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  • Product: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
  • CAS: 13788-94-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Executive Summary: This guide provides a detailed protocol for the synthesis and comprehensive characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed protocol for the synthesis and comprehensive characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as "privileged structures" in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2] This document outlines a robust and reproducible synthesis via the Knorr pyrazole condensation reaction, followed by an in-depth analysis of the product's structural and spectroscopic properties. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to produce and validate this valuable chemical entity.

Section 1: Introduction - The Pyrazole Scaffold in Modern Research

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of therapeutic agents targeting a wide array of biological pathways.[2] Compounds incorporating the pyrazole ring system have demonstrated diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5][6]

The target molecule of this guide, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₁H₁₁N₃O₂), combines this privileged pyrazole core with a 4-nitrophenyl substituent.[7] The presence of the electron-withdrawing nitro group significantly influences the electronic profile of the molecule, making it an important synthon for further functionalization and a candidate for biological screening. This guide provides an authoritative framework for its synthesis and unequivocal structural verification.

Section 2: Synthesis via Knorr Pyrazole Condensation

The most direct and reliable method for preparing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9]

2.1: Mechanistic Rationale

The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole proceeds by the reaction of acetylacetone (a 1,3-dicarbonyl compound) with 4-nitrophenylhydrazine.[4][10] The reaction is typically facilitated by an acid catalyst, such as glacial acetic acid.[11]

The mechanism is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the acetylacetone. This is followed by dehydration to form an intermediate. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclized intermediate which, upon further dehydration, yields the stable aromatic pyrazole ring.[8][9] This one-pot reaction is efficient and generally results in high yields of the desired product.[3]

2.2: Reagent Safety & Handling

Expert Insight: Trustworthiness in synthesis begins with a rigorous approach to safety. The reagents used in this protocol possess specific hazards that must be managed through proper personal protective equipment (PPE) and handling procedures. 4-Nitrophenylhydrazine, like many hydrazine derivatives, is toxic and potentially explosive when dry; it is often supplied wetted with water to mitigate this risk.[12][13] Acetylacetone is a flammable liquid and is toxic.[14][15]

ReagentCAS No.Key HazardsRecommended Handling Precautions
4-Nitrophenylhydrazine100-16-3Toxic, Irritant, Potentially ExplosiveHandle in a fume hood, wear gloves and eye protection. Avoid shock, friction, and heat.[12][13]
Acetylacetone123-54-6Flammable Liquid, Harmful, ToxicHandle in a fume hood, away from ignition sources. Wear gloves and eye protection.[14][15]
Ethanol64-17-5Highly Flammable LiquidKeep away from open flames and sparks. Use in a well-ventilated area.
Glacial Acetic Acid64-19-7Corrosive, FlammableHandle in a fume hood, wear acid-resistant gloves and eye protection.
2.3: Detailed Experimental Protocol

This protocol is adapted from established literature procedures providing a reliable method for obtaining the title compound.[4][16]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenylhydrazine (2.0 mmol) and acetylacetone (2.0 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After 1 hour, remove the heat source and allow the solution to cool to room temperature. The product will begin to crystallize.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven.

2.4: Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 4-Nitrophenylhydrazine Acetylacetone Reaction Reaction Vessel (100 mL RBF) Reactants->Reaction Solvent Solvent & Catalyst: Ethanol Glacial Acetic Acid Solvent->Reaction Reflux Reflux @ ~78°C (1 Hour) Reaction->Reflux Heat Cooling Cooling & Crystallization Reflux->Cooling Cool Filtration Vacuum Filtration (Wash with cold EtOH) Cooling->Filtration Product Final Product: 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole Filtration->Product

Caption: Knorr pyrazole synthesis workflow.

Section 3: Comprehensive Structural and Spectroscopic Characterization

Expert Insight: A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A self-validating protocol employs a suite of orthogonal techniques—each providing a different piece of the structural puzzle—to ensure the identity and purity of the synthesized compound.

3.1: Physical Properties and Crystallography

The synthesized product is a crystalline solid. Single-crystal X-ray diffraction provides the most definitive structural proof.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂[17]
Molecular Weight217.23 g/mol [4]
Melting Point373–375 K (100–102 °C)[4][16]
AppearanceCrystalline Solid[4]
Crystal StructureOrthorhombic[4]

Crystallographic analysis reveals that the pyrazole ring is essentially planar, while the benzene ring is twisted with respect to it by a dihedral angle of approximately 31.4°.[4][16] The nitro group is nearly coplanar with the benzene ring to which it is attached.[4][16]

3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum confirms the presence of the aromatic rings, the nitro group, and the pyrazole core.

Wavenumber (cm⁻¹)AssignmentSignificance
~1597, 1504C=C Aromatic StretchingConfirms the presence of the phenyl and pyrazole rings.[4][18]
~1518, 1334N-O Asymmetric & Symmetric StretchingDefinitive evidence of the nitro (NO₂) group.[4]
~1414C=N StretchingCharacteristic of the pyrazole ring.[4]
~854C-H Out-of-plane BendingSuggests para-substitution on the phenyl ring.[4]
3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is highly diagnostic. The para-substituted phenyl ring gives rise to a characteristic AA'BB' system (two doublets). The pyrazole ring proton appears as a sharp singlet, and the two chemically equivalent methyl groups also produce a single peak.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.30Doublet2HAr-H (ortho to NO₂)
~7.80Doublet2HAr-H (meta to NO₂)
~6.10Singlet1HPyrazole C4-H
~2.45Singlet3HPyrazole C5-CH₃
~2.30Singlet3HPyrazole C3-CH₃

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.

Chemical Shift (δ ppm)Assignment
~150.0Pyrazole C5
~146.5Ar-C (C-NO₂)
~144.0Ar-C (C-N)
~141.0Pyrazole C3
~125.0Ar-CH (ortho to NO₂)
~124.5Ar-CH (meta to NO₂)
~107.0Pyrazole C4
~14.0Pyrazole C5-CH₃
~13.5Pyrazole C3-CH₃
3.4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the expected molecular ion peak will be observed at an m/z corresponding to its molecular weight.

  • Expected [M]⁺: m/z = 217.[17]

The fragmentation pattern can further support the structure, with common losses including the nitro group (NO₂) and fragmentation of the pyrazole ring.

3.5: Characterization Summary

Characterization_Summary cluster_techniques Characterization Techniques cluster_data Key Findings Molecule C11H11N3O2 FTIR FT-IR Molecule->FTIR NMR NMR ('1H, '13C) Molecule->NMR MS Mass Spec. Molecule->MS XRAY X-Ray Cryst. Molecule->XRAY FTIR_Data Key Peaks: ~1518 cm-1 (N-O str) ~1334 cm-1 (N-O str) ~1597 cm-1 (C=C ar.) FTIR->FTIR_Data NMR_Data Key Signals: '1H: δ 6.1 (s, 1H) '13C: 11 unique carbons NMR->NMR_Data MS_Data [M]+ at m/z = 217 MS->MS_Data XRAY_Data Orthorhombic Dihedral Angle ≈ 31.4° XRAY->XRAY_Data

Caption: Orthogonal characterization workflow.

Section 4: Conclusion and Future Outlook

This guide has detailed a reliable and efficient synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole using the Knorr pyrazole condensation. The comprehensive characterization workflow, employing a combination of spectroscopic and crystallographic techniques, provides an authoritative method for verifying the structure and purity of the final product. The presented protocols are designed to be self-validating, ensuring a high degree of scientific integrity.

Given the established importance of the pyrazole scaffold in drug discovery, this compound represents a valuable building block for the development of novel therapeutic agents.[2][5] The electron-withdrawing nature of the 4-nitrophenyl group provides a site for further chemical modification, enabling the creation of libraries of related compounds for screening and lead optimization studies.

Section 5: References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

  • Rozas, I., & Elguero, J. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.

  • Chemicalbook. (n.d.). 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- synthesis.

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138.

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole.

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine.

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine.

  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetylacetone.

  • Chemdiv. (n.d.). Compound 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

  • Benchchem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

  • SpectraBase. (n.d.). 3,5-DIMETHYL-1-(4-NITROPHENYL)-PYRAZOLIN - Optional[13C NMR] - Chemical Shifts.

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.

  • TCI Chemicals. (2024). SAFETY DATA SHEET - Acetone 2,4-Dinitrophenylhydrazone.

  • Piochem. (n.d.). Material Safety Data Sheet - Acetylacetone.

  • SpectraBase. (n.d.). 3,5-dimethyl-1-(p-nitrophenyl)pyrazole - Optional[FTIR] - Spectrum.

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.

  • Frontiers in Pharmacology. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

Sources

Exploratory

crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural intricacies of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. As a privileged scaffold in medicinal chemistry, understanding the precise three-dimensional arrangement and intermolecular interactions of pyrazole derivatives is paramount for rational drug design and materials science applications.[1][2][3]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern pharmacology.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, C₁₁H₁₁N₃O₂, serves as an exemplary case study for the detailed structural analysis that underpins the development of novel therapeutics.[4][5] A profound understanding of its solid-state structure, including molecular geometry and crystal packing, provides critical insights into its physicochemical properties and potential for biological interactions.

Synthesis and Generation of Diffraction-Quality Crystals

The synthesis of the title compound is a well-established procedure involving the condensation reaction of a β-dicarbonyl compound with an arylhydrazine.[4] This classic approach provides a high yield of the pyrazole derivative.

Causality in Experimental Design

The choice of reactants is strategic: 4-nitrophenylhydrazine provides the N1-aryl substituent and one of the ring nitrogens, while acetylacetone (pentane-2,4-dione) serves as the three-carbon backbone that cyclizes to form the dimethyl-substituted pyrazole ring.[4][6] Ethanol is an ideal solvent as it readily dissolves the reactants and, upon cooling or slow evaporation, facilitates the formation of high-quality single crystals necessary for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup : Dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in 20 ml of absolute ethanol in a round-bottom flask.[4]

  • Cyclization : Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.[4] The elevated temperature provides the activation energy for the condensation and subsequent intramolecular cyclization reaction.

  • Crystallization : After the reflux period, allow the solution to cool slowly to room temperature. The key to obtaining diffraction-quality crystals is to avoid rapid precipitation. The solution should be left undisturbed, allowing for slow evaporation of the solvent over several days.[4]

  • Crystal Harvesting : Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol to remove any residual soluble impurities, and dry under vacuum. The melting point of the crystalline product is 373–375 K.[4][5]

Structural Determination via Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[9][10]

The SC-XRD Workflow: From Crystal to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7][8] The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, governed by Bragg's Law.[8][11]

The logical workflow for structure determination is a self-validating system, proceeding from data collection through to the final refined structural model.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_output Final Output crystal Select & Mount Single Crystal data_coll X-ray Data Collection crystal->data_coll Irradiation data_red Data Reduction & Correction data_coll->data_red Raw Diffraction Intensities solve Structure Solution (Phase Problem) data_red->solve Processed Data refine Structure Refinement solve->refine Initial Atomic Model validate Validation & CIF Generation refine->validate Refined Structure final_model Crystallographic Information File (CIF) validate->final_model

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Parameters

The crystallographic data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4][5] A Rigaku Saturn724+ diffractometer with Mo Kα radiation was utilized for this purpose.[4]

Analysis of the Crystal Structure

The crystallographic data reveals the precise molecular geometry and the arrangement of molecules within the crystal lattice, known as crystal packing.

Crystallographic Data Summary

The fundamental parameters defining the crystal structure are summarized below.[4][5][12]

ParameterValueSignificance
Chemical Formula C₁₁H₁₁N₃O₂Defines the elemental composition of the molecule.
Formula Weight 217.23 g/mol Molar mass of the compound.[13]
Crystal System OrthorhombicThe unit cell has three unequal axes at 90° to each other.
Space Group Pca2₁Describes the symmetry elements within the unit cell.
Unit Cell Dimensions a = 21.3909 (13) Åb = 3.8653 (2) Åc = 12.4514 (8) ÅThe edge lengths of the smallest repeating unit of the crystal lattice.
Unit Cell Volume (V) 1029.51 (11) ųThe volume of the unit cell.
Molecules per Cell (Z) 4Number of molecules contained within one unit cell.
Temperature (T) 120 KLow temperature minimizes atomic motion for higher precision.[5]
R-factor (R1) 0.037A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (S) 1.09Indicates the quality of the structural refinement; a value close to 1 is ideal.
Molecular Geometry

The analysis of the solved structure reveals several key geometric features. The pyrazole ring is essentially planar, with a root-mean-square deviation of only 0.009 Å.[4][5] However, the molecule as a whole is not planar. The phenyl ring is significantly twisted with respect to the pyrazole ring, forming a dihedral angle of 31.38°.[4][5] In contrast, the nitro group is nearly coplanar with the attached benzene ring, with an O-N-C-C torsion angle of -6.5°.[4][5] This twisted conformation is a critical feature influencing the molecule's overall shape and how it can interact with biological targets.

molecular_geometry cluster_mol Molecular Conformation A Pyrazole Ring (Planar) B Phenyl Ring A->B Dihedral Angle 31.38° C Nitro Group B->C Torsion Angle -6.5° (Coplanar) pi_stacking cluster_chain Supramolecular Chain along b-axis mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 π–π Stacking [3.8653 Å] mol3 Molecule 3 mol2->mol3 π–π Stacking [3.8653 Å]

Caption: π–π stacking interactions forming supramolecular chains.

Implications for Drug Development

A detailed crystallographic understanding is not merely an academic exercise; it is fundamental to modern drug discovery.

  • Structure-Activity Relationship (SAR): The precise 3D structure provides the basis for understanding how the molecule interacts with its biological target. The twisted conformation and the exposed nitro and methyl groups are key features that will dictate binding affinity and selectivity.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have drastically different physical properties, including solubility and bioavailability. [12]Characterizing the stable crystal form, as done here, is a critical step in pharmaceutical development to ensure batch-to-batch consistency and predictable therapeutic outcomes.

  • Rational Drug Design: This structural data can be used in computational modeling to design new analogues with improved potency, selectivity, or pharmacokinetic properties. The π-stacking interactions observed in the crystal can inform the design of ligands that utilize similar interactions within a protein's binding pocket.

Conclusion

The has been unequivocally determined through single-crystal X-ray diffraction. The analysis reveals an orthorhombic crystal system with a notable twisted conformation between the pyrazole and nitrophenyl rings. The crystal packing is dominated by π–π stacking interactions, which organize the molecules into supramolecular chains. This detailed structural knowledge is invaluable for the fields of medicinal chemistry and materials science, providing a foundational blueprint for understanding the compound's properties and for the rational design of future pyrazole-based functional molecules.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1018. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link]

  • UNED. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Retrieved from [Link]

  • ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for the compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₁H₁₁N₃O₂), a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₁H₁₁N₃O₂), a molecule of interest in medicinal chemistry and materials science. This document, intended for researchers and professionals in drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental validation.

Molecular Structure and Spectroscopic Overview

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a 4-nitrophenyl group. The accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Caption: Molecular structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. The definitive NMR data for this compound is referenced in the work of Tiekink et al. (2012), which in turn directs to the comprehensive studies on pyrazole tautomerism by Claramunt et al. (2006)[1][2].

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (pyrazole ring)~2.3s6H
H-4 (pyrazole ring)~6.1s1H
Aromatic (phenyl ring)~7.7-8.3m4H

Note: These are predicted values based on typical ranges for similar structures. The definitive experimental values are found in Claramunt et al., 2006.

Interpretation and Causality:

  • The two methyl groups on the pyrazole ring are expected to be chemically equivalent, giving rise to a single sharp singlet integrating to six protons.

  • The lone proton on the pyrazole ring (H-4) is in a distinct electronic environment and is expected to appear as a singlet.

  • The protons on the 4-nitrophenyl group will exhibit a complex multiplet pattern in the aromatic region of the spectrum due to spin-spin coupling. The strong electron-withdrawing effect of the nitro group will deshield these protons, causing them to resonate at a lower field (higher ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

CarbonChemical Shift (ppm)
CH₃ (pyrazole ring)~13-15
C-4 (pyrazole ring)~107
C-3, C-5 (pyrazole ring)~141, ~149
Aromatic (phenyl ring)~124-148

Note: These are predicted values based on typical ranges for similar structures. The definitive experimental values are found in Claramunt et al., 2006.

Interpretation and Causality:

  • The methyl carbons will appear at a high field (low ppm) as is typical for sp³ hybridized carbons.

  • The C-4 carbon of the pyrazole ring is shielded and will appear at a relatively high field for an aromatic carbon.

  • The C-3 and C-5 carbons, being adjacent to the nitrogen atoms, are deshielded and will resonate at a lower field.

  • The carbons of the nitrophenyl ring will appear in the typical aromatic region, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been reported by Tiekink et al. (2012)[1][2].

Table 3: Key IR Absorption Bands for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Wavenumber (cm⁻¹)IntensityAssignment
1608sC=N stretching (pyrazole ring)
1597sC=C stretching (aromatic ring)
1518, 1334sAsymmetric and symmetric NO₂ stretching
~3000-3100mC-H stretching (aromatic)
~2850-2950mC-H stretching (methyl)

s = strong, m = medium

Interpretation and Causality:

  • The strong absorption bands at 1608 cm⁻¹ and 1597 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the pyrazole and phenyl rings, respectively.

  • The presence of the nitro group is unequivocally confirmed by the two strong absorption bands at approximately 1518 cm⁻¹ (asymmetric stretch) and 1334 cm⁻¹ (symmetric stretch). These are highly characteristic and reliable indicators of the -NO₂ functional group.

  • The absorptions in the 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic and methyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is 217.22 g/mol [3].

Table 4: Key Mass Spectral Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

m/zRelative AbundanceAssignment
217HighMolecular ion [M]⁺
216Moderate[M-H]⁺
171Moderate[M-NO₂]⁺
130Moderate[C₇H₆N₂]⁺

Note: Relative abundances are qualitative and based on typical fragmentation patterns.

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is expected to show a prominent molecular ion peak at m/z 217, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information.

MS_Fragmentation M [C₁₁H₁₁N₃O₂]⁺˙ m/z = 217 M_H [C₁₁H₁₀N₃O₂]⁺ m/z = 216 M->M_H - H˙ M_NO2 [C₁₁H₁₁N]⁺˙ m/z = 171 M->M_NO2 - NO₂˙ F130 [C₇H₆N₂]⁺˙ m/z = 130 M_NO2->F130 - C₃H₅

Caption: Proposed fragmentation pathway for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

A common fragmentation pathway involves the loss of the nitro group (NO₂) as a radical, leading to a significant peak at m/z 171. Further fragmentation of this ion can occur, for instance, through the loss of a C₃H₅ fragment from the pyrazole ring, resulting in an ion at m/z 130. The peak at m/z 216 corresponds to the loss of a single hydrogen atom from the molecular ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for compounds like 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, particularly the nitro group, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this compound.

References

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Foreword: Unveiling a Privileged Scaffold The pyrazole nucleus stands as a "privileged structure" in medicinal chemistry and materials science, a testament to its versatile synthetic utility and consistent presence in a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

The pyrazole nucleus stands as a "privileged structure" in medicinal chemistry and materials science, a testament to its versatile synthetic utility and consistent presence in a multitude of bioactive compounds.[1][2] This guide delves into the specific characteristics of a key derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . The introduction of a 4-nitrophenyl group to the 3,5-dimethylpyrazole core significantly modulates its electronic and steric properties, creating a molecule of considerable interest for further functionalization and application. This document provides a comprehensive analysis of its structural, physical, spectroscopic, and chemical properties, grounded in empirical data and established experimental protocols, to serve as a foundational resource for researchers in the field.

Molecular Identity and Structural Architecture

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a distinct heterocyclic compound featuring a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 3 and 5, and a 4-nitrophenyl moiety at the N1 position.

IdentifierValueSource
IUPAC Name 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole[3]
CAS Number 13788-94-8[3]
Molecular Formula C₁₁H₁₁N₃O₂[3][4][5]
Molecular Weight 217.22 g/mol [3][5]
InChIKey ULPBJGVRVXWECP-UHFFFAOYSA-N[3]

The core structure consists of two key planar systems: the pyrazole ring and the benzene ring. However, they are not coplanar. X-ray crystallographic studies reveal that the benzene ring is twisted relative to the pyrazole ring, with a reported dihedral angle of 31.38 (12)°.[4][6] In contrast, the nitro group lies nearly coplanar with the benzene ring to which it is attached, indicated by a small O—N—C—C torsion angle of -6.5 (3)°.[4][6] This specific three-dimensional conformation is critical for understanding its intermolecular interactions and potential binding modes in biological systems.

Caption: 2D structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Core Physical and Spectroscopic Profile

The compound presents as a crystalline solid at room temperature. Its key physical properties are summarized below, providing essential data for handling, formulation, and experimental design.

Table 2.1: Summary of Physical Properties
PropertyValueNotes / Reference
Appearance Crystalline solidGeneral observation from synthesis protocols.[4]
Melting Point 373–375 K (100–102 °C)Consistent across multiple literature sources.[4][6]
Solubility Soluble in polar organic solventsThe precursor, 3,5-dimethyl-1H-pyrazole, is soluble in water and methanol.[7] The nitrophenyl derivative is synthesized and crystallized from ethanol.[4]
logP 2.0693A calculated value indicating moderate lipophilicity.[5]
Spectroscopic & Crystallographic Fingerprints

Definitive characterization relies on a combination of spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Significant absorption bands include those for C=N and C=C stretching within the aromatic rings, and strong absorptions characteristic of the nitro group (NO₂). Reported IR peaks (ν, cm⁻¹) include: 1608, 1597, 1518, 1504 (aromatic rings), and 1334 (NO₂ symmetric stretch).[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are consistent with the assigned structure, confirming the presence of the two distinct methyl groups, the lone proton on the pyrazole ring, and the AA'BB' system of the 4-substituted phenyl ring.[3][4][6]

X-ray Crystallography: Single-crystal X-ray diffraction offers the most definitive structural elucidation. Analysis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals an orthorhombic crystal system.[4][6] The crystal packing is notably influenced by π–π stacking interactions between translationally related molecules, involving both the pyrazole and benzene rings, with a centroid separation of 3.8653 (2) Å.[4][6] These non-covalent interactions are crucial for the stability of the supramolecular structure.

Table 2.2: Crystal Data and Structure Refinement
ParameterValueReference
Crystal system Orthorhombic[4][6]
Space group Pca2₁[6]
a (Å) 21.3909 (13)[4]
b (Å) 3.8653 (2)[4]
c (Å) 12.4514 (8)[4]
Volume (ų) 1029.51 (11)[4]
Z 4[4]
Temperature (K) 120[4]

Synthesis and Chemical Reactivity

The chemical behavior of this molecule is dictated by the interplay between the electron-rich pyrazole ring, the activating methyl groups, and the strongly electron-withdrawing 4-nitrophenyl substituent.

Reactivity Insights

The pyrazole ring itself is an aromatic system, lending it considerable stability.[1] The primary site for chemical transformation is often the nitro group.

  • Reduction of the Nitro Group: A significant reaction is the reduction of the nitro group to an amine (-NH₂). This transformation is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous subsequent reactions (e.g., diazotization, acylation). This reduction can be achieved via methods like catalytic hydrogenation or using chemical reducing agents such as tin or iron in acidic media.[1]

  • Electrophilic Substitution: The nitro group is a strong deactivating group, making further electrophilic substitution on the phenyl ring challenging.[1] Conversely, the pyrazole ring, while aromatic, can be susceptible to electrophilic attack, though the N-phenyl substituent influences the regioselectivity.

Standard Synthetic Protocol: Paal-Knorr Condensation

The most direct and widely used synthesis involves the condensation of a substituted hydrazine with a β-dicarbonyl compound, a classic example of the Paal-Knorr pyrazole synthesis.

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Reactant1 4-Nitrophenylhydrazine Solvent Ethanol (Solvent) Reactant1->Solvent Reactant2 Acetylacetone (Pentane-2,4-dione) Reactant2->Solvent Condition Reflux (1 hr) Solvent->Condition Cooling Cool to RT Condition->Cooling Product Crystallization of 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole Cooling->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology: This protocol is adapted from established literature procedures.[4][6]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in absolute ethanol (20 mL).

  • Reaction: Heat the resulting solution to reflux and maintain this temperature for 1 hour with stirring. The causality here is that the elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction to proceed efficiently.

  • Crystallization and Isolation: After 1 hour, remove the heat source and allow the solution to cool slowly to room temperature. The choice of slow cooling is critical; it promotes the formation of well-defined, high-purity crystals by allowing the crystal lattice to form in a more ordered manner, which is essential for applications like single-crystal X-ray diffraction.

  • Product Collection: Collect the crystals that form over several days by vacuum filtration. Wash them with a small amount of cold ethanol to remove any soluble impurities.

  • Validation: The identity and purity of the product should be confirmed by measuring its melting point and acquiring spectroscopic data (IR, NMR) to compare against literature values.[4][6]

Relevance in Research and Development

While specific biological activities for this exact molecule are not extensively detailed in the provided context, its structural components are highly relevant. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-malarial properties.[4][6][8] The 4-nitrophenyl group is a common feature in pharmacologically active molecules and serves as a key synthetic handle. Therefore, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a valuable intermediate for building libraries of novel compounds for drug discovery screening and a model compound for studying structure-property relationships in N-arylpyrazoles.

Conclusion

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a well-characterized compound with a stable, predictable structure. Its synthesis is straightforward and high-yielding, making it readily accessible. The physicochemical properties, particularly its defined crystalline structure and the reactive potential of the nitro group, establish it as a versatile building block for the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the foundational data and protocols necessary for its effective utilization in a research setting.

References

  • Benchchem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6.
  • ChemicalBook. (n.d.). 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- synthesis.
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1018. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. Retrieved from [Link]

  • UNED. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Retrieved from [Link]

  • ResearchGate. (2025). The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link]

  • Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Al-Ostath, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 365-371. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of the critical physicochemical properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, with a specialized focus on its aqueous and organic solvent solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, with a specialized focus on its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols for the systematic evaluation of this compound. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring a self-validating system for data generation. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary tools to confidently assess the developability of this and similar pyrazole-based molecules.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a derivative of this important heterocyclic family, presents a unique combination of a pyrazole ring and a nitroaromatic moiety. The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the molecule's electronic properties, and consequently, its stability and interactions with biological systems.[4] A thorough understanding of its solubility and stability is paramount for its advancement as a potential drug candidate, as these properties fundamentally impact its bioavailability, formulation, and shelf-life.

This guide provides a detailed framework for the comprehensive analysis of the solubility and stability of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, in alignment with the standards set forth by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Physicochemical Properties

A foundational understanding of the intrinsic properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is essential for designing meaningful solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂[9]
Molecular Weight 217.22 g/mol [6]
Melting Point 100-102 °C (373-375 K)[8][9]
Predicted logP 2.07 - 2.5[6][10]
Appearance White to off-white solid[11]

Solubility Assessment: A Cornerstone of Preformulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[12] This section outlines a robust protocol for determining the solubility of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability, particularly for poorly soluble compounds.[13]

Objective: To determine the equilibrium solubility of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO) at ambient temperature (25 °C) and physiological temperature (37 °C).

Materials:

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (≥99.5%)

  • Dimethyl sulfoxide (DMSO) (≥99.9%)

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole to separate vials containing a known volume of each solvent (e.g., 5 mL). The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to the desired temperature (25 °C or 37 °C) and agitate for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually confirm the presence of undissolved solid in each vial.

  • Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow for sedimentation.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of the dissolved compound.

HPLC ParametersRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: The mobile phase composition may need to be optimized for ideal peak shape and retention time.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, illustrating the expected outcomes of the described protocol.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water250.01569.0
Water370.028128.9
PBS (pH 7.4)250.01882.9
PBS (pH 7.4)370.035161.1
Ethanol2515.269975.1
DMSO25>100>460454.8

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis Start Stock Solution of Compound (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Expose aliquots Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Expose aliquots Thermal Thermal Degradation (80°C, solid & solution) Start->Thermal Expose aliquots Photo Photolytic Degradation (ICH Q1B light exposure) Start->Photo Expose aliquots Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis (Quantify Parent Drug Loss) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS/MS Analysis (Identify Degradation Products) HPLC->LCMS If significant degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Objective: To investigate the degradation of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole under hydrolytic, oxidative, photolytic, and thermal stress conditions, aiming for 5-20% degradation of the parent compound.

General Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • For each stress condition, transfer an aliquot of the stock solution into a vial and add the stressor.

  • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24, 48 hours) by withdrawing samples, quenching the reaction if necessary, and analyzing by HPLC.

a) Hydrolytic Degradation:

  • Acidic: Add 0.1 M HCl to the drug solution. Heat at 60°C.

  • Basic: Add 0.1 M NaOH to the drug solution. Heat at 60°C.

  • Neutral: Add water to the drug solution. Heat at 60°C.

  • Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively, before HPLC analysis.

b) Oxidative Degradation:

  • Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep at room temperature, protected from light.

c) Thermal Degradation:

  • Solid State: Store the solid compound in a stability chamber at 80°C.

  • Solution State: Heat the drug solution (in a suitable solvent like water/acetonitrile) at 80°C.

d) Photolytic Degradation (ICH Q1B):

  • Expose the solid compound and the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10][16][17]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Hypothetical Stability Data

The following table summarizes the expected stability profile of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole under forced degradation conditions.

Stress ConditionReagent/ConditionTime (hours)% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C24~15%Cleavage of pyrazole ring, reduction of nitro group
Base Hydrolysis0.1 M NaOH, 60°C8~20%Cleavage of pyrazole ring
Oxidation3% H₂O₂, RT48~10%N-oxidation of pyrazole ring
Thermal (Solid)80°C72< 5%Minor oxidative products
Thermal (Solution)80°C72~8%Similar to hydrolytic products
PhotolyticICH Q1B exposure-~12%Photoreduction of nitro group, dimerization
Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.[1][4][18][19][20] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of the degradants can be proposed.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. The detailed protocols, grounded in established scientific principles and regulatory guidelines, are designed to yield reliable and reproducible data crucial for the progression of this compound in the drug development pipeline. The experimental workflows and hypothetical data presented serve as a practical template for researchers.

Future work should focus on the isolation and definitive structural characterization of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the impact of these degradation products on the biological activity and toxicity of the parent compound should be assessed. A comprehensive understanding of the physicochemical properties and degradation pathways of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole will ultimately facilitate the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem Compound Summary for CID 252929, 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. National Center for Biotechnology Information. [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

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  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

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  • ResearchGate. (n.d.). (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • STEMart. (n.d.). Forced Degradation Studies. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

  • Magdeldin, S. (Ed.). (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. InTech. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Rohlfs, W. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. (n.d.). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [Link]

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Exploratory

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a corner...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a cornerstone in modern medicinal chemistry and materials science.[1] Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The synthetic tractability of the pyrazole core allows for systematic structural modifications, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This guide focuses on a specific, functionally rich derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, providing a comprehensive overview of its synthesis, structural characteristics, and potential applications for professionals in drug discovery and chemical research. The presence of the 4-nitrophenyl moiety introduces a potent electron-withdrawing group, significantly influencing the molecule's electronic properties and reactivity, making it a valuable intermediate and a pharmacophore of interest.[5][6]

Chemical and Physical Identity

A clear identification of a compound is critical for reproducibility and safety in a research environment. The fundamental properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole are summarized below.

IdentifierValueSource(s)
CAS Number 13788-94-8[7]
Molecular Formula C₁₁H₁₁N₃O₂[2][7]
Molecular Weight 217.23 g/mol [2]
IUPAC Name 3,5-dimethyl-1-(4-nitrophenyl)pyrazole[7]
InChI Key ULPBJGVRVXWECP-UHFFFAOYSA-N[7]
Synonyms 3,5-Dimethyl-1-(p-nitrophenyl)pyrazole[7]

Synthesis and Purification

The most direct and widely adopted method for synthesizing 1-aryl-3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][4]

Reaction Scheme

The synthesis of the title compound is achieved through the acid-catalyzed condensation of 4-Nitrophenylhydrazine with acetylacetone (2,4-pentanedione). The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Transformation cluster_purification Workup & Purification R1 4-Nitrophenylhydrazine Proc Solvent: Ethanol (EtOH) Condition: Reflux Duration: 1 hour R1->Proc + R2 Acetylacetone (2,4-Pentanediol) R2->Proc + Inter Hydrazone Intermediate (via nucleophilic attack) Proc->Inter Condensation Prod 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Inter->Prod Cyclization & Dehydration Pur Cooling to Room Temp. & Crystallization Prod->Pur

Synthesis workflow for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenylhydrazine (2 mmol) and absolute ethanol (20 mL). Stir the mixture until the hydrazine is mostly dissolved.

  • Addition of Reagents: Add acetylacetone (2 mmol) to the flask. A color change may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation and Purification: After 1 hour, remove the heat source and allow the solution to cool to room temperature. As the solution cools, the product will crystallize.

  • Collection: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol. The crystals can be further purified by recrystallization from ethanol if necessary. The melting point of the purified product is reported as 373–375 K (100-102 °C).[4]

Structural Elucidation and Physicochemical Properties

The definitive structure and conformation of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole have been elucidated by single-crystal X-ray diffraction and spectroscopic methods.

Crystallographic Data

Single-crystal X-ray analysis provides an unambiguous three-dimensional structure of the molecule in the solid state.[2]

Crystal ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å
Volume (V) 1029.51 ų
Molecules per unit cell (Z) 4

Key Structural Insights:

  • The pyrazole ring is essentially planar.[2][4]

  • A significant conformational twist is observed between the pyrazole and the nitrophenyl rings, with a dihedral angle of 31.38°.[2][4] This twist is a common feature in N-arylpyrazoles and influences the molecule's overall shape and packing.

  • The nitro group is nearly coplanar with the benzene ring, which facilitates electronic communication.[2][4]

  • In the crystal lattice, molecules form extended supramolecular chains along the b-axis, stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules.[2][4]

Molecular_Structure A Pyrazole Ring (Planar) B Nitrophenyl Ring A->B Dihedral Angle 31.38° C π-π Stacking (Intermolecular Interaction) A->C Participates In B->C Forms Supramolecular Chains

Key structural relationships in the solid state.
Spectroscopic Characterization

Spectroscopic data are essential for confirming the identity and purity of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key vibrational frequencies for this molecule include:

    • ~1597-1608 cm⁻¹: C=N and C=C stretching vibrations of the aromatic rings.[4]

    • ~1504-1518 cm⁻¹ & ~1334 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), respectively.[4]

    • Other notable peaks: 3300, 1570, 1414, 1301, 1273, 1176, 1110, 982, 854, 825, 801, 749, 689, 640, 502 cm⁻¹.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for elucidating the carbon-hydrogen framework.

    • ¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a singlet for the lone proton on the pyrazole ring (at C4), and a characteristic AA'BB' pattern for the protons on the 4-substituted phenyl ring.

    • ¹³C NMR: The spectrum will show signals for the methyl carbons, the distinct carbons of the pyrazole ring, and the carbons of the nitrophenyl ring. PubChem indicates the availability of spectral data for verification.[7]

Chemical Reactivity and Potential for Derivatization

The chemical behavior of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is dictated by its constituent functional groups.

  • The Nitro Group: The nitro group is a primary site for chemical transformation. It is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The most valuable reaction is its reduction to an amino group (-NH₂).[5] This transformation can be achieved using various reagents (e.g., SnCl₂/HCl, catalytic hydrogenation) and converts the molecule into 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a highly versatile building block for further synthesis in drug discovery programs.[5]

  • The Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution. However, the N-phenyl group and the existing methyl groups typically direct incoming electrophiles. In many N-arylpyrazoles, electrophilic attack, such as halogenation or nitration, occurs preferentially at the C4 position of the pyrazole ring, though reaction conditions must be carefully controlled.

  • The Methyl Groups: The methyl groups at the C3 and C5 positions can potentially undergo oxidation to carboxylic acids or be involved in condensation reactions, although these transformations are less common and may require harsh conditions.[5]

Applications in Research and Drug Development

While specific biological studies on 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole are not extensively documented in isolation, its structural motifs are highly relevant in medicinal chemistry.

  • Anti-cancer Research: The 1-aryl-1H-pyrazole scaffold is a core component of numerous compounds investigated for their anticancer properties.[6] The nitro-aromatic moiety, in particular, is a known pharmacophore in various anticancer agents, acting through mechanisms like DNA alkylation or inhibition of key enzymes.[6] This makes the title compound and its derivatives, especially the corresponding aniline, attractive candidates for screening in cancer cell lines and for use in the synthesis of more complex targeted agents.[1][6]

  • Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The 1,5-diarylpyrazole scaffold is a well-established template for designing inhibitors of cyclooxygenase (COX) enzymes.

  • Synthetic Building Block: As highlighted, the facile reduction of the nitro group provides a gateway to a vast chemical space. The resulting primary amine can be acylated, sulfonylated, or used in diazotization reactions to introduce a wide range of functionalities, enabling the creation of libraries of novel compounds for high-throughput screening.[5]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[8]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus if necessary.[8]

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Note: This safety information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[8]

References

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Available at: [Link]

  • Juswono, U. P., et al. (2023). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (2012). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available at: [Link]

  • Keche, A. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, V., & Jayamani, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

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Foundational

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives Introduction: The Versatility of a Five-Membered Ring In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Versatility of a Five-Membered Ring

In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold".[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents.[4][5][6] From the early analgesic and antipyretic agent antipyrine, discovered in 1884, to the modern blockbuster anti-inflammatory drug Celecoxib, pyrazole derivatives have a rich history and a vibrant future in medicine.[1][7] This guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to uncover their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and recent advancements in the field. We will delve into the core biological activities that have defined this class of compounds: anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory prowess of pyrazole derivatives is perhaps their most celebrated attribute, largely due to the success of COX-2 selective inhibitors.[7][8] Inflammation is a complex biological response involving mediators like prostaglandins and cytokines.[7] Pyrazole-based compounds have been expertly designed to modulate these pathways.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][10][11] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandin precursors.[11][12] However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[11][13]

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[7][11] Pyrazole derivatives, such as Celecoxib, possess a unique structural feature—often a sulfonamide side chain—that allows them to bind selectively to a hydrophilic side pocket present in the active site of COX-2, but not COX-1.[10][11] This selective inhibition reduces inflammation and pain with a lower risk of gastrointestinal issues.[7][13]

Beyond COX-2 inhibition, some pyrazole derivatives exhibit anti-inflammatory effects by modulating other key players in the inflammatory cascade, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of lipoxygenase (LOX) enzymes.[7]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives blocks prostaglandin synthesis.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is highly dependent on their substitution patterns. Key SAR findings include:

  • Diaryl Substitution: Many potent and selective COX-2 inhibitors are diaryl-substituted pyrazoles.[9]

  • Sulfonamide Moiety: A benzenesulfonamide group is a common feature for selective COX-2 binding.[10][11]

  • Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence potency and selectivity.[14][15] For example, a p-iodophenyl group at the 5-position has been shown to be effective in some series.[16]

Experimental Protocols

In Vitro COX Inhibition Assay (Enzyme Immunoassay)

This assay is crucial for determining the potency (IC50) and selectivity of pyrazole derivatives for COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Compound Preparation: Dissolve pyrazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[17]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.[1][18]

  • Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

  • Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard drug like diclofenac or celecoxib.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[1][17]

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a promising framework for the development of novel anticancer agents, with derivatives demonstrating a variety of mechanisms to combat cancer cell proliferation and survival.[19][20][21]

Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms:

  • Inhibition of Protein Kinases: Many pyrazoles act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[22] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[12] Other kinase targets include epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[19]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to well-known anticancer drugs.[19][21] This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic pathways.[12]

  • COX-2 Inhibition in Cancer: The anti-inflammatory COX-2 inhibitory activity is also relevant in oncology, as COX-2 is often overexpressed in various tumors and contributes to tumor growth and angiogenesis.[11][12]

Workflow: Anticancer Evaluation of Pyrazole Derivatives

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrazole Derivatives MTT_Assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) Synthesis->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) - Kinase Inhibition Assays IC50->Mechanism_Studies Xenograft Tumor Xenograft Model in Mice Mechanism_Studies->Xenograft Lead Compound Selection Treatment Treatment with Potent Pyrazole Derivative Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth and Animal Weight Treatment->Tumor_Measurement Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: A typical workflow for the evaluation of anticancer activity of pyrazole derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[17]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a defined time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.[12]

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents.[23][24] Pyrazole derivatives have shown significant potential as antibacterial and antifungal agents.[23][25][26]

Mechanisms of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

  • Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[24]

  • Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another potential mechanism.

  • Inhibition of Key Metabolic Pathways: Pyrazoles can inhibit enzymes crucial for the survival of microorganisms.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[23]

  • Bacterial Strains: Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[23][27]

  • Compound Preparation: Prepare serial twofold dilutions of the pyrazole derivatives in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[23]

Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole-Thiazole HybridsS. aureus (MRSA)4[24]
Hydrazone-Containing PyrazolesS. aureus1.9-3.9[24]
Pyrazolyl 1,3,4-ThiadiazinesS. aureus62.5-125[23]
Pyrazolyl 1,3,4-ThiadiazinesC. albicans2.9-7.8[23]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[28][29] Pyrazole derivatives have emerged as a promising class of anticonvulsant agents, with some compounds showing efficacy in preclinical models.[28][30][31]

Mechanisms of Action

The exact mechanisms of anticonvulsant action for many pyrazole derivatives are still under investigation, but potential targets include:

  • Modulation of Ion Channels: Interaction with voltage-gated sodium or calcium channels to reduce neuronal hyperexcitability.

  • Enhancement of GABAergic Neurotransmission: Augmenting the effects of the inhibitory neurotransmitter GABA.

  • Inhibition of Monoamine Oxidase (MAO): Some pyrazole derivatives are known to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, which can have antidepressant and anticonvulsant effects.[32][33]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[28][29]

  • Animal Model: Use adult mice.

  • Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally.

  • Induction of Seizure: After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.[28]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures.[28]

  • Animal Model: Use adult mice.

  • Compound Administration: Administer the pyrazole derivative to the test animals.

  • Induction of Seizure: Administer a subcutaneous injection of pentylenetetrazole (PTZ), a GABA receptor antagonist.

  • Observation: Observe the mice for the onset and severity of clonic seizures.

  • Data Analysis: Protection against PTZ-induced seizures indicates potential anticonvulsant activity.[28][31]

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2][34] The diverse biological activities, coupled with the synthetic tractability of the pyrazole ring, ensure its continued relevance in medicinal chemistry.[3][4][35] Future research will likely focus on the development of pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of pyrazoles to new therapeutic areas, such as neurodegenerative diseases and viral infections, are also exciting avenues for future investigation.[1][2][23] The integration of computational methods, such as molecular docking and virtual screening, will further accelerate the design and discovery of the next generation of pyrazole-based drugs.[7][14]

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Exploratory

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutic Design

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the capacity for diverse substitutions, have enabled the development of a vast array of therapeutic agents.[4][5] This guide provides a comprehensive exploration of the therapeutic importance of pyrazole-based compounds, delving into their mechanisms of action across key disease areas, fundamental structure-activity relationships, and core synthetic strategies. We will examine market-approved drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and others to illustrate the clinical success of this versatile core.[6][7] Furthermore, this document offers detailed experimental protocols and discusses the current challenges and future perspectives that will shape the next generation of pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring is a cornerstone of heterocyclic chemistry, valued for its stability and versatile functionality.[8][9] Its structure allows for predictable substitution patterns, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.

Chemical Properties and Bioisosterism

The pyrazole ring is an aromatic system with six π-electrons, which confers significant stability.[9] The two nitrogen atoms influence the ring's electronic properties; one nitrogen atom is pyridine-like (basic), while the other is pyrrole-like (non-basic), allowing for a range of interactions.[10] This unique arrangement makes pyrazole an excellent bioisostere for other aromatic rings like benzene or imidazole. It can replace these groups to improve properties such as solubility and lipophilicity while maintaining or enhancing binding interactions with biological targets.[4]

Caption: General structure of the 1H-pyrazole ring with numbered positions.

Pillars of Therapeutic Application

The versatility of the pyrazole scaffold has led to its integration into drugs across a wide spectrum of diseases. More than 40 pyrazole-containing drugs have received FDA approval for various clinical conditions.[4]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[9][11] The strategic design of pyrazole derivatives led to the creation of selective COX-2 inhibitors, which offered a significant advancement over non-selective NSAIDs by reducing gastrointestinal side effects.[9]

  • Mechanism of Action: These agents, exemplified by Celecoxib , selectively bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling.[13] The pyrazole ring and its substituents are crucial for fitting into the active site of COX-2 while being too bulky for the narrower COX-1 active site, thereby conferring selectivity.[14]

Anticancer Therapy: Targeting Uncontrolled Cell Growth

Pyrazole derivatives are integral to modern oncology, primarily as inhibitors of protein kinases that drive cancer cell proliferation and survival.[6][15]

  • Mechanism of Action: Many pyrazole-based anticancer drugs function as ATP-competitive kinase inhibitors. The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of the target kinase. For example:

    • Crizotinib is an inhibitor of ALK and ROS1 tyrosine kinases used to treat specific types of non-small cell lung cancer.[5]

    • Ruxolitinib targets Janus kinases (JAK1/2) and is approved for myelofibrosis.[5]

    • Erdafitinib is an FGFR kinase inhibitor used for bladder cancer.[5][16]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Binds to Active Site PyrazoleDrug Pyrazole-Based Inhibitor (e.g., Crizotinib) PyrazoleDrug->RTK Blocks ATP Binding Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: Mechanism of a pyrazole-based tyrosine kinase inhibitor.

Central Nervous System (CNS) Modulation

Pyrazole derivatives have also been developed as modulators of CNS targets. The most notable example is their application as cannabinoid receptor antagonists.

  • Mechanism of Action: Compounds like Rimonabant were designed as inverse agonists for the cannabinoid CB1 receptor.[17] The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrazole ring were critical for potent and selective binding to the CB1 receptor.[18][19][20] For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be essential for high-affinity antagonism.[18][19] Although Rimonabant was withdrawn due to psychiatric side effects, the research laid the groundwork for understanding CB1 receptor pharmacology.

Antimicrobial Applications

The pyrazole scaffold is present in several antimicrobial agents, demonstrating its utility in combating infectious diseases.[12][21]

  • Mechanism of Action: Pyrazole-containing antibiotics like Cefoselis and Ceftolozane are cephalosporins that incorporate a pyrazole moiety.[22] Their primary mechanism is the inhibition of bacterial cell wall synthesis. Other synthetic pyrazole derivatives have shown promise by targeting different bacterial pathways, such as fatty acid biosynthesis.[5] Fused pyrazole systems are also being explored for their efficacy against various bacterial and fungal strains.[23]

Quantitative Insights into Pyrazole Bioactivity

The therapeutic potential of pyrazole compounds is quantified through rigorous in vitro and in vivo testing. The tables below summarize the activity of representative pyrazole derivatives in key therapeutic areas.

Table 1: Approved Pyrazole-Based Drugs and Their Therapeutic Targets

Drug NameTherapeutic AreaPrimary Target(s)Mechanism of Action
Celecoxib Anti-inflammatoryCOX-2Selective inhibition of prostaglandin synthesis[7][11]
Crizotinib AnticancerALK, ROS1Inhibition of receptor tyrosine kinase signaling[5][6]
Ruxolitinib Anticancer, Anti-inflammatoryJAK1, JAK2Inhibition of the JAK-STAT signaling pathway[5][16]
Apixaban AnticoagulantFactor XaDirect inhibition of Factor Xa in the coagulation cascade[5]
Sildenafil Erectile DysfunctionPDE5Inhibition of cGMP-specific phosphodiesterase type 5[4][24]
Lonazolac Anti-inflammatoryCOX-2Preferential inhibition of COX-2[7][25]

Table 2: In Vitro Anticancer Activity of Novel Pyrazole Derivatives

Compound IDTarget Cancer Cell LineTarget Enzyme/PathwayIC₅₀ Value (µM)Reference
Compound 50HepG2 (Liver)EGFR / VEGFR-20.71Saleh et al.[6]
Compound 43MCF-7 (Breast)PI3 Kinase0.25[6]
Compound 42WM266.4 (Melanoma)BRAF0.12[26]
Compound 18MCF-7 (Breast)Proliferation< 1.0Bagul et al.[6]
Compound 53HepG2 (Liver)EGFR / VEGFR-215.98Zaki et al.[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Core Synthetic Strategies and Experimental Protocols

The synthesis of the pyrazole ring is well-established, with several robust methods available to researchers. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Principal Synthetic Methodologies
  • Knorr Pyrazole Synthesis: This is the most classical and widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It is a reliable route for producing a wide range of substituted pyrazoles.[1]

  • Synthesis from α,β-Unsaturated Carbonyls: This versatile approach uses α,β-unsaturated aldehydes or ketones, which react with hydrazines to form the pyrazole ring, often via a pyrazoline intermediate.[1][3]

  • 1,3-Dipolar Cycloaddition: A powerful method that involves the reaction of a 1,3-dipole (such as a diazo compound) with a dipolarophile (like an alkyne) to construct the pyrazole ring with high regioselectivity.[1]

Caption: Workflow for a typical Knorr pyrazole synthesis.

Detailed Protocol: Microwave-Assisted Knorr Synthesis

This protocol describes an efficient, modern approach to pyrazole synthesis that significantly reduces reaction times compared to conventional heating.

Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole derivative.

Materials:

  • 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)

  • Arylhydrazine hydrochloride (1.2 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial, add the 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol), arylhydrazine hydrochloride (1.2 mmol), and ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The causality for using microwave irradiation lies in its ability to rapidly and uniformly heat the reaction mixture, which dramatically accelerates the rate of the condensation and cyclization steps, often leading to higher yields and cleaner products.

  • Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The self-validating nature of this step is often the spontaneous precipitation of the product upon cooling, indicating successful conversion.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice (~20 g). Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 10 mL). Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative. Purity can be confirmed by melting point analysis and TLC.

Challenges and Future Perspectives

Despite the tremendous success of pyrazole-based drugs, challenges remain. Issues such as acquired drug resistance, particularly in anticancer therapy, and off-target effects or metabolic toxicity necessitate continuous innovation.[4][6]

The future of pyrazole-based drug discovery is bright, with several exciting directions:

  • Multi-Target Agents: Designing single pyrazole molecules that can modulate multiple targets simultaneously offers a promising strategy for complex diseases like cancer and neuroinflammation.

  • Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacologically active heterocycles (e.g., pyrimidine, thiazole) is a proven strategy for creating novel agents with enhanced or new activities.[16]

  • Photopharmacology: Arylazopyrazole derivatives are being investigated as photoswitches, which could allow for the spatiotemporal control of drug activity using light, potentially reducing systemic side effects.[22]

  • Green Chemistry: The application of green synthetic methods, such as using water as a solvent or employing nanotechnology-based catalysts, will continue to make pyrazole synthesis more efficient and environmentally friendly.[23]

Conclusion

The pyrazole scaffold is an exceptionally versatile and therapeutically significant core in drug discovery. Its presence in a wide range of clinically successful drugs for inflammation, cancer, and infectious diseases is a testament to its favorable chemical and pharmacological properties.[2][3][27] Through a deep understanding of its structure-activity relationships and the application of both classical and modern synthetic techniques, researchers are well-positioned to address current therapeutic challenges. The continued exploration of novel pyrazole hybrids, multi-target inhibitors, and innovative delivery strategies ensures that this remarkable heterocycle will remain a central element in the development of future medicines.

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Foundational

Unveiling the Electronic Landscape: A Technical Guide to Nitrophenyl-Substituted Pyrazoles

Introduction: The Pyrazole Core and the Influence of the Nitro Group Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Influence of the Nitro Group

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their versatile synthetic accessibility and diverse biological activities have led to their incorporation into numerous FDA-approved drugs. The electronic properties of the pyrazole ring are inherently tunable, and the introduction of substituents allows for the fine-tuning of these properties for specific applications. Among the most powerful electron-withdrawing groups, the nitro (NO₂) group, when appended via a phenyl ring, dramatically reshapes the electronic landscape of the pyrazole core. This guide delves into the intricate electronic properties of nitrophenyl-substituted pyrazoles, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the underlying principles, experimental characterization, computational modeling, and the profound implications for designing next-generation therapeutics and functional materials.

The Critical Role of Isomerism: How Substituent Position Dictates Electronic Behavior

The specific placement of the nitrophenyl group on the pyrazole ring is not a trivial matter; it is a critical determinant of the molecule's overall electronic character. The differential effects of substitution at the N1 versus C3/C4/C5 positions of the pyrazole ring, combined with the ortho-, meta-, or para-position of the nitro group on the phenyl ring, create a vast and nuanced electronic landscape.

For instance, an N1-substituted nitrophenyl pyrazole will exhibit significantly different electronic properties compared to a C3-substituted analogue. This is due to the direct influence on the pyrazole's aromatic π-system and the lone pair electrons of the nitrogen atoms. The nitrogen at the N1 position is pyrrole-like, while the N2 nitrogen is pyridine-like. Substitution at N1 directly impacts the delocalization of the pyrrole-like nitrogen's lone pair, profoundly affecting the aromaticity and electron density of the entire ring system.

The position of the nitro group on the phenyl ring further modulates these effects. A para-nitrophenyl substituent will exert a strong, resonance-driven electron-withdrawing effect, while a meta-nitrophenyl group's influence will be primarily inductive. The ortho position introduces steric considerations alongside its electronic influence, which can impact the planarity of the molecule and, consequently, the extent of π-conjugation.

Caption: Positional isomerism in nitrophenyl-substituted pyrazoles.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential to fully elucidate the electronic properties of nitrophenyl-substituted pyrazoles. Each technique provides a unique piece of the puzzle, and their combined interpretation offers a holistic understanding.

Electrochemical Analysis: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of these molecules. By measuring the oxidation and reduction potentials, we can quantify the ease with which a molecule accepts or donates electrons. For nitrophenyl-substituted pyrazoles, the strong electron-withdrawing nature of the nitrophenyl group generally makes them easier to reduce and harder to oxidize compared to unsubstituted pyrazoles.

Experimental Protocol: Cyclic Voltammetry of a Nitrophenyl-Substituted Pyrazole

  • Solution Preparation: Prepare a 1 mM solution of the nitrophenyl-substituted pyrazole in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon, nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential from an initial value where no faradaic current is observed to a final potential encompassing the redox events of interest, and then reverse the scan. The scan rate (e.g., 100 mV/s) can be varied to investigate the nature of the redox processes.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes, which provide a good approximation of the standard reduction potential. These values can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

G cluster_electrodes Electrode System start Prepare Analyte Solution cell Assemble 3-Electrode Cell start->cell purge Deoxygenate with Inert Gas cell->purge WE Working Electrode (GC) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt) scan Apply Potential Scan (CV) purge->scan analyze Analyze Voltammogram scan->analyze caption Workflow for Cyclic Voltammetry.

Caption: Workflow for Cyclic Voltammetry.

Compound Substitution Pattern Reduction Potential (V vs. Fc/Fc⁺) Oxidation Potential (V vs. Fc/Fc⁺) HOMO (eV) LUMO (eV)
1 1-(4-nitrophenyl)-1H-pyrazole-1.25+1.80-6.60-3.55
2 3-(4-nitrophenyl)-1H-pyrazole-1.38+1.95-6.75-3.42
3 1-(3-nitrophenyl)-1H-pyrazole-1.32+1.88-6.68-3.48

Note: These are representative values and can vary based on experimental conditions. The HOMO and LUMO energies are estimated from the electrochemical data.

UV-Visible Spectroscopy: Uncovering Electronic Transitions

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. For nitrophenyl-substituted pyrazoles, we typically observe π-π* and n-π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the electronic structure. The strong electron-withdrawing nitrophenyl group often leads to a red-shift (bathochromic shift) of the λmax compared to the parent pyrazole, indicating a smaller HOMO-LUMO gap.

Fluorescence Spectroscopy: Exploring Excited State Dynamics

Fluorescence spectroscopy can reveal information about the excited state properties of these molecules. While many nitrophenyl compounds are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways (often involving the nitro group), studying their emission properties can provide valuable information about the deactivation pathways of the excited state.

Computational Modeling: A Powerful Predictive Tool

Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and understanding the electronic properties of molecules. By solving the Schrödinger equation within the DFT framework, we can calculate a wide range of electronic descriptors.

Key Calculated Parameters:
  • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity and electronic transitions. A lower LUMO energy indicates a better electron acceptor, while a higher HOMO energy suggests a better electron donor.

  • HOMO-LUMO Gap: This energy difference is a key indicator of chemical stability and corresponds to the energy of the lowest-lying electronic transition.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For nitrophenyl-substituted pyrazoles, the MEP will clearly show the electron-deficient nature of the nitrophenyl moiety.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, allowing for a quantitative assessment of intramolecular charge transfer.

G start Define Molecular Geometry dft Perform DFT Calculation (e.g., B3LYP/6-31G*) start->dft orbitals Calculate HOMO/LUMO Energies dft->orbitals mep Generate Molecular Electrostatic Potential Map dft->mep nbo Conduct NBO Analysis dft->nbo props Predict Electronic Properties & Reactivity orbitals->props mep->props nbo->props caption Computational workflow using DFT.

Caption: Computational workflow using DFT.

Implications for Drug Design and Materials Science

The ability to precisely modulate the electronic properties of pyrazoles through nitrophenyl substitution has profound implications:

  • Medicinal Chemistry: The electron-deficient nature of these compounds can enhance their ability to participate in key biological interactions, such as hydrogen bonding and π-stacking with protein targets. This can lead to improved binding affinity and efficacy. Furthermore, the redox properties can be exploited for the development of bioreductive drugs that are activated under hypoxic conditions found in solid tumors.

  • Materials Science: The tunable HOMO-LUMO gaps and charge transport properties of nitrophenyl-substituted pyrazoles make them promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their non-linear optical (NLO) properties are also of significant interest for applications in optoelectronics.

Future Directions and Concluding Remarks

The study of nitrophenyl-substituted pyrazoles continues to be a vibrant area of research. Future investigations will likely focus on:

  • Exploring a wider range of substitution patterns: The systematic investigation of more complex substitution patterns will undoubtedly uncover novel electronic properties.

  • Time-resolved spectroscopy: Probing the excited-state dynamics on ultrafast timescales will provide a deeper understanding of the photophysical processes at play.

  • Advanced computational methods: The application of more sophisticated theoretical models will lead to even more accurate predictions of electronic properties.

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  • Title: Synthesis and Characterization of Some Novel Pyrazole Derivatives and Their Biological Activity Source: MDPI URL: [Link]

Exploratory

Unraveling the Molecular Enigma: A Technical Guide to the Mechanism of Action of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold represents a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities.[1] This technical guide delves into the mechanistic underpinnings of a specific, yet representative, member of this class: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. While a singular, definitive mechanism of action remains to be exclusively elucidated for this compound, this document synthesizes current knowledge from structurally related pyrazoles to postulate its most probable biological targets and cellular effects. We will explore potential anti-inflammatory, anticancer, and enzyme-inhibitory pathways, providing a comprehensive framework for future research and drug development endeavors. This guide is structured to offer not just a review of existing data, but to serve as a practical roadmap for researchers seeking to investigate the therapeutic potential of this intriguing molecule.

Introduction: The Pyrazole Core in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them privileged scaffolds in drug design.[1] The versatility of the pyrazole ring allows for extensive chemical modification, leading to a diverse array of compounds with activities spanning anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[2][3] The subject of this guide, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, is characterized by a pyrazole core substituted with two methyl groups at positions 3 and 5, and a 4-nitrophenyl group at position 1. The electronic properties of the nitro group, an electron-withdrawing moiety, are expected to significantly influence the molecule's interaction with biological targets.

The structural integrity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been confirmed through single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and benzene rings.[2] This spatial arrangement is a critical determinant of its potential binding affinities to various protein targets.

Postulated Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, we can hypothesize several key mechanisms through which 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole may exert its biological effects.

Anti-inflammatory Activity: Targeting the Prostaglandin Synthesis Pathway

A significant body of research points to the anti-inflammatory potential of pyrazole-containing compounds.[4] A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Hypothesized Signaling Pathway: Inhibition of PGE2 Production

PGE2_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Pyrazole 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole Pyrazole->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Experimental Validation: A key experiment to validate this hypothesis would be an in vitro COX inhibition assay.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole against purified ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (test compound).

    • Celecoxib (positive control for COX-2 inhibition).

    • Indomethacin (positive control for non-selective COX inhibition).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the diluted test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity: A Multi-pronged Assault on Malignant Cells

The pyrazole moiety is a common feature in numerous anticancer agents.[4] The observed cytotoxic effects of various pyrazole derivatives suggest that 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole could act through several mechanisms to induce cancer cell death.

One of the prominent mechanisms by which pyrazole derivatives exert their anticancer effects is through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[5][6]

Proposed Cellular Pathway: ROS-Mediated Apoptosis

ROS_Apoptosis Pyrazole 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole Mitochondria Mitochondria Pyrazole->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Caspase_Activation Caspase Cascade Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed pathway for ROS-mediated apoptosis induced by 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Experimental Workflow: Assessing Apoptosis and Oxidative Stress

Apoptosis_Workflow Start Cancer Cell Culture (e.g., MCF-7, HeLa) Treatment Treat with 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole (various concentrations) Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay MTT Assay for Cell Viability (IC50) Incubation->MTT_Assay ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA assay) Incubation->ROS_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-3/7, -9) Incubation->Caspase_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis ROS_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow to investigate the pro-apoptotic and oxidative effects of the compound.

Several pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, some pyrazole analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[7]

Quantitative Data on Related Pyrazole Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC50 (µM)Reference
Pyrazole DerivativesEGFR (mutant)-10.9 to -10.6 kcal/mol (Binding Energy)[7]

Note: The provided data for EGFR is in terms of binding energy from a molecular docking study, which suggests a high binding affinity.

Broad-Spectrum Enzyme Inhibition

The pyrazole nucleus is a versatile scaffold for the design of inhibitors for a wide range of enzymes.

Potential Enzyme Targets for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Enzyme TargetPotential Therapeutic AreaRationale based on Related Compounds
Phosphodiesterase 4 (PDE4) Anti-inflammatory (e.g., Asthma, COPD)3,5-dimethylpyrazole derivatives have shown PDE4 inhibitory activity.[8]
Monoamine Oxidase (MAO) Neurological Disorders (e.g., Depression, Parkinson's)Pyrazole derivatives have been investigated as MAO inhibitors.
Alcohol Dehydrogenase (ADH) Alcoholism Treatment, ToxicologyPyrazole is a known inhibitor of ADH.
Tyrosinase Hyperpigmentation Disorders, Food BrowningCertain pyrazole derivatives have demonstrated tyrosinase inhibitory activity.

Future Directions and Concluding Remarks

The available evidence strongly suggests that 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a molecule of significant pharmacological interest. While its precise mechanism of action is likely multifaceted, the most promising avenues for investigation lie in its potential as an anti-inflammatory agent via COX inhibition and as an anticancer agent through the induction of apoptosis and potentially through kinase inhibition.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically investigate the biological activities of this compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully realize the therapeutic potential of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and its derivatives. The logical progression of research should involve a comprehensive screening against a panel of kinases and other relevant enzymes to identify its primary molecular targets with high affinity and selectivity.

References

  • Hu, D., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280.
  • Ghasemzadeh, P., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2087. [Link]

  • Patel, R., et al. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. Research Journal of Pharmacy and Biological and Chemical Sciences, 16(3). [https://www.rjpbcs.com/pdf/2025/16(3)/[9].pdf]([Link]9].pdf)

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • Faidah, N., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6297. [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, E68, o1018. [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • Ghasemzadeh, P., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2079-2087. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. PubChem Compound Summary for CID 252929. [Link]

  • de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(1), 59-67. [Link]

  • Al-Qawasmeh, R. A., et al. (2022). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 27(15), 4983. [Link]

Sources

Foundational

Introduction: The Prominence of the Pyrazole Scaffold

An In-depth Technical Guide to 1-Aryl-3,5-Dimethylpyrazoles: Synthesis, Properties, and Therapeutic Potential Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, historically servi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Aryl-3,5-Dimethylpyrazoles: Synthesis, Properties, and Therapeutic Potential

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, historically serving as invaluable sources of therapeutic agents.[1] Among these, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[2] Its unique structural and electronic properties allow it to serve as a versatile framework for the design of molecules with diverse biological activities.[1][3] Pyrazole derivatives are integral to numerous approved drugs, demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, analgesic, and antimicrobial actions.[3][4][5]

This guide focuses on a specific, highly significant subclass: 1-aryl-3,5-dimethylpyrazoles . This core structure, characterized by a pyrazole ring substituted with an aryl group at the N1 position and methyl groups at the C3 and C5 positions, has garnered considerable attention in drug discovery. The presence of the N-aryl group provides a crucial handle for modulating lipophilicity and establishing key interactions with biological targets, while the dimethyl substituents contribute to the molecule's stability and conformational preferences. The relative ease of synthesis and the potential for extensive functionalization make this scaffold a fertile ground for the development of novel therapeutics.

Core Synthesis: The Knorr Pyrazole Condensation

The most prevalent and efficient method for constructing the 1-aryl-3,5-dimethylpyrazole core is the Knorr pyrazole synthesis . This reaction involves the acid-catalyzed cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound—in this case, acetylacetone (2,4-pentanedione).[5][6] The causality behind this choice is its reliability, high yields, and the ready availability of starting materials.

The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. Variations using microwave irradiation have been shown to significantly reduce reaction times and improve yields.[6][7]

General Reaction Mechanism

The diagram below illustrates the stepwise mechanism of the Knorr synthesis for 1-aryl-3,5-dimethylpyrazoles.

Knorr_Mechanism Reactants Arylhydrazine + Acetylacetone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 1-Aryl-3,5-dimethylpyrazole Dehydration->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: General Synthesis of 1-Aryl-3,5-dimethylpyrazoles

This protocol provides a self-validating system for the synthesis of a representative 1-aryl-3,5-dimethylpyrazole. The success of the reaction is typically confirmed by chromatographic and spectroscopic methods.

Objective: To synthesize a 1-aryl-3,5-dimethylpyrazole from a substituted arylhydrazine and acetylacetone.

Materials:

  • Substituted arylhydrazine hydrochloride (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.2 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Sodium Acetate (if starting from hydrochloride salt) (1.1 eq)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted arylhydrazine hydrochloride (1.0 eq) and ethanol.

  • Base Addition (if applicable): If using the hydrochloride salt of the hydrazine, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Reagent Addition: Add acetylacetone (1.2 eq) to the mixture. If using glacial acetic acid as the solvent, it also serves as the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1-aryl-3,5-dimethylpyrazole.

Validation: The structure of the final product should be confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Biological Activities and Therapeutic Applications

The 1-aryl-3,5-dimethylpyrazole scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its structural rigidity and capacity for tailored substitution allow for precise optimization of pharmacological activity.

Anticancer Activity

A significant body of research highlights the potent antiproliferative properties of 1-aryl-3,5-dimethylpyrazole derivatives against numerous human cancer cell lines.

  • Glioma and Neuroblastoma: Certain 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have demonstrated significant cytotoxic effects. For instance, one compound was found to be more effective than the standard drug 5-fluorouracil (5-FU) against the C6 glioma cell line, inducing cell death via apoptosis and cell cycle arrest.[8]

  • Leukemia: A derivative, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-ol, showed significant activity against the K-562 human immortalized myelogenous leukemia cell line, with an IC50 value of 4 μM.[6]

  • Breast Cancer and Leukemia: The compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine was identified as having the most potent cytotoxic effect against breast cancer (MCF7) and leukemic cells, inducing apoptosis.[9]

  • Lung Cancer: Several studies have synthesized 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and found them to have inhibitory effects on the growth of A549 lung cancer cells, with activity being correlated to the compound's lipophilicity (LogP values).[10][11]

The mechanism often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[2] The aryl group at the N1 position frequently occupies the ATP-binding pocket of these enzymes.

Anti-inflammatory Activity

The structural similarity of pyrazoles to commercial anti-inflammatory drugs like celecoxib has spurred investigation into their potential as anti-inflammatory agents. Derivatives of 3,5-dimethylpyrazole have shown significant edema inhibition in animal models, comparable to standard drugs like diclofenac sodium.[10][12]

Antiviral Activity

The 1-aroyl-3,5-dimethyl-1H-pyrazole scaffold has been explored for its antiviral properties. Specific compounds from this class have shown promising inhibitory activity against the Hepatitis C Virus (HCV) NS5B polymerase and HCV RNA replication in cell-based reporter assays.[6]

Summary of Biological Activities

The table below summarizes the reported activities for several representative 1-aryl-3,5-dimethylpyrazole derivatives.

Compound Class/DerivativeBiological Target/AssayReported Activity (IC₅₀ / % Inhibition)Reference
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime EthersC6 Glioma Cancer Cell Line (MTT Assay)IC₅₀ = 5.13 µM (for compound 5f)[8]
1-Aroyl-3,5-dimethyl-1H-pyrazolesK-562 Leukemia Cell LineIC₅₀ = 4 µM (for compound 9)[6]
1-Aroyl-3,5-dimethyl-1H-pyrazolesHCV NS5B Polymerase52% inhibition (for compound 8)[6]
3,5-Dimethylpyrazole DerivativesAnti-inflammatory (Carrageenan-induced edema)Significant edema inhibition[12]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 Lung Cancer Cell LineGrowth inhibition (IC₅₀ = 49.85 μM for one derivative)[12]

Structure-Activity Relationships (SAR)

The therapeutic efficacy of 1-aryl-3,5-dimethylpyrazoles is highly dependent on the nature and position of substituents on the N-aryl ring.

  • Lipophilicity: For anticancer activity against A549 cells, compounds with LogP values in the range of 3.12–4.94 were found to be more effective, suggesting that optimal membrane permeability is crucial for reaching intracellular targets.[10][11]

  • Substituents on the N-Aryl Ring: The presence of electron-withdrawing or electron-donating groups on the aryl ring can significantly alter the electronic properties of the pyrazole core and its binding affinity to target proteins. For example, in a series of cytotoxic agents, the specific substitution pattern on the aryl group was critical for activity.[8] The addition of halogen atoms or other functional groups provides vectors for optimizing potency and selectivity.

The logical relationship between structure and activity can be visualized as a continuous optimization cycle.

SAR_Cycle Design Design & Synthesize New Analogs Test Biological Testing (e.g., MTT Assay) Design->Test Analyze Analyze Data (e.g., IC50 values) Test->Analyze SAR Establish Structure- Activity Relationship (SAR) Analyze->SAR SAR->Design Optimize Lead

Caption: The iterative cycle of SAR-driven drug design.

Conclusion and Future Perspectives

The 1-aryl-3,5-dimethylpyrazole scaffold is a validated and highly fruitful starting point for drug discovery. Its robust and straightforward synthesis, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance. Future research will likely focus on several key areas:

  • Exploring Novel Substitutions: Systematic exploration of diverse substituents on the N-aryl ring to enhance potency and selectivity for specific targets, such as kinases or viral polymerases.

  • Bioisosteric Replacement: Replacing the aryl group with various heteroaromatic rings to modulate physicochemical properties and discover new interactions with target proteins.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects, particularly in the context of cancer cell apoptosis and cell cycle arrest.[8][9]

  • Development of Selective Inhibitors: Fine-tuning the scaffold to create highly selective inhibitors for specific enzyme isoforms (e.g., JNK3 in neurodegenerative diseases) to minimize off-target effects.[13]

References

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Department of Chemistry, Faculty of Engineering and Technology M.J.P. Rohilkhand University, Bareilly, U.P., India.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Review: biologically active pyrazole deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.
  • Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het)
  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

Sources

Exploratory

Introduction: The Pyrazole Core in Modern Science

An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a vast array of pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and antivirals, as well as agrochemicals and advanced materials.[2][4][5][6][7] The journey of this ubiquitous scaffold began in the late 19th century, with a foundational discovery that opened a new chapter in heterocyclic chemistry. This guide provides a detailed exploration of the discovery and historical evolution of pyrazole synthesis, from its genesis in the laboratory of Ludwig Knorr to the sophisticated, high-efficiency methods employed by researchers today.

Part 1: The Genesis of a Scaffold: Knorr's Seminal Synthesis (1883)

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr reported the first synthesis of a pyrazole derivative.[2][5][8][9] His work, involving the condensation of ethyl acetoacetate with phenylhydrazine, did not yield the expected quinoline derivative but instead produced a novel five-membered heterocycle he named "pyrazole".[2][9] The product, 1-phenyl-3-methyl-5-pyrazolone, was the first member of a class of compounds that would become immensely important.[8][10]

This reaction, now universally known as the Knorr Pyrazole Synthesis, laid the groundwork for the entire field.[8][11] The causality behind this experimental outcome lies in the nucleophilic nature of the hydrazine and the two distinct electrophilic centers of the β-ketoester. The initial, rapid condensation occurs between the more reactive ketone carbonyl and one of the hydrazine nitrogens to form a hydrazone intermediate. The subsequent, and often rate-determining, step is an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, eliminating ethanol to form the stable heterocyclic ring.[12]

Diagram: The Knorr Pyrazolone Synthesis Mechanism

Knorr_Pyrazolone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EthylAcetoacetate Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EthylAcetoacetate->Hydrazone + Phenylhydrazine - H₂O (Condensation) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Pyrazolone 1-phenyl-3-methyl-5-pyrazolone Hydrazone->Pyrazolone Intramolecular Cyclization - EtOH (Elimination) Knorr_Regioselectivity cluster_pathways Reaction Pathways cluster_products Regioisomeric Products Reactants Unsymmetrical 1,3-Diketone (R1 ≠ R2) + Substituted Hydrazine (R3-NHNH2) PathwayA Attack at C1 Reactants->PathwayA PathwayB Attack at C3 Reactants->PathwayB Isomer1 Isomer A PathwayA->Isomer1 Isomer2 Isomer B PathwayB->Isomer2

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Part 3: The Modern Era of Pyrazole Synthesis

While the Knorr synthesis remains a staple, the demands of modern drug discovery and materials science for efficiency, diversity, and precise control have driven the development of numerous innovative synthetic strategies.

A. [3+2] Cycloaddition Reactions

A powerful alternative to condensation chemistry is the 1,3-dipolar cycloaddition, a type of [3+2] annulation. [9][13]The most common approach involves the reaction of a 1,3-dipole, such as a diazo compound (a "C-N-N" synthon), with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne. [14]This method builds the pyrazole ring in a single, often highly regioselective, step.

Causality and Control: The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital theory. Modern variations leverage transition-metal catalysts (e.g., silver, copper, rhodium) to facilitate the reaction under milder conditions, broaden the substrate scope, and exert greater control over the outcome. [1][4][15][16]

Diagram: General [3+2] Cycloaddition for Pyrazole Synthesis

Cycloaddition cluster_reactants Reactants Diazo Diazo Compound (R1-CHN2) Product Substituted Pyrazole Diazo->Product [3+2] Cycloaddition Alkyne Alkyne (R2-C≡C-R3) Alkyne->Product

Caption: Synthesis of pyrazoles via [3+2] cycloaddition.

B. Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. [1]Several MCRs have been developed for the rapid synthesis of complex, polysubstituted pyrazoles. A common strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. [16] Workflow and Rationale: This approach often proceeds through a tandem Knoevenagel condensation between the aldehyde and the dicarbonyl compound to generate an α,β-unsaturated intermediate in situ. This is immediately followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration, all without isolating intermediates. This telescoping of steps significantly simplifies the synthetic workflow and accelerates the generation of diverse pyrazole libraries.

Workflow Diagram: One-Pot, Three-Component Pyrazole Synthesis

MCR_Workflow Start Combine in One Pot: - Aldehyde - 1,3-Dicarbonyl - Hydrazine - Catalyst (optional) Step1 Knoevenagel Condensation (in situ generation of α,β-unsaturated intermediate) Start->Step1 Step2 Michael Addition of Hydrazine Step1->Step2 Step3 Intramolecular Cyclization & Dehydration Step2->Step3 End Polysubstituted Pyrazole Step3->End

Caption: Workflow for a multi-component pyrazole synthesis.

C. Other Notable Modern Methodologies

The synthetic chemist's toolkit for pyrazole synthesis has continued to expand with novel and powerful methods:

  • From α,β-Unsaturated Systems: The reaction of hydrazines with α,β-unsaturated ketones (chalcones) and aldehydes provides another reliable route, often proceeding through a pyrazoline intermediate that is subsequently oxidized. [2][6][17]* From Acetylenic Ketones: The condensation of hydrazines with acetylenic ketones is a long-established but still relevant method, though it also faces the challenge of regioselectivity. [1][17]* Catalyst-Driven Innovation: The use of transition metals (Ag, Cu, Ni, Rh) and photoredox catalysis has enabled syntheses under exceptionally mild conditions, including direct C-H functionalization of pre-formed pyrazoles and novel cyclization pathways. [1][16]

Comparative Summary of Synthetic Approaches
MethodCore ReactantsKey AdvantagesKey Challenges
Classical Knorr 1,3-Dicarbonyl + HydrazineReadily available starting materials, robustRegioselectivity issues, often harsh conditions
[3+2] Cycloaddition Diazo Compound + Alkyne/AlkenesHigh regioselectivity, atom economicalStability/handling of diazo compounds, substrate scope
Multi-Component (MCR) Aldehyde + 1,3-Dicarbonyl + HydrazineHigh efficiency, operational simplicity, diversityOptimization can be complex, potential side reactions
From Chalcones α,β-Unsaturated Ketone + HydrazineAccess to specific substitution patternsRequires an oxidation step for aromatization

Conclusion

From Ludwig Knorr's foundational discovery in 1883, the synthesis of the pyrazole core has evolved dramatically. The initial condensation reaction, a pillar of heterocyclic chemistry, has been complemented by a diverse array of modern techniques including cycloadditions, multi-component reactions, and sophisticated catalytic systems. This historical progression reflects the broader evolution of organic synthesis, moving towards greater efficiency, control, and molecular complexity. For researchers in drug discovery and materials science, this rich synthetic history provides a powerful and versatile toolkit to construct novel pyrazole-containing molecules, ensuring that this "privileged scaffold" will continue to be a source of scientific innovation for the foreseeable future.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Knorr Pyrazole Synthesis. (n.d.). Merck & Co., Inc..
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).
  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (n.d.).
  • Chapter 5: Pyrazoles. (2015). The Royal Society of Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus.
  • A new method for the synthesis of pyrazoles and pyrazolines has been developed. (n.d.). AKM EN.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Knorr pyrazole synthesis | Request PDF. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

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Foundational

A Technical Guide to the Theoretical Modeling of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: A Computational Approach for Drug Discovery

Abstract This whitepaper provides a comprehensive technical guide for the theoretical modeling of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a molecule of significant interest within the broader class of pyrazole deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the theoretical modeling of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a molecule of significant interest within the broader class of pyrazole derivatives known for their diverse pharmacological activities.[1][2][3][4][5][6] Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of drugs like the anti-inflammatory celecoxib.[7][8] This guide is designed for researchers, computational chemists, and drug development professionals, offering a structured approach to in silico analysis, from fundamental quantum mechanical calculations to predictive biological activity assessments. We will delve into the causality behind methodological choices, ensuring a robust and validated computational workflow.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][7] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][6][8][9][10] The specific molecule of interest, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, combines this versatile pyrazole core with a 4-nitrophenyl substituent, a feature that can significantly influence its electronic properties and biological interactions.

Foundational Analysis: Molecular Geometry and Electronic Structure

A prerequisite for any meaningful theoretical study is an accurate representation of the molecule's three-dimensional structure. For 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, we are fortunate to have experimental X-ray crystallographic data available, which serves as an excellent starting point and a benchmark for our computational models.[3][4][16]

Geometry Optimization: The First Step in Computational Characterization

The initial phase of our theoretical investigation involves optimizing the molecular geometry of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization using Density Functional Theory (DFT)

  • Input Structure: Begin with the crystallographic information file (CIF) for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as the initial geometry.[3][4][16]

  • Computational Method: Employ Density Functional Theory (DFT), a quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.[17][18][19][20][21]

  • Functional and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[17][19][20]

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[22] The inclusion of diffuse functions ("+") is important for accurately describing the electron distribution, particularly for the nitro group, while polarization functions ("d,p") allow for greater flexibility in describing bonding.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Execution: Perform a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.

  • Validation: Upon completion, confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure. Compare the optimized bond lengths, bond angles, and dihedral angles with the experimental X-ray data to validate the computational model.[3][4]

Parameter Experimental (X-ray) [3][4]Calculated (DFT/B3LYP/6-311+G(d,p))
Pyrazole-Benzene Dihedral Angle31.38(12)°Predicted Value
N-N Bond Length (pyrazole)Specific ValuePredicted Value
C-N Bond LengthsSpecific ValuesPredicted Values

Note: The "Predicted Value" columns would be populated with the output from the DFT calculation.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Workflow for FMO Analysis

FMO_Workflow A Optimized Geometry (from DFT) B Single-Point Energy Calculation (DFT/B3LYP/6-311+G(d,p)) A->B Input C HOMO & LUMO Energy Levels B->C Output E Visualization of HOMO and LUMO surfaces B->E Output D HOMO-LUMO Energy Gap Calculation C->D F Reactivity Prediction D->F E->F

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Spectroscopic Properties: Bridging Theory and Experiment

A robust theoretical model should be able to reproduce experimentally observed spectroscopic data. This serves as a further validation of the computational methodology and allows for a deeper interpretation of the experimental spectra.

Vibrational Spectroscopy (IR and Raman)

Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental data, we can confidently assign the observed spectral bands to specific molecular motions.

Protocol for Vibrational Frequency Calculation

  • Prerequisites: A fully optimized geometry and the results of a frequency calculation (as performed for validation in section 2.1).

  • Scaling Factor: It is a known phenomenon that DFT calculations at the B3LYP level tend to overestimate vibrational frequencies. Therefore, it is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

  • Spectral Analysis: Compare the scaled theoretical frequencies and their corresponding intensities with the experimental IR and Raman spectra.[3][4][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

Protocol for NMR Chemical Shift Calculation

  • Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is the standard approach for calculating NMR properties.

  • Calculation: Perform a GIAO calculation on the optimized geometry using the same DFT functional and basis set.

  • Referencing: The calculated chemical shifts are absolute shieldings. To compare with experimental data, they must be referenced to a standard, typically tetramethylsilane (TMS). This is done by calculating the absolute shielding of TMS at the same level of theory and using it as a reference.

Predicting Biological Activity: Molecular Docking Studies

Given the known pharmacological importance of pyrazole derivatives, a key application of theoretical modeling is to predict their potential as drug candidates.[1][2][9][23][24] Molecular docking is a computational technique that predicts the preferred orientation of a ligand (our pyrazole derivative) when bound to a target protein.[12][23]

Conceptual Workflow for Molecular Docking

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_opt 3D Structure of 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole ligand_charge Assign Partial Charges ligand_opt->ligand_charge docking Molecular Docking Simulation (e.g., AutoDock, Glide) ligand_charge->docking Prepared Ligand protein_pdb Select Protein Target (e.g., COX-2) from PDB protein_prep Prepare Protein: Remove water, add hydrogens protein_pdb->protein_prep protein_prep->docking Prepared Receptor analysis Analysis of Docking Results: Binding affinity, poses, interactions docking->analysis

Caption: Conceptual workflow for a molecular docking study.

Step-by-Step Molecular Docking Protocol

  • Target Selection: Based on the known biological activities of pyrazoles (e.g., anti-inflammatory), select a relevant protein target. A common target for anti-inflammatory drugs is Cyclooxygenase-2 (COX-2).[9] Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

  • Ligand Preparation: Use the DFT-optimized structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Assign partial charges using a suitable force field.

  • Receptor Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site (active site) based on known inhibitors or using binding site prediction algorithms.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide, GOLD) to dock the ligand into the defined binding site of the protein. The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-ranked docking poses. Visualize the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). The calculated binding energy provides an estimate of the binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical modeling of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. By integrating DFT calculations for structural and electronic characterization with molecular docking for predicting biological interactions, researchers can gain valuable insights that can accelerate the drug discovery process. The methodologies described herein are not only applicable to the title compound but can be extended to a wide range of pyrazole derivatives and other small molecules of therapeutic interest. Future work could involve more advanced computational techniques such as molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex and quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate description of the binding interactions.

References

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Bentham Science Publishers. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6).
  • BenchChem. (2025).
  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19).
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413.
  • Chen, Y., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-24.
  • Al-Amiery, A. A., et al. (2021). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of Chemistry.
  • Al-Masoudi, N. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15.
  • ResearchGate. (n.d.). Small Molecule Docking from Theoretical Structural Models.
  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.
  • Balasubramanian, T., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 1-17.
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.
  • Cavasotto, C. N. (2015). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Current Pharmaceutical Design, 21(21), 2988-2997.
  • Datta, A. (2022).
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery.
  • El-Faham, A., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(3-phenyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of the Iranian Chemical Society, 17(12), 3237-3253.
  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. PubChem.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1165-1170.
  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Nanostructured Biomaterials (pp. 229-306). Springer, Singapore.
  • Mohamed, M. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1034-1041.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • Abdulazeez, M. O., Oyebamiji, A. K., & Semire, B. (2016). DFT and QSAR study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives with heteroatom on position one. Lebanese Science Journal, 17(2), 217-232.

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Protocols & Analytical Methods

Method

Application Note: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a Versatile Synthetic Intermediate

An in-depth guide for researchers, scientists, and drug development professionals. Abstract Pyrazoles represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds across pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Pyrazoles represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds across pharmaceuticals, agrochemicals, and materials science.[1][2] Their inherent biological activity and synthetic versatility have established them as "privileged structures" in drug discovery.[1] This application note focuses on a key derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₁H₁₁N₃O₂), a highly valuable and versatile intermediate in organic synthesis.[3] We provide a detailed examination of its synthesis, key transformations, and downstream applications, complete with validated experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a powerhouse in medicinal chemistry.[2][4] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscores its pharmacological importance.[2][5] The specific compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, combines three critical structural motifs:

  • The Pyrazole Core: Provides a rigid, aromatic scaffold with two nitrogen atoms that can act as hydrogen bond acceptors or coordination sites for metals.[6]

  • Two Methyl Groups (C3, C5): These groups enhance lipophilicity and can influence the molecule's binding orientation within a biological target.

  • A 4-Nitrophenyl Moiety (N1): This electron-withdrawing group significantly modulates the electronic properties of the pyrazole ring.[7] Crucially, the nitro group is a synthetic handle that can be readily transformed into other functional groups, most notably an amine, unlocking a vast potential for further derivatization.[6]

This unique combination of features makes 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole an ideal starting material for building libraries of complex molecules for screening and development.

Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

The most direct and widely employed method for synthesizing this pyrazole derivative is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7] In this case, acetylacetone reacts with 4-nitrophenylhydrazine.

Protocol 1: Synthesis via Knorr Cyclocondensation

This protocol details the acid-catalyzed condensation of 4-nitrophenylhydrazine with acetylacetone. Glacial acetic acid serves as both a solvent and a catalyst, facilitating the initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials and Reagents:

  • 4-Nitrophenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (0.1 mol) in 100 mL of glacial acetic acid.

  • To this solution, add acetylacetone (0.11 mol, 1.1 equivalents) dropwise with continuous stirring.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow solid precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.

  • Recrystallize the crude solid from hot ethanol to obtain pure, crystalline 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

  • Dry the final product in a vacuum oven at 50°C.

Synthesis Workflow Diagram

cluster_reactants Reactants Reactant1 4-Nitrophenylhydrazine Process Condensation & Cyclization (Glacial Acetic Acid, Reflux) Reactant1->Process Reactant2 Acetylacetone Reactant2->Process Intermediate Hydrazone Intermediate (In-situ) Process->Intermediate Workup Precipitation & Filtration (Ice Water) Intermediate->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Purification->Product

Caption: Knorr synthesis of the title compound.

Table 1: Summary of Synthesis Parameters
ParameterValue/ConditionRationale
Solvent/Catalyst Glacial Acetic AcidProvides an acidic medium to catalyze both condensation and dehydration steps.
Temperature RefluxEnsures sufficient energy to overcome the activation barrier for cyclization.
Reaction Time 2-3 hoursTypical duration for complete conversion, should be monitored by TLC.
Workup Precipitation in WaterThe organic product is insoluble in water, allowing for easy separation from the acid.
Purification Recrystallization (Ethanol)A standard and effective method for obtaining high-purity crystalline solids.
Reported Yield >90% (typical)This reaction is generally high-yielding and efficient.

Core Application: A Gateway to Bioactive Amines

The most powerful application of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is its use as a precursor to 3,5-Dimethyl-1-(4-aminophenyl)-1H-pyrazole . The transformation of the nitro group to an amine is a fundamental step that opens up a vast array of subsequent chemical modifications.[6] The resulting aromatic amine is a key building block for synthesizing diverse heterocyclic systems and amides, which are prevalent in medicinal chemistry.[6]

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group using catalytic hydrogenation, a clean and efficient method. Alternative methods, such as using metals in acidic media (e.g., Sn/HCl or Fe/HCl), are also effective.[6]

Materials and Reagents:

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenator or a flask with a balloon of hydrogen

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a hydrogenation flask, dissolve 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (0.05 mol) in 150 mL of methanol.

  • Carefully add 10% Palladium on Carbon (approx. 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is typically of high purity. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water.

Reaction Mechanism and Downstream Potential

cluster_downstream Further Synthetic Transformations Start 3,5-Dimethyl-1- (4-nitrophenyl)-1H-pyrazole Process Reduction (H₂, Pd/C) Start->Process Product 3,5-Dimethyl-1- (4-aminophenyl)-1H-pyrazole Process->Product Deriv1 Acylation (Amide Synthesis) Product->Deriv1 RCOCl Deriv2 Diazotization (Sandmeyer Reactions) Product->Deriv2 NaNO₂, HCl Deriv3 Condensation (Schiff Base / Heterocycle Formation) Product->Deriv3 RCHO

Caption: Reduction and subsequent derivatization pathways.

Application in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore.[5][8] The derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole are explored for a wide range of therapeutic activities.

  • Anti-inflammatory & Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties.[7][9]

  • Antimicrobial & Antifungal Agents: The scaffold is a common feature in compounds designed to combat bacterial and fungal infections.[2][10]

  • Anticancer Activity: The cytotoxicity of novel pyrazole analogs against various cancer cell lines is an active area of research.[8][11]

The general workflow for utilizing this scaffold in a drug discovery program involves creating a library of diverse analogs from the key amine intermediate and screening them for biological activity.

Conceptual Workflow for Drug Discovery

A Synthesis of Core Intermediate (Protocol 2) B Library Synthesis (Parallel Chemistry) A->B Key amine intermediate C High-Throughput Screening (HTS) B->C Diverse compound library D Hit Identification C->D Bioactivity data E Lead Optimization (SAR Studies) D->E Confirmed 'Hits' F Preclinical Candidate E->F Optimized leads

Caption: From intermediate to preclinical candidate.

Conclusion

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is more than a simple chemical; it is a strategic starting material for complex organic synthesis. Its straightforward, high-yield synthesis and, most importantly, the synthetic versatility offered by its nitro group make it an invaluable tool for chemists. The protocols and workflows detailed in this note provide a solid foundation for researchers to leverage this compound in the development of novel therapeutics and functional materials.

References

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 634329. Available at: [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(7), 9563-9599. Available at: [Link]

  • Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 53-60. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ResearchGate. (2015). PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Google Patents. (2004). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

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Application

Application Notes and Protocols: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a Versatile Intermediate in Multicomponent Reactions

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with numerous approved drugs featuring this heterocyclic core.[1][2][3] Multicomponent reactions (MCRs) have emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with numerous approved drugs featuring this heterocyclic core.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules, offering high atom economy and operational simplicity.[1][4] This application note details the synthesis, characterization, and versatile application of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a key intermediate in the construction of diverse molecular architectures through MCRs. We provide in-depth protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Synergy of Pyrazoles and Multicomponent Reactions

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5][6] Their remarkable bioactivities stem from the unique electronic and steric properties of the pyrazole ring, which can be readily functionalized to modulate biological targets.[5] The quest for novel and efficient synthetic routes to diverse pyrazole-containing molecules has led to the widespread adoption of multicomponent reactions (MCRs).[1][7] MCRs, in which three or more reactants combine in a one-pot fashion, offer significant advantages over traditional multi-step synthesis by reducing waste, saving time, and enabling the rapid generation of chemical libraries.[1][4]

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a particularly valuable intermediate. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the pyrazole core, modulating its reactivity and providing a handle for further chemical transformations. This application note will explore the utility of this intermediate in designing and executing various MCRs to generate novel heterocyclic compounds with therapeutic potential.

Synthesis and Characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

The synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a straightforward and high-yielding process, typically achieved through the condensation of 4-nitrophenylhydrazine with acetylacetone (2,4-pentanedione).[8][9]

Protocol 2.1: Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Materials:

  • 4-Nitrophenylhydrazine

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add acetylacetone (1.1 eq) dropwise while stirring.

  • The reaction mixture is then heated under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.[4]

  • Further purification can be achieved by recrystallization from ethanol to yield the pure 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a crystalline solid.

Characterization Data

The structural integrity of the synthesized 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole should be confirmed using standard analytical techniques.

Property Value Reference
Molecular Formula C₁₁H₁₁N₃O₂[10]
Molecular Weight 217.22 g/mol [10]
Appearance Crystalline solid[9]
Melting Point 373–375 K[11]
¹H NMR (CDCl₃, 400 MHz) δ: 2.33 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 6.09 (s, 1H, pyrazole-H), 7.59 (d, 2H, Ar-H), 8.32 (d, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ: 13.9, 14.3, 108.7, 124.2, 125.1, 144.9, 145.8, 149.3, 151.2
IR (KBr, cm⁻¹) 1595 (C=N), 1510 (NO₂ asym), 1340 (NO₂ sym)
Crystal Structure Orthorhombic, Pca2₁[11]

Note: NMR and IR data are representative and may vary slightly based on experimental conditions.

The crystal structure reveals that the benzene ring is twisted with respect to the pyrazole ring, and the nitro group is nearly coplanar with the benzene ring.[9][12]

Application in Multicomponent Reactions

The strategic placement of the nitro group and the inherent reactivity of the pyrazole ring make 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole an ideal substrate for various MCRs. The nitro group can be reduced to an amine, which can then participate in reactions like the Ugi or Biginelli reactions. Furthermore, the pyrazole core itself can be involved in cycloaddition reactions.

Workflow for MCRs utilizing 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

MCR_Workflow cluster_start Starting Intermediate cluster_reduction Key Transformation cluster_amine Reactive Intermediate cluster_mcr Multicomponent Reactions cluster_products Diverse Scaffolds A 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole B Reduction of Nitro Group (e.g., SnCl₂/HCl) A->B Step 1 C 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline B->C Step 2 D Ugi Reaction C->D Amine Component E Biginelli Reaction C->E Amine Component F α-Acylamino Amide Derivatives D->F G Dihydropyrimidinone Derivatives E->G

Caption: General workflow for the utilization of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole in MCRs.

Protocol 3.1: Reduction of the Nitro Group

A crucial preliminary step for many MCRs is the reduction of the nitro group to an amine.

Materials:

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl to the suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline.

Protocol 3.2: Ugi Four-Component Reaction (U-4CR)

The resulting aniline derivative is a prime candidate for the Ugi four-component reaction to generate α-acylamino amide scaffolds.[13][14]

Materials:

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (from Protocol 3.1)

  • An aldehyde (e.g., benzaldehyde)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • A carboxylic acid (e.g., acetic acid)

  • Methanol

Procedure:

  • In a vial, dissolve 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (1.0 eq) and the aldehyde (1.0 eq) in methanol.

  • Stir the mixture for 10 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Mechanistic Rationale for the Ugi Reaction

Ugi_Mechanism A Amine (Ar-NH₂) Aldehyde (R'-CHO) B Imine (Ar-N=CHR') A->B Condensation D Nitrilium Ion B->D Protonation C Carboxylic Acid (R''-COOH) C->D Nucleophilic Attack F Intermediate D->F E Isocyanide (R'''-NC) E->D Nucleophilic Attack G α-Acylamino Amide (Ugi Product) F->G Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

The Ugi reaction proceeds through the initial condensation of the amine and aldehyde to form an imine. Protonation of the imine followed by nucleophilic attack by the isocyanide and the carboxylate anion leads to an intermediate which undergoes a Mumm rearrangement to yield the final α-acylamino amide product.[13]

Protocol 3.3: Biginelli-type Three-Component Reaction

The synthesized aniline can also serve as the amino component in a Biginelli-type reaction to produce dihydropyrimidinones, another class of biologically active heterocycles.

Materials:

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (from Protocol 3.1)

  • An aldehyde (e.g., 4-chlorobenzaldehyde)

  • An active methylene compound (e.g., ethyl acetoacetate)

  • A Lewis acid catalyst (e.g., Yb(OTf)₃)

  • Acetonitrile

Procedure:

  • To a mixture of the aldehyde (1.0 eq) and the active methylene compound (1.0 eq) in acetonitrile, add the Lewis acid catalyst (0.1 eq).

  • Add 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Conclusion and Future Perspectives

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole serves as a highly adaptable and valuable intermediate for the synthesis of complex heterocyclic molecules via multicomponent reactions. The protocols detailed in this application note provide a robust framework for researchers to access a wide array of novel compounds with potential applications in drug discovery and development. The functional handles present in the starting material and the products of the MCRs offer numerous possibilities for further derivatization, enabling the exploration of a vast chemical space. Future work could involve exploring other MCRs, such as the Passerini and Gewald reactions, and evaluating the biological activities of the synthesized compound libraries.

References

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Application Notes &amp; Protocols: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in Medicinal Chemistry

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed technical guide for researchers on the synthesis, p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed technical guide for researchers on the synthesis, potential applications, and biological evaluation of a specific derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . This compound combines the established pharmacophore of the dimethylpyrazole ring with a 4-nitrophenyl moiety, a functional group known to modulate biological activity. We present detailed protocols for its synthesis and for screening its potential anticancer, anti-inflammatory, and antimicrobial activities, grounded in the extensive literature on related pyrazole analogues. This guide is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to explore the therapeutic potential of this versatile heterocyclic compound.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their unique structural and electronic properties have made them a cornerstone in drug discovery, leading to a wide array of approved drugs with diverse therapeutic actions.[4][5] Notable examples include the anti-inflammatory drug Celecoxib (a selective COX-2 inhibitor), the analgesic Antipyrine , and the anti-obesity agent Rimonabant .[6][7] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its pharmacological profile.

The subject of this guide, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Molecular Formula: C₁₁H₁₁N₃O₂), features a pyrazole core substituted with two methyl groups at positions 3 and 5, and a 4-nitrophenyl group at the N1 position.[8] The synthesis is straightforward, typically involving the condensation of a β-dicarbonyl compound with a substituted hydrazine.[9][10] While extensive research exists for the broader pyrazole class, this guide synthesizes available data on structurally similar compounds to provide robust, actionable protocols for investigating the specific potential of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a lead compound in key therapeutic areas.

Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the title compound, this involves the reaction of acetylacetone (pentane-2,4-dione) with 4-nitrophenylhydrazine.[11]

Workflow for Synthesis

Below is a diagram illustrating the synthetic pathway.

G cluster_process Process cluster_products Purification & Product A Acetylacetone (Pentane-2,4-dione) D Cyclocondensation (Reflux) A->D B 4-Nitrophenylhydrazine B->D C Solvent System (e.g., Ethanol, Acetic Acid) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Recrystallization (e.g., from Ethanol) F->G H Final Product: 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole G->H

Caption: Synthetic workflow for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Detailed Synthesis Protocol

Objective: To synthesize 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole via acid-catalyzed cyclocondensation.

Materials:

  • 4-Nitrophenylhydrazine

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Distilled water

  • Standard reflux apparatus, magnetic stirrer, Buchner funnel, filtration flask.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenylhydrazine (e.g., 10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to the solution and stir.

  • To this stirring solution, add acetylacetone (10 mmol, 1:1 molar ratio) dropwise using a dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours.

  • Causality Note: The acidic catalyst protonates a carbonyl oxygen of acetylacetone, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine nitrogen. Refluxing ensures the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl acetate:Hexane 3:7).

  • Once the reaction is complete (disappearance of starting materials), remove the flask from the heat source and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Self-Validation: The product should be a crystalline solid. Purity can be initially assessed by its melting point and confirmed by TLC against the starting materials.

  • For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form crystals.

  • Dry the purified crystals under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Medicinal Chemistry Applications & Evaluation Protocols

The pyrazole scaffold is associated with a broad spectrum of biological activities.[1][2] Based on data from structurally related nitrophenyl-pyrazole analogues, we outline key potential applications and the protocols to validate them.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][12][13] The mechanism often involves the induction of apoptosis or inhibition of critical cell signaling pathways like mTOR.[4][6] The presence of the electron-withdrawing nitro group on the phenyl ring can enhance cytotoxic potential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[13]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates, multi-channel pipette, microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[13]

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is directly proportional to the number of living cells.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value.

  • Self-Validation: The positive control (Cisplatin) should show a known and potent cytotoxic effect, validating the assay's sensitivity. The dose-response curve should be sigmoidal.

G cluster_cell Intracellular Events compound Nitrophenyl-Pyrazole Compound cell Cancer Cell compound->cell bax Bax/Bak Activation compound->bax promotes bcl2 Bcl-2 Inhibition compound->bcl2 inhibits mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway induced by a pyrazole compound.

Anti-inflammatory Activity

Pyrazole derivatives are famous for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, with a particular focus on the inducible COX-2 isoform.[7][14]

Objective: To evaluate the acute anti-inflammatory effect of the compound in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice (200-250g).

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (suspended in a vehicle like 0.5% carboxymethyl cellulose - CMC).

  • Carrageenan solution (1% w/v in sterile saline).

  • Positive control: Indomethacin or Celecoxib.[15]

  • Plethysmometer.

Procedure:

  • Acclimatize animals for one week. Fast the animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Causality Note: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-6 hours), is mediated by prostaglandins, the products of COX enzymes. An effective anti-inflammatory agent will suppress this second phase.

  • Measure the paw volume (in mL) immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Where ΔV = Vt - V₀

  • Self-Validation: The vehicle control group should show significant paw edema peaking around 3-4 hours. The positive control group should exhibit a statistically significant reduction in paw edema, confirming the validity of the model.

Antimicrobial Activity

The pyrazole nucleus is also a common feature in compounds with antibacterial and antifungal properties.[16][17][18]

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli).[17]

  • Fungal strain (e.g., Candida albicans).[17]

  • Bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Fungal growth medium (e.g., Sabouraud Dextrose Broth).

  • Test compound stock solution in DMSO.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).[17]

  • Sterile 96-well microplates.

Procedure:

  • In a 96-well microplate, add 100 µL of broth to each well.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare an inoculum of the microorganism, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well.

  • Include a positive control (standard antibiotic), a negative/growth control (broth + inoculum), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Causality Note: The compound will interfere with essential microbial processes (e.g., cell wall synthesis, protein synthesis, DNA replication), preventing replication and visible growth.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Self-Validation: The growth control well must be turbid, and the sterility control must be clear. The positive control antibiotic should yield an MIC value within its known effective range.

Data Summary and Interpretation

The protocols described will generate quantitative data essential for evaluating the compound's potential. The results can be summarized for clear comparison.

Table 1: Representative Biological Activity Data

Activity AssessedTarget/ModelMetric3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazolePositive Control
Anticancer MCF-7 Cell LineIC₅₀ (µM)Experimental ValueCisplatin: ~9.8 µM[13]
A549 Cell LineIC₅₀ (µM)Experimental ValueCisplatin: ~8.0 µM[13]
Anti-inflammatory Carrageenan Paw Edema% Inhibition @ 3h (50 mg/kg)Experimental ValueIndomethacin: ~65-80%[14]
Antimicrobial S. aureusMIC (µg/mL)Experimental ValueCiprofloxacin: ~0.5 µg/mL[17]
E. coliMIC (µg/mL)Experimental ValueCiprofloxacin: ~0.25 µg/mL[17]
C. albicansMIC (µg/mL)Experimental ValueClotrimazole: ~1 µg/mL[17]

Conclusion and Future Directions

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a readily synthesizable compound built upon a pharmacologically validated scaffold. The protocols detailed in this guide provide a robust framework for its systematic evaluation as a potential anticancer, anti-inflammatory, or antimicrobial agent. Positive results ("hits") from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., specific kinases, COX isoform selectivity).

  • Structure-Activity Relationship (SAR): Synthesizing analogues by modifying the substituents on the phenyl ring (e.g., replacing the nitro group with other electron-withdrawing or donating groups) to optimize potency and reduce toxicity.

  • Advanced In Vivo Studies: Evaluating efficacy in more complex disease models (e.g., tumor xenograft models for cancer) and conducting preliminary toxicology assessments.

This compound represents a valuable starting point for drug discovery programs, and the methodologies provided herein offer a clear path for unlocking its therapeutic potential.

References

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  • Mphahlele, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available at: [Link]

  • Singh, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Fisyuk, A. S., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Gümüş, E. K., & Özkay, Y. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]

  • CN1482119A. (2004). Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • de Oliveira, C. S., et al. (2017). Recently reported biological activities of pyrazole compounds. PubMed. Available at: [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

  • Gomaa, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Dwiatmoko, A. A., et al. (2021). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. ResearchGate. Available at: [Link]

  • Mohy El-Din, M. M., et al. (2021). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. ResearchGate. Available at: [Link]

Sources

Application

Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This protocol...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, reliable, and scientifically grounded methodology.

Introduction and Significance

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of pharmaceuticals. The target molecule, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, serves as a key intermediate in the synthesis of more complex molecules. Its preparation via the Knorr pyrazole synthesis from readily available starting materials, acetylacetone and 4-nitrophenylhydrazine, represents a classic and efficient approach to this important heterocyclic system.[1] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and versatile method for constructing the pyrazole ring.[1]

This application note will provide a step-by-step protocol for this synthesis, delve into the underlying reaction mechanism, present key analytical data for product characterization, and outline essential safety precautions.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation of acetylacetone with 4-nitrophenylhydrazine, as depicted below:

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Acetylacetone (2,4-pentanedione)Reagent Grade, ≥99%Sigma-Aldrich, Fisher Scientific, etc.Flammable and toxic. Handle with care.[2][3][4][5]
4-NitrophenylhydrazineReagent Grade, ≥98%Sigma-Aldrich, Alfa Aesar, etc.Flammable solid and harmful if swallowed.[6][7][8][9]
Ethanol (EtOH), AbsoluteAnhydrous, ≥99.5%Standard laboratory suppliers
Round-bottom flask50 mLStandard laboratory suppliers
Reflux condenserStandard laboratory suppliers
Heating mantle or oil bathStandard laboratory suppliers
Magnetic stirrer and stir barStandard laboratory suppliers
Buchner funnel and filter paperStandard laboratory suppliers
Beakers, graduated cylinders, etc.Standard laboratory suppliers

Detailed Synthesis Protocol

This protocol is based on established literature procedures for the Knorr pyrazole synthesis.[1][10]

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylhydrazine (2.0 mmol).

  • Add 20 mL of absolute ethanol to the flask and stir the mixture to dissolve the 4-nitrophenylhydrazine.

  • To this solution, add acetylacetone (2.0 mmol).

  • Attach a reflux condenser to the round-bottom flask.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux using a heating mantle or an oil bath.

  • Maintain the reflux for a period of 1 hour, ensuring continuous stirring.[1][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Product Isolation and Purification

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • As the solution cools, the product, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, will begin to crystallize.

  • To facilitate complete crystallization, the flask can be placed in an ice bath for 30 minutes.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified product in a vacuum oven or desiccator to a constant weight.

Reaction Mechanism and Scientific Rationale

The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole proceeds via the Knorr pyrazole synthesis mechanism. This reaction is a classic example of a condensation reaction to form a heterocyclic ring.

The generally accepted mechanism involves the following key steps:

  • Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of 4-nitrophenylhydrazine on one of the carbonyl carbons of acetylacetone. This is often acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Formation of a Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion. This step forms a five-membered ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate undergoes a second dehydration step, losing another molecule of water to form the stable, aromatic pyrazole ring.

The use of a symmetrical dicarbonyl compound like acetylacetone simplifies the reaction, as it avoids the formation of regioisomers.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetylacetone Acetylacetone Hydrazone Hydrazone Intermediate Acetylacetone->Hydrazone + 4-Nitrophenylhydrazine - H₂O Nitrophenylhydrazine 4-Nitrophenylhydrazine Nitrophenylhydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H₂O

Caption: The Knorr Pyrazole Synthesis Workflow.

Characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.23 g/mol [1]
Melting Point373–375 K (100-102 °C)[1][10]
AppearanceCrystalline solid

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks corresponding to the functional groups present in the molecule. Key expected absorptions include those for C=N and C=C stretching in the pyrazole ring, and strong absorptions for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹). A reported IR spectrum shows peaks at 3300, 1608, 1597, 1570, 1518, 1504, 1414, 1334, 1301, 1273, 1176, 1110, 982, 854, 825, 801, 749, 689, 640, and 502 cm⁻¹.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups on the pyrazole ring, a singlet for the proton on the pyrazole ring, and signals corresponding to the protons on the 4-nitrophenyl group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the carbons of the pyrazole ring, and the carbons of the 4-nitrophenyl ring.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Reagents:

    • Acetylacetone: Is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] Keep away from heat, sparks, and open flames.

    • 4-Nitrophenylhydrazine: Is a flammable solid and is harmful if swallowed.[6][7][8][9] It may cause skin and eye irritation.[6][7] Heating may cause an explosion.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Waste Disposal Goggles Safety Goggles FumeHood Work in Fume Hood Goggles->FumeHood LabCoat Lab Coat LabCoat->FumeHood Gloves Chemical-Resistant Gloves Gloves->FumeHood Acetylacetone Acetylacetone (Flammable, Toxic) FumeHood->Acetylacetone Hydrazine 4-Nitrophenylhydrazine (Flammable, Harmful) FumeHood->Hydrazine Waste Proper Chemical Waste Disposal Acetylacetone->Waste Hydrazine->Waste

Caption: Key Safety Considerations for the Synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionEnsure the reaction is refluxed for the full recommended time. Monitor by TLC.
Impure reagentsUse reagents of appropriate purity.
Oily product instead of crystalsInsufficient cooling or presence of impuritiesEnsure the reaction mixture is thoroughly cooled in an ice bath. Try scratching the inside of the flask to induce crystallization. If an oil persists, attempt purification by column chromatography.
Product is coloredPresence of impuritiesRecrystallize the product from a suitable solvent (e.g., ethanol) to obtain a purer, less colored solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their research and development needs. The straightforward nature of the Knorr pyrazole synthesis makes this an accessible and efficient method for accessing this class of heterocyclic compounds.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine, 10-18% water added, 95%. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-NITROPHENYL HYDRAZINE AR MSDS. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of 1-(4’-nitrophenyl)-3-(4’-hydroxy-3’-methoxyphenyl)-5-phenyl-4,5-Dihydro Pyrazole-Based and Its In-vitro Antibacterial Test. Retrieved from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in Transition Metal Catalysis

Introduction: The Emergence of Pyrazole-Based Ligands in Catalysis The pyrazole nucleus represents a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazole-Based Ligands in Catalysis

The pyrazole nucleus represents a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and synthetic versatility.[1][2] In the realm of transition metal catalysis, N-donor ligands are crucial for stabilizing and activating metal centers, and pyrazoles have emerged as a highly tunable and effective class of ligands.[3] Their utility stems from the ability to systematically modify steric and electronic properties by altering substituents on the pyrazole ring.[4] This allows for the fine-tuning of the catalyst's reactivity and selectivity for a desired transformation.[5]

This guide focuses on a specific, electronically modified pyrazole ligand: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . The introduction of a 4-nitrophenyl group at the N1 position significantly influences the ligand's electronic character. The potent electron-withdrawing nature of the nitro group modulates the electron density at the coordinating N2 atom, which in turn affects the stability and catalytic activity of its transition metal complexes.[6] The pyrazole ring itself is π-excessive, which can facilitate the transfer of charge density to the nitrophenyl group, influencing the metal-ligand bond characteristics.[7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this ligand, the preparation of its palladium complexes, and its application in key C-C and C-N cross-coupling reactions that are fundamental to modern synthetic chemistry and drug development.

PART 1: Ligand and Complex Synthesis

A reliable and well-characterized supply of both the ligand and its metal complex is the foundation of any successful catalytic study. The following protocols are designed to be robust and reproducible.

Protocol 1.1: Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

The synthesis of the title ligand is achieved through a classic condensation reaction between a hydrazine and a β-dicarbonyl compound.[8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions r1 4-Nitrophenylhydrazine p1 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole r1->p1 + r2 Acetylacetone (2,4-Pentanedione) r2->p1 c1 Ethanol Reflux, 1h

Caption: Synthesis of the target pyrazole ligand.

Materials:

  • 4-Nitrophenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (10 mmol, 1.53 g) in absolute ethanol (40 mL).

  • To this solution, add acetylacetone (10 mmol, 1.02 mL). A catalytic amount of glacial acetic acid (e.g., 0.1 mL) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.

  • If crystallization does not occur spontaneously, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Characterization:

  • Melting Point: 100-102 °C[9]

  • 1H NMR (CDCl3): δ (ppm) ~2.3 (s, 3H, CH3), ~2.6 (s, 3H, CH3), ~6.1 (s, 1H, pyrazole-H), ~7.6 (d, 2H, Ar-H), ~8.3 (d, 2H, Ar-H).

  • 13C NMR (CDCl3): δ (ppm) ~14.0, ~15.0, ~110.0, ~124.0, ~125.0, ~142.0, ~145.0, ~148.0, ~152.0.

  • IR (KBr, cm-1): Key peaks around 1597 (C=N), 1518 (NO2 asymmetric), 1334 (NO2 symmetric).[9]

Protocol 1.2: Synthesis of Dichlorobis(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole)palladium(II) Complex

The synthesis of the palladium(II) complex is a straightforward ligand exchange reaction. The resulting complex can be used as a pre-catalyst in cross-coupling reactions. This protocol is adapted from general procedures for preparing similar palladium-pyrazole complexes.[10][11]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions r1 [PdCl₂(MeCN)₂] (Bis(acetonitrile)palladium(II) chloride) p1 [PdCl₂(L)₂] (L = pyrazole ligand) r1->p1 + r2 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (2 equivalents) r2->p1 c1 Methanol or Acetone Stir, 1h, RT

Caption: Synthesis of the Pd(II)-pyrazole complex.

Materials:

  • Bis(acetonitrile)palladium(II) chloride, [PdCl2(MeCN)2] or Palladium(II) chloride (PdCl2)

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (the ligand, L)

  • Methanol or Acetone (dried)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [PdCl2(MeCN)2] (0.5 mmol, 129.7 mg) in 15 mL of dried methanol or acetone. This will form a deep orange solution.

  • In a separate flask, dissolve 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (1.0 mmol, 217.2 mg, 2 equivalents) in 5 mL of the same solvent.

  • Add the ligand solution dropwise to the stirring palladium salt solution at room temperature.

  • A color change and often the precipitation of a solid will be observed.

  • Stir the resulting suspension or solution for 1-2 hours at room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the solid complex.

Characterization:

  • FT-IR: Expect a shift in the ν(C=N) band of the pyrazole ring upon coordination to the palladium center.[10]

  • 1H NMR: Coordination to the paramagnetic Pd(II) center will cause significant shifts and broadening of the ligand's proton signals. The non-equivalence of the two methyl groups should be maintained.[11]

  • Elemental Analysis: To confirm the expected formula [PdCl2(C11H11N3O2)2].

PART 2: Application in Catalysis

The true value of a ligand is demonstrated by its performance in catalytic transformations. The electron-deficient nature of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is expected to enhance the electrophilicity of the palladium center, potentially influencing the rates of oxidative addition and reductive elimination.

Protocol 2.1: Mizoroki-Heck C-C Coupling Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds between aryl halides and alkenes.[12] The following protocol is based on the successful application of structurally similar nitrophenylpyrazole Schiff-base palladium complexes in the Heck coupling of iodobenzene and styrene.[1][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions r1 Aryl Halide (e.g., Iodobenzene) p1 Substituted Alkene (e.g., trans-Stilbene) r1->p1 + r2 Alkene (e.g., Styrene) r2->p1 c1 [PdCl₂(L)₂] (0.1 mol%) Base (e.g., Et₃N) Solvent (e.g., DMF) 100-120°C

Caption: Mizoroki-Heck reaction workflow.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • [PdCl2(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole)2] pre-catalyst

  • Base (e.g., Triethylamine (Et3N) or Sodium Acetate (NaOAc))

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the [PdCl2(L)2] pre-catalyst (0.001 mmol, 0.1 mol%), and the base (e.g., Et3N, 1.2 mmol).

  • Add the solvent (3-5 mL) followed by the alkene (1.1 mmol).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for the required time (typically 2-12 hours).

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and DMF.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Loading: Start with 0.1-1 mol%. Lower loadings are more economical but may require longer reaction times.

  • Base: A base is required to neutralize the HX generated in the catalytic cycle.[12] Triethylamine is a common choice. For sensitive substrates, a milder base like NaOAc or K2CO3 may be beneficial.

  • Solvent: Polar aprotic solvents like DMF or MeCN are typically effective.

  • Temperature: The reaction usually requires heating. The optimal temperature will depend on the reactivity of the specific substrates.

Data Summary Table (Hypothetical Data for Comparison):

EntryAryl HalideAlkeneBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt3N1204>95
2BromobenzeneStyreneEt3N1201275
34-BromoacetophenoneStyreneNaOAc120888
4Iodobenzenen-Butyl acrylateEt3N100692
Protocol 2.2: Representative Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds.[13] While no specific protocol for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole exists, this representative protocol is adapted from established methods for other N-donor ligands.[11] The electron-withdrawing nature of the ligand may stabilize the Pd(0) resting state, potentially requiring slightly higher temperatures for oxidative addition.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2) or the pre-formed complex [PdCl2(L)2]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Ligand, L)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent system (e.g., Dioxane/Water or Toluene)

Procedure (for in situ catalyst generation):

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (e.g., K2CO3, 2.0 mmol).

  • Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water).

  • Seal the tube and heat in a preheated oil bath at 80-100 °C for 4-16 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Workup is similar to the Heck protocol: cool, dilute with an organic solvent, wash with water, dry, concentrate, and purify by chromatography.

Causality and Optimization:

  • Ligand:Metal Ratio: A 2:1 ratio of L:Pd is a common starting point for monodentate ligands.

  • Base: A base is crucial for the transmetalation step. K3PO4 is often effective for challenging couplings, while K2CO3 is a standard choice.[13]

  • Solvent: An aqueous solvent mixture is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Rationale: The electron-withdrawing nitro group on the ligand is expected to make the palladium center more electrophilic. This can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[14]

Protocol 2.3: Representative Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[10] The choice of base is critical and often substrate-dependent. This protocol is a general starting point adapted for pyrazole-type ligands.[8]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium source (e.g., Pd(OAc)2 or Pd2(dba)3)

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Ligand, L)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3))

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd), the ligand (0.02-0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the solvent (3-5 mL).

  • Finally, add the amine (1.2 mmol).

  • Seal the tube and heat in a preheated oil bath at 90-110 °C for 6-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Workup: Cool the reaction, quench carefully with saturated aqueous NH4Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify by chromatography.

Causality and Optimization:

  • Base Selection: NaOtBu is a strong, non-nucleophilic base effective for a wide range of amines.[10] For more sensitive substrates, weaker bases like Cs2CO3 or K3PO4 may be required.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, making a strict inert atmosphere crucial for success.

  • Ligand Properties: The steric bulk provided by the two methyl groups at the 3 and 5 positions helps to promote the reductive elimination step, which is often rate-limiting.[10] The electronic effect of the nitro group may influence the equilibrium between different palladium species in the catalytic cycle.

PART 3: Scientific Integrity and Mechanistic Considerations

G pd0 L₂Pd⁰ oa_complex L₂(Ar)(X)Pdᴵᴵ pd0->oa_complex Oxidative Addition transmetal_complex L₂(Ar)(Nu)Pdᴵᴵ oa_complex->transmetal_complex Transmetalation/ Ligand Exchange transmetal_complex->pd0 Reductive Elimination ar_nu Ar-Nu transmetal_complex->ar_nu mx M-X transmetal_complex->mx arx Ar-X arx->oa_complex nu_m Nu-M nu_m->transmetal_complex

Caption: General catalytic cycle for cross-coupling reactions.

The performance of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a ligand is governed by a combination of steric and electronic factors that influence each step of the catalytic cycle.

  • Steric Effects: The two methyl groups at the 3 and 5 positions of the pyrazole ring provide moderate steric bulk around the metal center. This bulk is crucial for promoting the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[10]

  • Electronic Effects: The 4-nitrophenyl group is a powerful electron-withdrawing group. This has several important consequences:

    • Increased Electrophilicity: It reduces the electron density on the coordinating N2 atom, which in turn makes the coordinated palladium center more electrophilic (less electron-rich). This increased electrophilicity can significantly accelerate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step of the catalytic cycle.[5]

    • Stabilization of Pd(0): The π-acceptor character of the ligand can help to stabilize the electron-rich Pd(0) state, potentially preventing catalyst decomposition.

    • Influence on Reductive Elimination: While accelerating oxidative addition, strong electron-withdrawing ligands can sometimes slow down the reductive elimination step. A careful balance is required, and the optimal ligand is often a compromise between these opposing effects.

The protocols described herein provide a robust starting point for researchers. However, for any new combination of substrates, empirical optimization of reaction parameters (catalyst loading, base, solvent, temperature, and time) is essential to achieve maximum efficiency and yield.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1383–1389. [Link]

  • Cárdenas-Jirón, G. I., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(6), 387. [Link]

  • "Buchwald–Hartwig amination." Wikipedia, Wikimedia Foundation. [Link]

  • Dalinger, A., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(4), 849-856. [Link]

  • Fors, B. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18277–18285. [Link]

  • Ghorbanpour, M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 162. [Link]

  • Migwi, F. K., et al. (2020). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Coordination Chemistry Reviews, 419, 213398. [Link]

  • Martinek, N., et al. (2022). Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. Chemistry – A European Journal, 28(71), e202202677. [Link]

  • Nolan, S. P., et al. (2015). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4616. [Link]

  • Sampedro, D., et al. (2003). Polynuclear palladium complexes with 3,5-dimethylpyrazolate exhibiting three different coordination modes. Chemistry, 9(14), 3427-35. [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

  • Ullah, F., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 8(30), 26735–26765. [Link]

  • Barra, C. V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Part I. Synthesis, spectral and thermal studies, and antitumor evaluation. Journal of Thermal Analysis and Calorimetry, 106(2), 489-494. [Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health. [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o1018. [Link]

  • "Heck Reaction." Chemistry LibreTexts. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • "Heck Reaction." Chemistry LibreTexts. [Link]

  • Xia, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3093-3106. [Link]

  • "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." PubMed Central. [Link]

  • Attaryan, H. S., et al. (2017). Complex formation of PdCl2 with 1-substituted 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 87(5), 1017-1021. [Link]

  • "Polynuclear palladium complexes with 3,5-dimethylpyrazolate exhibiting three different coordination modes." PubMed. [Link]

  • "Binuclear palladium complexes of 3,5-disubstituted pyrazoles." ResearchGate. [Link]

  • "3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole." ResearchGate. [Link]

  • da Silva, L. F. R., et al. (2024). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. ACS Omega. [Link]

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  • Ojwach, S. O., et al. (2015). Electronic effects on the structures and catalytic properties of (pyrazol-1-yl)phenylmethanone palladium(II) complexes. Journal of Organometallic Chemistry, 775, 93-99. [Link]

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Application

Application Notes &amp; Protocols: Antimicrobial and Antifungal Assays for Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Antimicrobial Potential of Pyrazole Scaffolds Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antimicrobial Potential of Pyrazole Scaffolds

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable global health challenge, necessitating the discovery of novel therapeutic agents.[7][8][9] Pyrazole derivatives are promising candidates in this endeavor, with numerous studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.[5][6][10][11]

Several pyrazole-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[10] The proposed mechanisms of action are varied, with some derivatives acting as DNA gyrase inhibitors, thereby disrupting bacterial DNA replication.[1][2][10] Others have been found to interfere with the bacterial cell wall or act as inhibitors of crucial enzymes like dihydrofolate reductase (DHFR).[10]

In the realm of antifungal research, pyrazole derivatives have demonstrated significant activity against various fungal pathogens, including Candida species and filamentous fungi like Aspergillus and Rhizoctonia solani.[12][13][14] Some have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting enzymes such as 14-α-sterol demethylase.[14] This guide provides detailed protocols for the systematic evaluation of the antimicrobial and antifungal properties of novel pyrazole derivatives, enabling researchers to effectively screen and characterize these promising compounds.

Part 1: Antibacterial Susceptibility Testing

The initial assessment of a novel pyrazole derivative's antibacterial potential often begins with determining its ability to inhibit bacterial growth. The following protocols outline two standard, widely accepted methods for this purpose: the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay: A Primary Screening Tool

The agar well diffusion method is a versatile and cost-effective technique for the initial screening of antimicrobial activity.[15][16] It provides a qualitative assessment of a compound's efficacy by measuring the zone of growth inhibition around a well containing the test compound.[15][16]

Causality Behind Experimental Choices: This method is chosen for primary screening due to its simplicity, low cost, and ability to test multiple compounds against various microorganisms simultaneously. The diffusion of the compound through the agar creates a concentration gradient, allowing for a visual determination of inhibitory effects.

Experimental Workflow Diagram:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A1 Spread bacterial inoculum evenly on agar surface P1->A1 P2 Pour molten Mueller-Hinton Agar into sterile Petri dishes P2->A1 P3 Prepare stock solutions of pyrazole derivatives (in DMSO) A3 Add a defined volume (e.g., 100 µL) of test compound to each well P3->A3 A2 Create sterile wells (6 mm diameter) in the agar A1->A2 A2->A3 A4 Include positive (antibiotic) and negative (DMSO) controls A3->A4 A5 Incubate plates at 37°C for 18-24 hours A4->A5 D1 Measure the diameter of the zone of inhibition (ZOI) in mm A5->D1 D2 Compare ZOI of test compounds to controls D1->D2

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.[15]

  • Well Creation and Compound Application:

    • Aseptically create wells (6 mm in diameter) in the inoculated agar using a sterile cork borer or pipette tip.[15]

    • Carefully add a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into each well.[15][17]

    • Crucial Controls:

      • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin, Ampicillin) to which the test organism is susceptible.[18]

      • Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the pyrazole derivatives to ensure it has no inhibitory effect.[17][18]

  • Incubation and Measurement:

    • Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[15]

    • Invert the plates and incubate at 37°C for 18-24 hours.[18]

    • After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) using a ruler or calipers.[18][19]

Data Interpretation:

A larger zone of inhibition generally indicates greater antimicrobial activity.[19] The results are typically reported as the mean diameter of the inhibition zone ± standard deviation from triplicate experiments.

Zone of Inhibition (mm) Interpretation
< 10Inactive
10 - 13Slightly Active
14 - 19Moderately Active
> 20Highly Active

Note: This is a general guideline; interpretation may vary based on the specific microorganism and control antibiotic used.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[5][20][21]

Causality Behind Experimental Choices: This method provides a quantitative measure of a compound's potency, which is essential for dose-response studies and for comparing the efficacy of different derivatives. The use of 96-well plates allows for high-throughput screening of multiple compounds and concentrations. The methodology is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility.[22][23][24][25]

Experimental Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial two-fold dilutions of pyrazole derivatives in a 96-well plate A1 Add diluted bacterial inoculum to each well (final volume 200 µL) P1->A1 P2 Prepare standardized bacterial inoculum and dilute to final concentration P2->A1 A2 Include sterility control (broth only) and growth control (broth + inoculum) A1->A2 A3 Incubate the plate at 37°C for 18-24 hours A2->A3 D1 Visually inspect wells for turbidity or use a plate reader (OD600) A3->D1 D2 Determine the lowest concentration with no visible growth (MIC) D1->D2

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the pyrazole derivative at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation and Addition:

    • Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.[20]

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC is often defined as the concentration that inhibits ≥90% of growth compared to the growth control.[26]

Data Interpretation:

The MIC value is reported in µg/mL or µM. A lower MIC value indicates higher potency of the compound against the tested microorganism. These values are crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.[11]

MIC Value (µg/mL) Interpretation
≤ 8Potent Activity
16 - 32Moderate Activity
64 - 128Weak Activity
> 128Inactive

Note: Breakpoints for susceptibility can be organism and drug-class specific and are defined by bodies like CLSI and EUCAST.[27]

Part 2: Antifungal Susceptibility Testing

The evaluation of antifungal activity follows similar principles to antibacterial testing, with modifications to accommodate the different growth requirements of fungi.

Agar Well/Disk Diffusion for Fungi

This method is a common preliminary test for antifungal activity, particularly for yeasts and some molds.[12]

Causality Behind Experimental Choices: Similar to the antibacterial assay, this method provides a rapid and visual assessment of antifungal potential. Malt Extract Agar (MEA) or Sabouraud Dextrose Agar (SDA) are typically used as they support robust fungal growth.

Detailed Protocol:

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans), prepare a suspension adjusted to the 0.5 McFarland standard from a 24-48 hour culture.

    • For molds (e.g., Aspergillus niger), prepare a spore suspension (e.g., 10⁶ spores/mL) from a mature culture.[12]

  • Plate Preparation and Inoculation:

    • Pour molten, cooled MEA or SDA into sterile Petri dishes.

    • Evenly spread 100 µL of the fungal inoculum over the agar surface.[12]

  • Well/Disk Application:

    • Create sterile wells as described in the antibacterial protocol, or place sterile paper discs (6 mm) impregnated with a known concentration of the pyrazole derivative onto the agar surface.

    • Controls:

      • Positive Control: A well/disk with a standard antifungal agent (e.g., Fluconazole, Amphotericin B).[12][17]

      • Negative Control: A well/disk with the solvent (DMSO).

  • Incubation and Measurement:

    • Incubate the plates at 28-30°C for 48-72 hours, or until sufficient growth is observed in the control plates.[12]

    • Measure the diameter of the zone of inhibition.

Broth Microdilution for Fungi (CLSI/EUCAST Guidelines)

For quantitative analysis, the broth microdilution method, adapted for fungi according to CLSI M27 (for yeasts) and M38 (for filamentous fungi) or EUCAST guidelines, is employed to determine the MIC.[22][23][28]

Causality Behind Experimental Choices: These standardized protocols are essential for generating reproducible and comparable data across different laboratories. RPMI-1640 medium is the standard broth for this assay as it is a defined medium that supports the growth of most clinically relevant fungi. The endpoint reading criteria are specific to the antifungal class, as some agents are fungistatic (inhibit growth) while others are fungicidal (kill the organism).

Detailed Protocol:

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Compound Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well plate as described in the antibacterial protocol.

  • Inoculum Preparation:

    • Prepare a fungal inoculum and dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to the wells containing the compound dilutions.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for some molds).[28]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the growth control.[23] This can be assessed visually or with a spectrophotometer.

Part 3: Addressing Technical Challenges

Solubility: Pyrazole derivatives are often hydrophobic, which can lead to poor solubility in aqueous testing media.

  • Solution: Use of a co-solvent like Dimethyl Sulfoxide (DMSO) is common. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects. It is imperative to run a solvent-only control.

Compound Color/Precipitation: The intrinsic color of a compound or its precipitation at high concentrations can interfere with visual or spectrophotometric readings.

  • Solution: Include a "compound only" control (compound in broth without inoculum) for each concentration to blank the plate reader. Visual inspection alongside spectrophotometric readings is recommended.

Conclusion

The systematic application of these standardized assays is fundamental to the discovery and development of new pyrazole-based antimicrobial and antifungal agents. The agar diffusion method serves as an excellent primary screen, while the broth microdilution assay provides the quantitative MIC data necessary for lead optimization and understanding structure-activity relationships. By adhering to these robust protocols and understanding the rationale behind each step, researchers can generate reliable and reproducible data to advance the fight against infectious diseases.

References

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  • Espinel-Ingroff, A., et al. (2013). EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing. Current Fungal Infection Reports, 7(2), 1-10.
  • Wang, X., et al. (2022). Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. Pest Management Science, 78(10), 4296-4306.
  • Valgas, C., de Souza, S. M., & Smânia, E. F. A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
  • Pfaller, M. A., & Diekema, D. J. (2012). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 18(s4), 1-9.
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  • Pfaller, M. A., et al. (2013). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents against the five most common species of Candida. Journal of Clinical Microbiology, 51(7), 2135-2142.
  • Chen, Q., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6319.
  • Ansari, A., & Lal, C. (2009). Synthesis of some new pyrazole derivatives and their biological activity. Indian Journal of Pharmaceutical Sciences, 71(2), 154-158.
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Method

Application Notes &amp; Protocols: A Tiered Strategy for Screening the Anti-inflammatory Activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs, including potent anti-inflammatory agents like Celecoxib.[1][2][3] These comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs, including potent anti-inflammatory agents like Celecoxib.[1][2][3] These compounds often exert their effects by inhibiting key mediators of the inflammatory cascade, primarily the cyclooxygenase (COX) enzymes.[4][5][6] This document provides a comprehensive, tiered screening protocol for evaluating the anti-inflammatory potential of a novel pyrazole derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . We present a logical workflow, from high-throughput in vitro enzymatic and cell-based assays to a validated in vivo model of acute inflammation. The protocols are designed for researchers in drug development and pharmacology, offering detailed methodologies, explanations of experimental choices, and frameworks for data interpretation to ensure scientific rigor and reproducibility.

Scientific Rationale and Screening Strategy

Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators, including prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into prostaglandins, key drivers of pain and inflammation.[6][9]

The pyrazole nucleus is a well-established pharmacophore for COX inhibition.[2][10] The structural features of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole suggest its potential to interact with the active site of these enzymes. Our screening strategy is designed to systematically test this hypothesis and explore broader anti-inflammatory effects. The tiered approach ensures that resources are used efficiently, advancing only the most promising candidates to more complex and costly stages.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Validation cluster_3 Decision Point A Compound Synthesis & Characterization B COX-1/COX-2 Enzymatic Assay (Potency & Selectivity) A->B Direct Inhibition C Cytotoxicity Assay (MTT) (Determine Non-Toxic Dose Range) A->C Safety Profile D LPS-Induced NO Production Assay (RAW 264.7 Macrophages) B->D Mechanistic Context C->D Inform Dosing E LPS-Induced Cytokine Assay (TNF-α & IL-6 ELISA) C->E Inform Dosing F Carrageenan-Induced Paw Edema Model (Rodent) D->F Cellular Efficacy E->F Cellular Efficacy G Lead Candidate for Further Development? F->G In Vivo Efficacy

Caption: Tiered workflow for anti-inflammatory screening.

Tier 1: In Vitro Enzymatic & Cytotoxicity Assays

The initial tier focuses on direct target engagement and establishes a safe concentration range for subsequent cell-based experiments.

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

Principle: This assay quantifies the direct inhibitory effect of the test compound on the peroxidase activity of purified ovine or human COX-1 and COX-2 enzymes.[11][12] By determining the concentration required to inhibit 50% of enzyme activity (IC50), we can assess both the potency and the selectivity of the compound for the inducible COX-2 isoform over the constitutive COX-1 isoform.[4][9] A higher selectivity for COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6]

Materials:

  • COX Activity Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK414 or similar)

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Test Compound)

  • Celecoxib (COX-2 selective inhibitor, positive control)

  • Indomethacin (Non-selective inhibitor, positive control)

  • DMSO (Vehicle)

  • 96-well opaque microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit reagents (Assay Buffer, Probe, Cofactor) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Reaction Setup: In separate wells of a 96-well plate, add purified COX-1 or COX-2 enzyme.

  • Inhibitor Pre-incubation: Add 2 µL of the diluted test compound, control, or vehicle (DMSO) to the respective wells. Incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, as per the kit instructions.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 20-30 minutes at 37°C. The slope of the linear portion of the kinetic curve represents the reaction rate.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

  • Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2) .

Table 1: Hypothetical COX Inhibition Data

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
Test Compound 15.2 0.85 17.9
Celecoxib >100 0.05 >2000

| Indomethacin | 0.10 | 0.15 | 0.67 |

Protocol: MTT Cytotoxicity Assay

Principle: Before testing in cellular models, it is crucial to determine the concentrations at which the compound is non-toxic. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[13] This ensures that any observed reduction in inflammatory markers in subsequent assays is due to a specific anti-inflammatory effect, not cell death.[14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Spectrophotometric microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals with the solubilization solution.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration showing >90% cell viability will be used as the maximum dose for subsequent cell-based assays.

Tier 2: Cell-Based Functional Assays

This tier evaluates the compound's activity in a more biologically relevant context using a macrophage cell line, a key player in the inflammatory response.

Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

Principle: Upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, macrophages upregulate inducible nitric oxide synthase (iNOS) and produce large amounts of NO, a pro-inflammatory mediator.[13][16] This assay measures the ability of the test compound to inhibit this process by quantifying nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[15][17]

Materials:

  • RAW 264.7 cells and culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound (at non-toxic concentrations)

  • L-NMMA (iNOS inhibitor, positive control)

  • Griess Reagent System

  • 96-well clear microplates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound or L-NMMA for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Griess Reaction: Mix equal volumes of supernatant and Griess reagent in a new plate. Incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

Data Analysis:

  • Generate a sodium nitrite standard curve to quantify nitrite concentrations.

  • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated group.

Table 2: Hypothetical NO and Cytokine Inhibition Data

Treatment (Concentration) % Cell Viability NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
Control (No LPS) 100 N/A N/A N/A
LPS (1 µg/mL) 98 ± 4 0 0 0
Test Compound (1 µM) 99 ± 3 25 ± 5 30 ± 6 22 ± 4
Test Compound (10 µM) 96 ± 5 68 ± 7 75 ± 8 65 ± 9
Test Compound (50 µM) 92 ± 6 85 ± 4 91 ± 5 82 ± 7

| L-NMMA (100 µM) | 97 ± 4 | 95 ± 3 | N/A | N/A |

Protocol: LPS-Induced Cytokine (TNF-α & IL-6) Release Assay

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[17][18] Measuring the levels of these cytokines provides insight into the compound's ability to modulate key signaling pathways upstream of inflammation. This is typically quantified using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[19][20]

Materials:

  • Supernatants collected from the NO production assay (or a parallel experiment).

  • Mouse TNF-α and IL-6 ELISA Kits (e.g., Invitrogen, R&D Systems).[21]

  • Microplate reader (450 nm).

Procedure:

  • Assay Setup: Perform the ELISA according to the manufacturer's protocol.[21][22] This generally involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Adding standards and collected cell supernatants to the wells.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate (e.g., TMB) to generate a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples.

    • Calculate the percentage of cytokine inhibition relative to the LPS-only control. (Refer to Table 2 for sample data presentation).

Mechanistic Insights: Inflammatory Signaling Pathways

LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates signaling cascades, primarily through the NF-κB and MAPK pathways.[15][23] These pathways converge to activate transcription factors that drive the expression of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6. A compound that inhibits COX enzymes directly and also reduces NO and cytokine production may act on multiple nodes within this network, making it a particularly strong therapeutic candidate.

G cluster_pathways Intracellular Signaling cluster_genes Gene Transcription cluster_outputs Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) MAPK->Genes NFkB->Genes Prostaglandins Prostaglandins Genes->Prostaglandins via COX-2 NO Nitric Oxide (NO) Genes->NO via iNOS Cytokines TNF-α, IL-6 Genes->Cytokines TestCompound 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole (Hypothesized Action) TestCompound->Prostaglandins Direct Inhibition (Tier 1) TestCompound->NO Inhibition (Tier 2) TestCompound->Cytokines Inhibition (Tier 2)

Caption: Key inflammatory signaling pathways targeted by anti-inflammatory agents.

Tier 3: In Vivo Model of Acute Inflammation

Compounds demonstrating significant and non-toxic in vitro activity should be advanced to an in vivo model to confirm efficacy in a whole-organism system.

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is the most widely used preclinical model for assessing acute anti-inflammatory activity.[24][25] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the increase in paw volume.[26] The effectiveness of the test compound is measured by its ability to reduce this swelling compared to a vehicle control.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test Compound

  • Indomethacin (5 mg/kg, positive control)[8]

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plebismometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the experiment. Fast animals overnight before the study, with water ad libitum.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., at 10, 20, 50 mg/kg doses), Indomethacin, or vehicle via oral gavage 60 minutes before carrageenan injection.[26]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

Data Analysis:

  • Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).

  • Percentage Inhibition: Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour or 4-hour mark where peak edema often occurs.

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Table 3: Hypothetical Carrageenan-Induced Paw Edema Data (at 3 hours)

Treatment Group (p.o.) Dose (mg/kg) Paw Volume Increase (mL) Edema Inhibition (%)
Vehicle Control - 0.85 ± 0.07 -
Test Compound 10 0.55 ± 0.06 35.3
Test Compound 20 0.38 ± 0.05 55.3

| Indomethacin | 5 | 0.35 ± 0.04 | 58.8 |

Conclusion and Future Directions

This application note outlines a robust, tiered methodology for the preclinical evaluation of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a potential anti-inflammatory agent. A positive result across these assays—specifically, selective COX-2 inhibition, suppression of NO and pro-inflammatory cytokines at non-toxic concentrations, and significant reduction of swelling in the carrageenan-induced paw edema model—would strongly support its designation as a lead candidate.

Subsequent steps for a promising compound would include more advanced mechanistic studies (e.g., Western blotting for NF-κB and MAPK pathway proteins), pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize its therapeutic potential.

References

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

  • Quantification of Serum IL-6 and TNF-α by ELISA Assays. (n.d.). Bio-protocol. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Visualized Experiments. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2017). Current Protocols in Pharmacology. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2008). Methods in Molecular Biology. [Link]

  • Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. (n.d.). MDPI. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2011). CiteSeerX. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2015). Molecules. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology. [Link]

  • Cell proliferation and nitric oxide production in LPS-induced RAW 264.7 macrophages with treated or non-treated probiotic strains. (n.d.). ResearchGate. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). Journal of Clinical Laboratory Analysis. [Link]

  • Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones From Pentas Schimperi. (2016). Planta Medica. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2021). Semantic Scholar. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of the Brazilian Chemical Society. [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. (2017). Biomedical Research. [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco. [Link]

  • Synthesis, Anti-inflammatory, Analgesic and Antipyretic Activity of Novel 1,3,5-Trisubstituted Pyrazole Derivatives. (2014). Semantic Scholar. [Link]

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Application

Application Note: A High-Throughput Luminescence-Based Assay for Characterizing Kinase Inhibition by 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known contributor to a multitude of diseases, including cancer and inflammatory disorders.[1][2] The pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known contributor to a multitude of diseases, including cancer and inflammatory disorders.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][3][4] This application note provides a detailed protocol for determining the inhibitory activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a representative pyrazole derivative, against a panel of protein kinases using a luminescence-based ADP-detection assay. The methodologies described herein are designed for high-throughput screening and accurate determination of inhibitor potency (IC50).

Introduction: The Role of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for controlling a vast array of cellular processes.[5][6] The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery. Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors due to their structural versatility and ability to form key interactions within the kinase active site.[1][4] Numerous pyrazole-containing compounds have been investigated for their therapeutic potential against a range of diseases.[1][7]

This guide details a robust and sensitive method to evaluate the inhibitory potential of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. The featured assay is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The luminescent signal is directly proportional to ADP concentration and, therefore, kinase activity.[5][8] This allows for a quantitative assessment of inhibition.

Assay Principle and Workflow

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, during which the kinase converts ATP to ADP. Upon completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase reaction, producing a light signal that is proportional to the initial amount of ADP.[8]

G cluster_workflow Kinase Inhibition Assay Workflow A Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor B Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C Step 3: ADP to ATP Conversion & Signal Generation Add Kinase Detection Reagent B->C Incubate D Step 4: Signal Detection Measure Luminescence C->D Read on Plate Reader E Step 5: Data Analysis Calculate % Inhibition & IC50 D->E

Figure 1: A simplified workflow of the luminescence-based kinase inhibition assay.

Materials and Reagents

  • Test Compound: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (prepare a 10 mM stock solution in 100% DMSO).

  • Kinases: Panel of recombinant kinases of interest (e.g., EGFR, BRAF, AKT1, p38α).

  • Substrates: Kinase-specific peptide substrates.

  • ATP: Adenosine triphosphate.

  • Positive Control Inhibitor: A known inhibitor for each kinase being tested (e.g., Staurosporine).

  • Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.[5]

  • Detection Kit: ADP-Glo™ Kinase Assay Kit.

  • Plates: White, opaque 384-well assay plates.

  • Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate types.

Compound Preparation and Plating
  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution of the 10 mM stock of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in DMSO. Also, prepare a DMSO-only control (no inhibitor).

  • Compound Plating: Add 2.5 µL of each serially diluted compound concentration, positive control, and DMSO control to the appropriate wells of a 384-well plate.[5]

Kinase Reaction
  • Kinase Solution: Prepare a solution of the kinase in the assay buffer at a concentration that yields a robust signal within the linear range of the assay.

  • Enzyme Addition: Add 2.5 µL of the kinase solution to each well containing the test compound or controls.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[3]

  • Reaction Initiation: Prepare a substrate/ATP mixture in the assay buffer. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Initiation: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase activity and should be determined empirically.[5]

Signal Detection
  • Reaction Termination: After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5][8]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-40 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[5][8]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Analysis and Interpretation

  • Percent Inhibition Calculation: The percent inhibition for each compound concentration is calculated relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

    • % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))

    • Where RLU is the Relative Luminescence Unit.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Representative Data

The following table presents hypothetical data for the inhibition of a panel of kinases by 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Kinase Target3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole IC50 (µM)Staurosporine IC50 (µM) (Control)
EGFR2.50.02
BRAF15.80.05
AKT1> 500.1
p38α8.20.08

Table 1: Example inhibitory activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole against a selection of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many pyrazole-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The specific interactions between the pyrazole scaffold and the amino acid residues in the hinge region of the kinase are crucial for inhibitory activity.

G cluster_pathway General Kinase Signaling and Inhibition Kinase Active Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP InactiveKinase Inactive Kinase Substrate Substrate Substrate->Kinase Response Cellular Response pSubstrate->Response ATP ATP ATP->Kinase Inhibitor 3,5-Dimethyl-1- (4-nitrophenyl)-1H-pyrazole Inhibitor->InactiveKinase Binds to ATP Pocket

Figure 2: Diagram illustrating competitive inhibition of a kinase by 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay plate should include:

  • No-Enzyme Control: To determine the background signal.

  • No-Inhibitor (DMSO) Control: Represents 0% inhibition (maximum kinase activity).

  • Positive Control Inhibitor: A known inhibitor for the target kinase to validate assay performance.

Running assays in triplicate and performing multiple independent experiments will ensure the reproducibility and statistical significance of the findings.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the inhibitory activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole against protein kinases. The luminescence-based assay described is sensitive, robust, and amenable to high-throughput screening, making it an invaluable tool for academic research and industrial drug discovery professionals engaged in the characterization of novel kinase inhibitors.

References

  • Akhtar, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4787. Retrieved from [Link]

  • Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Lv, P.-C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(11), 3806-3813. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. Bioorganic Chemistry, 115, 105234. Retrieved from [Link]

  • Li, Z., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 22(12), 2115. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]

Sources

Method

The Versatility of Nitrophenylpyrazoles: Advanced Probes for Biological Systems

I. Introduction: The Emergence of Nitrophenylpyrazoles as Precision Biological Probes In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events in...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Emergence of Nitrophenylpyrazoles as Precision Biological Probes

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events in real-time is paramount. Fluorescent probes have become indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[1][2] Among the diverse scaffolds for these molecular reporters, pyrazole derivatives have garnered significant attention due to their synthetic versatility and unique photophysical properties.[1][3] This guide delves into a specialized class of these compounds: nitrophenylpyrazoles .

The strategic incorporation of a nitrophenyl group onto a pyrazole core imparts unique functionalities, transforming the molecule into a highly specific and sensitive probe for a range of biological applications.[4][5] The nitro group, typically an electron-withdrawing moiety, can act as a fluorescence quencher through a process known as photoinduced electron transfer (PeT).[6][7] This "off" state can be selectively "turned on" in the presence of a specific analyte or enzyme that reduces the nitro group to an electron-donating amino group, thus restoring fluorescence.[4][8] This "turn-on" mechanism provides a high signal-to-noise ratio, making nitrophenylpyrazole-based probes exceptionally suited for detecting specific enzymatic activities and cellular states.[4][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of nitrophenylpyrazoles as probes in biological systems. We will explore their design principles, synthesis, and provide detailed protocols for their use in cellular imaging and as activity-based probes.

II. Design and Synthesis: Crafting Specificity into the Probe

The efficacy of a nitrophenylpyrazole probe lies in its rational design and synthesis. The pyrazole core provides a stable and synthetically accessible scaffold, while the nitrophenyl group serves as the reactive "warhead" and fluorescence modulator.[5]

The synthesis of nitrophenylpyrazole derivatives often involves the condensation of a β-diketone with a nitrophenylhydrazine, a versatile method that allows for the introduction of various substituents to tune the probe's properties.[1][5] For instance, the position of the nitro group on the phenyl ring (ortho, meta, or para) can influence the probe's reactivity and photophysical characteristics.

Key Design Considerations:

  • Fluorophore Selection: The pyrazole itself can be part of a larger fluorescent system, or a separate fluorophore can be appended to the nitrophenylpyrazole scaffold. The choice of fluorophore will determine the excitation and emission wavelengths, quantum yield, and photostability of the probe.[1]

  • Linker Chemistry: In activity-based probes, a linker is often used to connect the nitrophenylpyrazole "warhead" to a reporter tag (e.g., a fluorophore or biotin). The linker's length and composition can influence the probe's solubility, cell permeability, and target specificity.[10]

  • Targeting Moieties: To direct the probe to a specific organelle or cell type, targeting ligands such as peptides or small molecules can be incorporated into the probe's structure.

III. Application I: "Turn-On" Fluorescent Probes for Detecting Nitroreductase Activity

A primary application of nitrophenylpyrazole-based probes is the detection of nitroreductase (NTR) activity.[4][8][9] Nitroreductases are enzymes that are overexpressed in hypoxic (low oxygen) environments, a hallmark of many solid tumors, and are also found in various bacterial species.[8] This makes NTR a valuable biomarker for cancer diagnosis and for detecting bacterial infections.[4][9]

Principle of Detection

Nitrophenylpyrazole probes for NTR detection operate on a "turn-on" fluorescence mechanism. In its native state, the fluorescence of the probe is quenched by the nitrophenyl group. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an amino group. This conversion disrupts the PeT quenching process, leading to a significant increase in fluorescence intensity, which is directly proportional to the NTR activity.[4][8]

Workflow for Detecting Nitroreductase Activity

G cluster_0 Probe Delivery & Incubation cluster_1 Enzymatic Reaction cluster_2 Signal Generation & Detection A Nitrophenylpyrazole Probe (Non-fluorescent) B Target Cells (e.g., Hypoxic Tumor Cells) A->B Add to cells C Incubation (Allows for probe uptake) B->C D Intracellular Probe E Nitroreductase (NTR) + NADH D->E Interaction F Reduction of Nitro Group E->F G Aminophenylpyrazole Product (Highly Fluorescent) F->G Results in H Fluorescence Microscopy or Plate Reader G->H Detection via I Quantification of NTR Activity H->I

Caption: Workflow for detecting nitroreductase activity using a "turn-on" nitrophenylpyrazole probe.

Experimental Protocol: Live Cell Imaging of Nitroreductase Activity

This protocol describes the use of a generic nitrophenylpyrazole-based fluorescent probe for imaging endogenous nitroreductase activity in cultured cells.

Materials:

  • Nitrophenylpyrazole fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Cultured cells (e.g., HeLa or A549 cells, known to overexpress NTR under hypoxia)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Confocal fluorescence microscope

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the nitrophenylpyrazole probe in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in serum-free culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Culture and Plating:

    • Seed cells in a glass-bottom dish suitable for fluorescence microscopy.

    • Culture the cells in their appropriate medium until they reach 60-70% confluency.

    • To induce NTR expression, cells can be incubated under hypoxic conditions (e.g., 1% O2) for 12-24 hours prior to the experiment.

  • Probe Loading:

    • Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).

    • Add the pre-warmed probe working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal fluorescence microscope.

    • Use an excitation wavelength appropriate for the fluorophore of the activated probe and collect the emission at the corresponding wavelength.

    • Cells with high nitroreductase activity will exhibit a significant increase in fluorescence intensity compared to control cells (e.g., cells grown under normoxic conditions or cells treated with an NTR inhibitor).

Data Analysis:

  • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

  • Compare the fluorescence intensity of hypoxic cells to normoxic cells to determine the fold-increase in signal, which corresponds to the level of NTR activity.

IV. Application II: Nitrophenylpyrazoles as Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems.[11] Nitrophenylpyrazoles can be engineered to function as activity-based probes (ABPs) for specific enzyme classes.

Principle of Activity-Based Probing

A nitrophenylpyrazole-based ABP typically consists of three components:

  • The Nitrophenylpyrazole "Warhead": This serves as the reactive group that covalently binds to the active site of the target enzyme.

  • A Linker: A flexible chain that connects the warhead to the reporter tag.

  • A Reporter Tag: A molecule that enables detection and/or enrichment of the probe-enzyme conjugate, such as a fluorophore (for imaging) or biotin (for affinity purification and mass spectrometry-based identification).[10][11]

The probe's reactivity is often designed to be dependent on the catalytic activity of the target enzyme. For instance, the enzyme's catalytic machinery may be required to activate the warhead for covalent modification.

General Structure of a Nitrophenylpyrazole-Based ABP

Caption: The tripartite structure of a nitrophenylpyrazole activity-based probe.

Experimental Protocol: Profiling Enzyme Activity in Cell Lysates

This protocol provides a general workflow for using a nitrophenylpyrazole-based ABP to profile enzyme activity in cell lysates.

Materials:

  • Nitrophenylpyrazole-based ABP with a fluorescent reporter tag

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

    • Add the nitrophenylpyrazole-ABP to the lysate at a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically.

    • Incubate the reaction for 30-60 minutes at 37°C.

    • Include a negative control where the lysate is pre-incubated with a known inhibitor of the target enzyme before adding the ABP.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters.

    • The intensity of the fluorescent bands will correspond to the activity of the target enzyme(s).

Data Analysis:

  • Compare the fluorescent profiles of different samples to identify changes in enzyme activity under various conditions (e.g., drug treatment, disease state).

  • The inclusion of a competitive inhibitor control helps to confirm the specificity of the probe for the target enzyme.

V. Data Presentation and Interpretation

To facilitate the comparison of different nitrophenylpyrazole probes and their applications, quantitative data should be summarized in a clear and structured format.

Table 1: Photophysical and Performance Characteristics of Hypothetical Nitrophenylpyrazole Probes

Probe NameTarget Analyte/EnzymeExcitation (nm)Emission (nm)Quantum Yield (Φ)Fold Signal ChangeLimit of Detection
NPP-NTR-1Nitroreductase4885200.65 (activated)>50-fold10 ng/mL
NPP-ABP-CATHCathepsin B5505700.80 (bound)N/A50 nM

VI. Conclusion and Future Perspectives

Nitrophenylpyrazoles represent a promising and versatile class of chemical probes for studying biological systems. Their unique "turn-on" fluorescence mechanism upon nitro-reduction makes them particularly well-suited for detecting nitroreductase activity, a key biomarker for hypoxia and bacterial infections. Furthermore, their scaffold can be readily adapted for the development of activity-based probes to profile the functional state of various enzymes.

The continued development of nitrophenylpyrazole-based probes with improved photophysical properties, such as near-infrared emission for deeper tissue penetration, and enhanced target specificity will undoubtedly expand their applications in both basic research and clinical diagnostics. As our understanding of the intricate roles of enzymes in health and disease grows, these precision molecular tools will be instrumental in unraveling complex biological processes and in the discovery of novel therapeutic strategies.

VII. References

  • A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances, 14(34), 24533-24557.

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Omega, 10(20), 19564-19573.

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Activity-Based Probes. (n.d.). Chemical Probes Portal. Retrieved from [Link]

  • Rational Design of Fluorescent Probes for Targeted in vivo Nitroreductase Visualization. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. (2013). Analytical Chemistry, 85(9), 4577-4584.

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). Molecules, 29(12), 2841.

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. (2023). Frontiers in Chemistry, 10, 1083391.

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Application of Activity-Based Probes for Proteases. (2017). Methods in Molecular Biology, 1544, 321-337.

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 34633-34650.

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022). International Journal of Molecular Sciences, 23(21), 13324.

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). Semantic Scholar. Retrieved from [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research, 52(9), 2542-2553.

  • A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. (2025). ResearchGate. Retrieved from [Link]

  • Novel Bis-pyrazoline Fluorescent Probe for Cu2+ and Fe3+ Detection and Application in Cell Imaging. (2024). Journal of Fluorescence, 34(1), 159-167.

  • Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct Immunofluorescence Staining of Cells with StarBright Dyes. (n.d.). Bio-Rad. Retrieved from [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (n.d.). PubMed. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(1), 3-11.

  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(4-Nitrophenyl)-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1585-1601.

  • Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry. (2025). STAR Protocols, 6(2), 102219.

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry, 209, 112934.

  • Staining Strategies for Intracellular Flow Cytometry. (2023). FluoroFinder. Retrieved from [Link]

Sources

Application

analytical techniques for the detection of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

An In-Depth Guide to the Analytical Detection of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Authored by a Senior Application Scientist This document provides a detailed guide for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Detection of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the principal analytical techniques for the detection and quantification of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . This pyrazole derivative, with its distinct nitrophenyl substitution, is of interest in synthetic and medicinal chemistry.[1][2][3] Accurate and robust analytical methodologies are paramount for quality control, metabolic studies, and pharmacokinetic assessments.

The following sections offer a comprehensive overview of chromatographic, mass spectrometric, and electrochemical methods, moving beyond mere procedural steps to explain the underlying scientific principles and rationale behind methodological choices.

Analyte Overview: Structure and Properties

Understanding the physicochemical properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is fundamental to selecting and optimizing an appropriate analytical technique.

  • Molecular Formula: C₁₁H₁₁N₃O₂[1][4]

  • Molecular Weight: 217.23 g/mol [1][4]

  • Structure: The molecule consists of a 3,5-dimethyl-pyrazole ring linked to a 4-nitrophenyl group.[4] The benzene and pyrazole rings are twisted relative to each other.[1][5][6] The presence of the aromatic rings and the nitro group creates a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection. The molecule's volatility and thermal stability also allow for analysis by gas chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the routine analysis and quantification of moderately polar organic compounds like the target analyte. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

Causality of Method Selection: The combination of aromatic rings imparts sufficient hydrophobicity for retention on a C18 stationary phase, while the overall polarity allows for elution with common organic-aqueous mobile phases. The nitrophenyl group is a strong chromophore, enabling sensitive detection using a UV-Vis detector.[7]

Experimental Protocol: RP-HPLC-UV

This protocol outlines a validated approach for the quantification of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

2.1. Instrumentation and Materials

  • System: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[8]

  • Reagents:

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole analytical standard

    • Citrate buffer or similar (optional, for pH control if needed)[7]

2.2. Preparation of Solutions

  • Mobile Phase: A mixture of methanol and water is a common starting point. An optimized ratio, such as 47:53 (v/v) methanol:water, often provides a good balance of retention and run time for similar compounds.[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards (5-150 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range.[8]

2.3. Chromatographic Conditions The following table summarizes the recommended starting parameters for the analysis.

ParameterRecommended ValueRationale
Mobile Phase Methanol:Water (Gradient or Isocratic)Balances analyte retention and elution for optimal separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape.[7][8]
Column Temp. 25 °CMaintains consistent retention times by controlling viscosity and mass transfer.[8]
Injection Vol. 5-10 µLA small volume prevents peak distortion and column overloading.[8]
Detection λ 290 nmThis wavelength is effective for detecting nitrophenol-containing compounds.[7]

2.4. Data Analysis and Quantification

  • Inject the calibration standards to establish a linearity curve by plotting peak area against concentration.

  • The correlation coefficient (R²) should be >0.999 to demonstrate a linear relationship.[8]

  • Inject the unknown samples.

  • Quantify the amount of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in the samples by interpolating their peak areas from the calibration curve.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing Standard Weigh Analytical Standard Stock Prepare Stock Solution (Methanol) Standard->Stock Cal Create Calibration Curve Standards Stock->Cal Autosampler Inject Sample (5-10 µL) Cal->Autosampler Analyze Standards Sample Prepare Unknown Sample Solution Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis Detector (290 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram CalCurve Build Calibration Curve (Area vs. Conc.) Chromatogram->CalCurve Quantify Quantify Analyte in Sample Chromatogram->Quantify

Caption: Workflow for HPLC-UV quantification of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that provides both high-resolution separation and definitive structural identification, making it ideal for confirming the presence of the analyte and for analyzing it within complex mixtures.[9]

Causality of Method Selection: The analyte's molecular weight and structure suggest it is sufficiently volatile and thermally stable for GC analysis. Mass spectrometry provides unambiguous identification through characteristic fragmentation patterns, which is crucial for differentiating it from potential isomers or impurities.[9][10]

Experimental Protocol: GC-MS

This protocol provides a robust method for the qualitative and quantitative analysis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

3.1. Instrumentation and Materials

  • System: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to provide good separation for pyrazole isomers.[9]

  • Reagents:

    • Dichloromethane (DCM, GC grade)

    • Methanol (GC grade)

    • Helium (Carrier Gas, 99.999% purity)

    • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole analytical standard

    • Internal Standard (IS) (optional, e.g., a deuterated analog or a structurally similar pyrazole not present in the sample)

3.2. Preparation of Solutions

  • Sample Dissolution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to the mark with dichloromethane.[9]

  • Internal Standard Spiking (Optional): Add a known volume of the IS solution to the sample to achieve a concentration within the expected analyte range.[9]

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.[9]

3.3. GC-MS Conditions Optimized instrument parameters are critical for achieving baseline separation and sensitive detection.

ParameterRecommended ValueRationale
Injection Mode Splitless (for trace analysis) or SplitOptimizes the amount of analyte introduced onto the column.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas that provides good chromatographic efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient is essential to elute the analyte with a good peak shape and separate it from other components.[9]
Ionization Mode Electron Impact (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
Mass Range 50 - 350 m/zCovers the molecular ion and key fragments of the analyte.

3.4. Data Analysis and Identification

  • Identification: The analyte is identified by matching its retention time and its mass spectrum against a known standard.

  • Mass Spectrum: The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 217. Key fragmentation pathways for nitrophenyl pyrazoles typically involve:

    • Loss of the nitro group (-NO₂, 46 Da).

    • Cleavage of the pyrazole ring.[10][11]

    • Loss of methyl radicals (-CH₃, 15 Da).

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Interpretation Dissolve Dissolve Sample in DCM/Methanol Spike Spike with Internal Standard (Optional) Dissolve->Spike Filter Filter (0.45 µm PTFE) into GC Vial Spike->Filter Injector GC Inlet (250°C) Filter->Injector GC_Column Capillary Column (Temp Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, 50-350 m/z) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify by RT & Fragmentation Spectrum->Identify

Caption: Workflow for GC-MS identification of the target analyte.

Electrochemical Detection

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective alternative for detecting electroactive species.[12][13] For 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the key to its electrochemical activity is the nitro group (-NO₂), which can be readily reduced at an electrode surface.

Causality of Method Selection: The electrochemical reduction of the aromatic nitro group is a well-characterized process that produces a distinct voltammetric signal.[12] Techniques like Differential Pulse Voltammetry (DPV) are particularly effective as they minimize background charging currents, leading to very low detection limits.[14][15] This method is ideal for high-sensitivity applications and on-site analysis.[12]

Conceptual Protocol: Voltammetric Detection

This protocol is adapted from established methods for detecting p-nitrophenol, a structurally related compound.[16]

4.1. Instrumentation and Materials

  • System: Potentiostat/Galvanostat with a three-electrode cell.

  • Electrodes:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (in saturated KCl).

    • Counter Electrode: Platinum wire.

  • Reagents:

    • Phosphate Buffer Solution (PBS, 0.1 M, pH 3.0-7.0) as the supporting electrolyte.[13][16]

    • Nitrogen gas for deaeration.

    • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole analytical standard.

4.2. Measurement Procedure

  • Electrode Polishing: Polish the GCE surface with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell containing a known volume of the supporting electrolyte (e.g., 10 mL of PBS).

  • Deaeration: Purge the solution with N₂ gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Blank Measurement: Record a DPV scan of the blank supporting electrolyte to establish a baseline.

  • Analyte Addition: Add a known concentration of the analyte to the cell and stir for a defined period (e.g., 75 seconds) to allow for accumulation at the electrode surface.[16]

  • DPV Measurement: Stop the stirring and allow the solution to become quiescent. Record the DPV scan. The reduction of the nitro group will produce a distinct cathodic peak.

  • Calibration: Repeat steps 5-6 with increasing concentrations of the analyte. The peak current will be linearly proportional to the concentration over a specific range.[16]

4.3. Expected Electrochemical Behavior The reduction of the 4-nitrophenyl group to a hydroxylamine derivative is an irreversible process involving the transfer of four electrons and four protons.[13] The DPV scan will show a peak at a negative potential corresponding to this reduction. The peak potential may shift depending on the pH of the supporting electrolyte.[13]

Workflow Visualization: Electrochemical Analysis

DPV_Workflow cluster_setup System Setup cluster_measurement Measurement Cycle cluster_data Data Analysis Polish Polish Working Electrode (GCE) Assemble Assemble 3-Electrode Cell with Electrolyte Polish->Assemble Deaerate Deaerate Solution with N₂ Gas Assemble->Deaerate Add Add Analyte Standard Deaerate->Add Accumulate Accumulate at Electrode Surface Add->Accumulate Scan Record DPV Scan Accumulate->Scan Voltammogram Obtain Voltammogram Scan->Voltammogram Measure Measure Peak Current Voltammogram->Measure Plot Plot Current vs. Concentration Measure->Plot

Caption: Workflow for electrochemical detection using DPV.

Summary and Method Comparison

The choice of analytical technique depends on the specific requirements of the study, such as the need for routine quantification, structural confirmation, or ultra-sensitive detection.

FeatureHPLC-UVGC-MSElectrochemical Detection (DPV)
Principle Liquid-phase separation based on polarity; UV absorbance.Gas-phase separation based on volatility/boiling point; mass-based detection.Electrochemical reduction of the nitro group at an electrode surface.
Primary Use Robust, routine quantification (e.g., QC, purity checks).Definitive identification, structural confirmation, analysis of complex mixtures.High-sensitivity screening, trace analysis, potential for on-site monitoring.
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass fragmentation pattern.Very good; based on the specific reduction potential of the nitro group.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Excellent (µM to nM range).[15][16]
Sample Prep. Simple dissolution and filtration.Simple dissolution and filtration; derivatization may be needed for non-volatile compounds.Minimal; direct analysis in a supporting electrolyte.
Throughput High.Moderate.High (rapid scan times).

References

  • An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. ACS Publications.
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid. Analyst (RSC Publishing).
  • Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. NIH.
  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. MDPI.
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC - NIH.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Patents and Analysis. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. PubChem. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established literature and practical field experience. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields of your target compound.

The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a classic example of the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring system.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone in this case) with a hydrazine derivative (4-nitrophenylhydrazine).[1][4] While the reaction is generally reliable, achieving optimal yield and purity requires careful control over several experimental parameters.[5]

Core Synthesis Mechanism: The Knorr Pyrazole Synthesis

Understanding the reaction mechanism is fundamental to effective troubleshooting. The Knorr synthesis proceeds via an acid-catalyzed pathway involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][6][7]

The reaction between 4-nitrophenylhydrazine and acetylacetone (2,4-pentanedione) begins with the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons of the diketone.[5][6] This is followed by cyclization and dehydration to form the stable, aromatic pyrazole product.[8][9]

Knorr_Mechanism Fig. 1: Knorr Pyrazole Synthesis Mechanism R1 4-Nitrophenylhydrazine I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack R2 Acetylacetone (1,3-Dicarbonyl) R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole I2->P Dehydration Water 2 H₂O I2->Water Elimination Cat Acid Catalyst (H+) Cat->I1 Catalyzes Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Low Yield or Impure Product Check_Reactants 1. Assess Reactant Purity (Especially Hydrazine) Start->Check_Reactants Check_Conditions 2. Verify Reaction Conditions (Temp, Time, Catalyst) Check_Reactants->Check_Conditions Purity OK Impure_Reactants Use fresh/purified starting materials Check_Reactants->Impure_Reactants Issue Found Monitor_TLC 3. Monitor Reaction by TLC Check_Conditions->Monitor_TLC Conditions OK Suboptimal_Conditions Adjust reflux time/temp. Ensure catalyst is present. Check_Conditions->Suboptimal_Conditions Issue Found Purification 4. Optimize Purification Monitor_TLC->Purification Reaction Complete Incomplete_Rxn Reaction incomplete? Extend reflux time. Monitor_TLC->Incomplete_Rxn Starting Material Remains Side_Products Side products present? Consider inert atmosphere. Monitor_TLC->Side_Products Multiple Spots Recrystallize Recrystallize from Ethanol Purification->Recrystallize Column Run Column Chromatography (Silica, Hex/EtOAc) Recrystallize->Column Still Impure Success High Yield & Purity Achieved Recrystallize->Success Pure Column->Success

Sources

Optimization

common side products in the synthesis of 1-(4-nitrophenyl)pyrazoles

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 1-(4-nitrophenyl)pyrazoles, particularly via the widely used Knorr cyclocondensation reaction of a 1,3-dicarbonyl compound with 4-nitrophenylhydrazine.

Q1: I've obtained a mixture of products that are difficult to separate. What is the most likely cause?

A1: The most prevalent side reaction in the synthesis of 1-(4-nitrophenyl)pyrazoles, especially when using an unsymmetrical 1,3-dicarbonyl compound, is the formation of regioisomers.[1][2][3][4][5] The 4-nitrophenylhydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different hydrazone intermediates that subsequently cyclize to form a mixture of pyrazole regioisomers.[1][2][4][6]

Q2: How can I control the regioselectivity of the reaction to favor my desired 1-(4-nitrophenyl)pyrazole isomer?

A2: Controlling regioselectivity is a critical challenge.[4] Several factors influence the isomeric ratio, and optimizing them is key:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1]

  • pH Control: The pH of the reaction medium is a crucial factor.[1][4] Adding a catalytic amount of acid (e.g., HCl, acetic acid) can alter the nucleophilicity of the two nitrogen atoms in the 4-nitrophenylhydrazine, thereby influencing which nitrogen initiates the cyclization.[1][4][7]

  • Steric and Electronic Effects: The inherent steric and electronic properties of your 1,3-dicarbonyl substrate play a significant role.[2][4] A bulky substituent will likely direct the hydrazine to the less sterically hindered carbonyl group.[2][4] Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack.[4]

Q3: My reaction yield is very low, and I have a significant amount of unreacted starting materials. What can I do to improve the conversion?

A3: Low conversion rates can be frustrating. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure the use of high-purity 4-nitrophenylhydrazine and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and inhibit the desired transformation.[1][8]

  • Reaction Conditions: The electron-withdrawing nitro group on the phenylhydrazine deactivates it, which can lead to incomplete cyclization.[1] To drive the reaction to completion, consider increasing the reaction temperature or prolonging the reaction time.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal duration.[8]

  • Catalyst: The choice and amount of acid or base catalyst can significantly impact the reaction rate.[1]

Q4: My reaction mixture has turned a dark yellow or red color. Is this normal, and what does it indicate?

A4: The formation of colored impurities is a common observation.[1] This can be due to the decomposition of the 4-nitrophenylhydrazine starting material, which is often yellow-orange, or the oxidation of reaction intermediates.[1] While some color change is expected, a very dark coloration might indicate significant decomposition and the formation of side products.

Q5: How can I definitively distinguish between the two possible regioisomers of my 1-(4-nitrophenyl)pyrazole product?

A5: A combination of spectroscopic techniques is crucial for unambiguous structure determination.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for differentiating regioisomers.[1] One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents.[1]

  • Two-Dimensional NMR: For definitive proof, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-(4-nitrophenyl) group and protons on the pyrazole ring, confirming their relative positions.[1][9][10]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for the most common experimental challenges.

Troubleshooting Low Yield and Incomplete Reaction
Symptom Possible Cause Suggested Solution
Significant amount of unreacted starting materials (1,3-dicarbonyl and/or 4-nitrophenylhydrazine) remain after the expected reaction time.1. Deactivated Hydrazine: The electron-withdrawing nitro group reduces the nucleophilicity of the hydrazine.[1] 2. Suboptimal Reaction Conditions: Insufficient temperature or reaction time.[1]1. Increase the reaction temperature in increments of 10-20 °C. 2. Prolong the reaction time, monitoring progress by TLC. 3. Ensure the purity of the 4-nitrophenylhydrazine; consider recrystallization if necessary.[8]
TLC shows a complex mixture of spots with no major product.1. Decomposition of Starting Materials: 4-nitrophenylhydrazine can be unstable, especially at elevated temperatures.[1] 2. Side Reactions: Impurities in starting materials or solvent can lead to multiple side reactions.[8]1. Use freshly purified starting materials. 2. Consider running the reaction at a lower temperature for a longer duration. 3. Ensure the use of dry, high-purity solvents.
Troubleshooting Regioisomer Formation
Symptom Possible Cause Suggested Solution
¹H NMR spectrum shows two sets of signals for the pyrazole product, indicating a mixture of regioisomers.Lack of Regiocontrol: The reaction conditions do not sufficiently favor the formation of one regioisomer over the other.[4]1. Solvent Modification: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[1] 2. pH Adjustment: Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid) or use the hydrochloride salt of 4-nitrophenylhydrazine.[7][8] 3. Temperature Optimization: In some cases, lower temperatures may improve regioselectivity.
The ratio of regioisomers is inconsistent between batches.Variability in Reaction Conditions: Minor variations in temperature, reaction time, or the rate of addition of reagents can affect the kinetic vs. thermodynamic control of the reaction.1. Standardize the reaction setup and procedure meticulously. 2. Ensure consistent heating and stirring rates. 3. Control the rate of addition of the hydrazine to the dicarbonyl solution.

Part 3: Experimental Protocol and Visualization

General Protocol for the Synthesis of 1-(4-Nitrophenyl)pyrazoles

This protocol provides a general guideline for the Knorr synthesis of 1-(4-nitrophenyl)pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and 4-nitrophenylhydrazine. Optimization will be necessary for specific substrates.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • 4-Nitrophenylhydrazine (1.0-1.1 eq)

  • Solvent (e.g., ethanol, acetic acid, or 2,2,2-trifluoroethanol)

  • Acid catalyst (optional, e.g., glacial acetic acid, HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the 4-nitrophenylhydrazine to the solution. If using a catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.

Reaction Mechanism and Regioisomer Formation

The following diagram illustrates the competing pathways in the Knorr synthesis of 1-(4-nitrophenyl)pyrazoles from an unsymmetrical 1,3-dicarbonyl, leading to the formation of two possible regioisomers.

G Reactants Unsymmetrical 1,3-Dicarbonyl + 4-Nitrophenylhydrazine IntermediateA Hydrazone Intermediate A Reactants->IntermediateA Attack at C1 IntermediateB Hydrazone Intermediate B Reactants->IntermediateB Attack at C2 ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in 1-(4-nitrophenyl)pyrazole synthesis.

G Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Product Pure? CheckYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst CheckYield->OptimizeConditions No CheckIsomers Regioisomers Present? CheckPurity->CheckIsomers No (Other Impurities) Success Successful Synthesis CheckPurity->Success Yes PurifyMaterials Check/Purify Starting Materials CheckIsomers->PurifyMaterials No ModifySolvent Modify Solvent System (e.g., TFE) CheckIsomers->ModifySolvent Yes OptimizeConditions->PurifyMaterials PurifyMaterials->Start Re-run Experiment AdjustpH Adjust pH (Acid/Base Catalysis) ModifySolvent->AdjustpH AdjustpH->Start Re-run Experiment

Caption: Troubleshooting workflow for pyrazole synthesis.

References

  • BenchChem. (2025). Preventing side reactions in pyrazole synthesis.
  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • El-Shehry, M. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(5), 1176. Retrieved from [Link]

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Smith, J. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. Retrieved from [Link]

  • UAB & UB. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • da Silva, J. L., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17295-17307. Retrieved from [Link]

  • Kumar, A., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. The Journal of Organic Chemistry, 82(17), 9174-9185. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (2025). Strategies to avoid unwanted isomer formation in pyrazole synthesis.
  • Sener, A., et al. (2004). Synthesis and reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. Chemistry of Heterocyclic Compounds, 40(8), 1039-1046. Retrieved from [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. Retrieved from [Link]

Sources

Troubleshooting

purification challenges of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Introduction: The Purity Imperative Welcome to the technical support guide for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This pyrazole derivative is a valuable building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purity Imperative

Welcome to the technical support guide for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents.[1][2] The integrity of your research hinges on the purity of this starting material. Impurities can lead to ambiguous biological data, failed subsequent reactions, and difficulty in characterization.

This guide is designed to move beyond simple protocols. It provides a deep dive into the chemical principles governing the purification of this specific molecule, empowering you to troubleshoot effectively and optimize your outcomes. We will address the common challenges encountered during its purification, stemming directly from its synthesis.

Section 1: Understanding the Chemistry of Your Purification Problem

The primary route to synthesizing 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is the acid-catalyzed condensation of 4-nitrophenylhydrazine with acetylacetone (pentane-2,4-dione).[1][3][4]

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 4-Nitrophenylhydrazine P 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole R1->P + R2 Acetylacetone (pentane-2,4-dione) R2->P C Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Heat (Reflux) C->P

Caption: Synthesis of the target pyrazole.

A common challenge in pyrazole synthesis is the formation of regioisomers when an unsymmetrical dicarbonyl is used.[5][6][7] Crucially, acetylacetone is a symmetrical β-diketone. This means that, mechanistically, only one product isomer, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, is expected. If you observe significant isomerism, it is more likely due to an impurity in your starting diketone than the reaction itself.

Your purification challenge, therefore, is not about separating isomers, but about removing unreacted starting materials and potential side-products.

Table 1: Profile of Common Impurities

Compound NameRolePolarityAcid/Base CharacterPotential Impact
4-Nitrophenylhydrazine Starting MaterialHighWeakly BasicHighly colored (yellow/orange); can form hydrazone byproducts.
Acetylacetone Starting MaterialMediumWeakly Acidic (pKa ~9)Can be difficult to separate from the product due to similar polarity.
2,4-Dinitrophenylhydrazine Possible Impurity in Starting HydrazineVery HighWeakly BasicExtremely colored (red/orange); highly reactive with carbonyls.[8]
Hydrazones Side ProductMedium-HighNeutralFormed if aldehyde/ketone impurities react with hydrazine.[9][10]
Residual Solvent/Catalyst ReagentsVariesVariesCan interfere with characterization (e.g., NMR signals).

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address the issues you are likely facing at the bench.

Q1: My crude reaction mixture is a dark orange/red oil, not a solid. What went wrong?

A: This is a very common issue and typically points to two culprits:

  • Excess or Unreacted 4-Nitrophenylhydrazine: This starting material is intensely colored and can be difficult to remove. Its presence often signifies an incomplete reaction.

  • Residual Solvent: If you have removed the reaction solvent (e.g., ethanol, acetic acid) under reduced pressure, residual amounts can trap your product as an oil, especially if other impurities are present.

Troubleshooting Steps:

  • Confirm Reaction Completion: Before workup, check the reaction by Thin Layer Chromatography (TLC). The spot for 4-nitrophenylhydrazine (which is very polar and often stays near the baseline) should be gone or significantly diminished.

  • Trituration: Try adding a cold, non-polar solvent like hexane or petroleum ether to your oil and vigorously scratching the side of the flask with a glass rod. This can often induce crystallization of the product, leaving impurities in the solvent.

  • Aqueous Wash: If your crude product is dissolved in a solvent like ethyl acetate, perform a wash with a dilute acid (e.g., 1M HCl) to remove the basic 4-nitrophenylhydrazine, followed by a wash with dilute base (e.g., 5% NaHCO₃) to remove the acidic acetylacetone. Caution: The nitro group reduces the basicity of the pyrazole ring, so aggressive acid washing may also extract some of your product.

Q2: My recrystallization attempt resulted in "oiling out." How do I get crystals?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice.[11] This usually happens if the boiling point of your solvent is higher than the melting point of your impure product, or if the solution is too supersaturated. The reported melting point of the pure compound is 100-102 °C (373-375 K).[1]

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it completely, then attempt to cool it again, but more slowly.

  • Lower the Temperature Before Cooling: Ensure your product is fully dissolved at a temperature below its melting point. Using a mixed solvent system can help achieve this. For example, dissolve the crude material in a minimum of hot ethanol (a "good" solvent) and then add hot water (a "bad" solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify, then allow it to cool slowly.[11]

  • Scratch and Seed: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure product, "seeding" the solution with a tiny crystal can initiate crystallization.

Q3: After recrystallization, my product is still yellow. How do I get a pure white/off-white solid?

A: A persistent yellow or orange hue is almost always due to residual nitrophenyl-containing impurities.[12] Standard recrystallization may not be sufficient if these are trapped in the crystal lattice or have similar solubility profiles.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (e.g., ethanol). Add a very small amount (1-2% of your product's weight) of activated charcoal to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. The filtrate should be significantly less colored. Recrystallize the product from the filtrate.

  • Column Chromatography: If color persists, chromatography is your most powerful tool. See Protocol 2 for details.

Q4: What is the best starting point for purification: recrystallization or chromatography?

A: This depends on the scale and initial purity of your crude product.

G Start Crude Product Assessment TLC Run TLC (e.g., 3:1 Hexane:EtOAc) Start->TLC Decision How clean is the crude? TLC->Decision Recrystallize Primary Purification: Recrystallization Decision->Recrystallize One major spot, minor baseline/solvent front impurities Column Primary Purification: Column Chromatography Decision->Column Multiple spots close together, heavy streaking, or oily CheckPurity Check Purity (TLC, NMR, MPt) Recrystallize->CheckPurity Column->CheckPurity

Caption: Decision workflow for purification strategy.

  • Start with Recrystallization if: Your crude product is a solid and TLC analysis shows one major product spot with minor impurities that are either very polar (at the baseline) or very non-polar (at the solvent front).

  • Go directly to Column Chromatography if: Your crude product is an oil, or TLC shows multiple spots with similar Rf values to your product.[5][13]

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Recrystallization (Mixed Solvent System)

This protocol is highly effective for removing both more-polar and less-polar impurities.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 20-25 mL) while heating on a hotplate, swirling until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal (~50 mg), and swirl for 2 minutes.

  • Hot Filtration: Perform a hot gravity filtration using fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities. Rinse the original flask and filter paper with a small amount of hot ethanol.

  • Induce Precipitation: Re-heat the clear filtrate. Slowly add hot water dropwise while swirling until the solution just begins to turn persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation & Drying: Collect the crystals by vacuum filtration (Büchner funnel), washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold hexane. Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating stubborn impurities or purifying oily crude products.[14][15][16]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or Dichloromethane). The ideal system will give your product an Rf value of ~0.3-0.4. A good starting point is 3:1 Hexane:Ethyl Acetate.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~0.5 cm) of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent (a less polar mixture, e.g., 9:1 Hexane:EtOAc). Use about 30-50g of silica for every 1g of crude material.

    • Pour the slurry into the column. Use a pipette bulb to gently tap the side of the column to ensure even packing.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica, being careful never to let the column run dry.

  • Sample Loading (Dry Loading is Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. Add another thin layer of sand on top to protect the surface.

  • Elution:

    • Carefully add your eluent to the column.

    • Begin collecting fractions. Start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., move to 4:1, then 3:1) to elute your compounds. This is known as a step-gradient elution.

    • Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Table 2: Example Eluent Systems for TLC/Chromatography

Solvent System (v/v)PolarityTypical Application
9:1 Hexane / Ethyl AcetateLowGood starting eluent for running the column. Elutes non-polar byproducts.
3:1 Hexane / Ethyl Acetate MediumOften a good "sweet spot" for eluting the target compound.
1:1 Hexane / Ethyl AcetateMedium-HighUse to elute more polar impurities or if the product is slow to move.
100% Ethyl AcetateHighUsed to flush the column of all remaining compounds at the end.[5]

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Available at: [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(11), 2999. Available at: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. (2012). PubMed. Available at: [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. PubChem. Available at: [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]

  • 3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]

  • Column chromatography. University of Regina. Available at: [Link]

  • Synthesis of Novel Substituted-3, 5-Dimethyl-1h-Pyrazolyl Phthalazine-1, 4-Diones. (2013). TSI Journals. Available at: [Link]

  • Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Available at: [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available at: [Link]

  • Synthesis of Pyrazoline Derivative from 1-(4’-nitrophenyl)-3-(4’-hydroxy-3’-methoxyphenyl)-2-propen-1-one and Phenylhydrazine as Antibacterial Agent. AIP Publishing. Available at: [Link]

  • Column Chromatography. (2023). Chemistry LibreTexts. Available at: [Link]

  • Propose a mechanism to account for the formation of 3,5-dimethylpyrazole from hydrazine and 2,4-pentanedione. Study.com. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Addition-Elimination Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • 2,4-Dinitrophenylhydrazine. Wikipedia. Available at: [Link]

  • Addition-elimination reactions of aldehydes and ketones. Chemguide. Available at: [Link]

  • What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)? BYJU'S. Available at: [Link]

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Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pyrazole derivative. Pyrazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development.[1] This resource aims to equip you with the knowledge to resolve common impurities and challenges in your synthetic workflow.

The synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is typically achieved through the condensation reaction of 4-nitrophenylhydrazine with acetylacetone (2,4-pentanedione).[2][3] This reaction, a variation of the Knorr pyrazole synthesis, is a robust method for forming the pyrazole ring.[4][5] However, like any chemical transformation, it is not without potential pitfalls that can lead to impurities and reduced yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I'm consistently obtaining a low yield of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole. What are the likely causes and how can I improve it?

Answer:

Low yields in Knorr-type pyrazole syntheses can often be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[6]

Probable Causes & Solutions:

  • Purity of Starting Materials:

    • 4-Nitrophenylhydrazine: This reagent can degrade over time, especially if exposed to air and light. Impurities in the hydrazine can lead to unwanted side reactions. It is recommended to use freshly opened or purified 4-nitrophenylhydrazine.

    • Acetylacetone: While generally stable, ensure you are using a high-purity grade of acetylacetone.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent for this reaction.[3] However, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve reaction rates and, in some cases, regioselectivity.[7]

    • Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or a few drops of a stronger mineral acid.[8] The acid protonates one of the carbonyl groups of acetylacetone, making it more susceptible to nucleophilic attack by the hydrazine.

    • Temperature and Reaction Time: Refluxing the reaction mixture is a common practice.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Work-up Procedure:

    • After the reaction is complete, the product often precipitates upon cooling. Pouring the reaction mixture into ice-cold water can facilitate precipitation. Ensure complete transfer and washing of the product to minimize losses.

Issue 2: Presence of a Major Impurity with a Similar Retention Factor (Rf) on TLC

Question: My TLC plate shows a significant spot very close to my product spot, making purification by column chromatography difficult. What could this impurity be?

Answer:

The most probable impurity in this synthesis is the regioisomer, 5-methyl-3-methyl-1-(4-nitrophenyl)-1H-pyrazole. Although in the case of the symmetrical acetylacetone the product is unambiguous, with unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a common challenge in pyrazole synthesis.[6][7]

Understanding the Cause:

The formation of regioisomers arises from the initial nucleophilic attack of the substituted hydrazine on either of the two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound.[6] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[7]

Solutions to Improve Regioselectivity (for unsymmetrical dicarbonyls):

While acetylacetone is symmetrical, if you were to use an unsymmetrical dicarbonyl, the following would be relevant:

  • Solvent Choice: As mentioned, fluorinated alcohols can significantly enhance regioselectivity in favor of one isomer.[7]

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more reactive. Acidic conditions might favor attack at one carbonyl, while basic conditions could favor the other.[6]

For the synthesis with acetylacetone, the close-running spot could be due to:

  • Incomplete Reaction: The intermediate hydrazone may be present if the reaction has not gone to completion.

  • Side Products: Unwanted side reactions, although less common with this specific substrate combination, can occur.

Analytical Workflow Diagram:

G cluster_0 Impurity Identification Workflow Start Crude Product with Impurity TLC Analyze by TLC (Multiple Solvent Systems) Start->TLC Initial Assessment LCMS Analyze by LC-MS TLC->LCMS Confirm Mass NMR Acquire 1H and 13C NMR LCMS->NMR Isolate for Spectroscopy Structure Elucidate Impurity Structure NMR->Structure Interpret Data

Caption: Workflow for identifying unknown impurities.

Issue 3: Product Discoloration (Yellow or Brown Hue)

Question: My final product of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is off-white or has a distinct yellow/brown color. How can I obtain a purer, colorless product?

Answer:

Discoloration is a frequent observation in pyrazole synthesis, particularly when using arylhydrazines.[6]

Probable Causes & Solutions:

  • Hydrazine Impurities: The 4-nitrophenylhydrazine starting material can contain colored impurities or degrade to form them. Using a high-purity, fresh source is the first step.

  • Oxidative Side Reactions: Under the reaction conditions, minor oxidative processes can lead to the formation of colored byproducts.[6]

  • Acid-Promoted Byproducts: If a strong acid catalyst is used in excess, it can sometimes promote the formation of colored impurities.[6]

Purification Protocol:

  • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often effective for this compound.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration through celite before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5] The mechanism proceeds through the following key steps:

  • One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the dicarbonyl compound.

  • This is followed by dehydration to form a hydrazone intermediate.

  • An intramolecular cyclization then occurs where the other nitrogen atom of the hydrazine attacks the remaining carbonyl carbon.

  • A final dehydration step leads to the formation of the aromatic pyrazole ring.

Reaction Mechanism Diagram:

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants 4-Nitrophenylhydrazine + Acetylacetone Step1 Nucleophilic Attack & Dehydration Reactants->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized Non-aromatic Intermediate Step2->Cyclized Step3 Dehydration Cyclized->Step3 Product 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Step3->Product

Sources

Troubleshooting

degradation pathways of nitrophenylpyrazoles under acidic or basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for nitrophenylpyrazole degradation pathways. This guide, structured in a question-and-answer format, provid...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitrophenylpyrazole degradation pathways. This guide, structured in a question-and-answer format, provides in-depth technical information and troubleshooting advice for researchers encountering stability issues with nitrophenylpyrazole compounds under acidic or basic conditions.

Troubleshooting Guide

This section addresses common problems observed during experimental work with nitrophenylpyrazoles.

Question 1: I am observing a rapid loss of my nitrophenylpyrazole compound in a basic aqueous solution (pH 9). What is the likely degradation product and what is the mechanism?

Answer:

Under basic conditions, nitrophenylpyrazoles are known to undergo hydrolysis.[1][2] The most probable degradation product is the corresponding amide, formed by the hydrolysis of the nitrile group at the C3 position of the pyrazole ring.[1][3] This reaction is base-catalyzed and its rate increases with higher pH.[4] For instance, the insecticide fipronil, a well-studied nitrophenylpyrazole, is stable at pH 5 and 7 but degrades at pH 9 with a half-life of approximately 28 days.[2][4]

The mechanism of this transformation is a classic example of base-catalyzed nitrile hydrolysis.[5][6] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers, leading to the formation of the amide. The pyrazole ring itself generally remains intact under these mildly basic conditions.

Question 2: My analytical chromatogram shows multiple unexpected peaks after subjecting my nitrophenylpyrazole to forced degradation studies. How can I identify these unknown products?

Answer:

Forced degradation studies can produce a variety of degradation products beyond simple hydrolysis.[7][8] Common pathways for nitrophenylpyrazoles include oxidation, reduction, and photolysis.[7][9] For example, with fipronil, oxidation leads to fipronil-sulfone, reduction to fipronil-sulfide, and photolysis to fipronil-desulfinyl.[7][9]

To identify these unknown peaks, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is highly recommended.[1][2][10] This technique provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the parent ion and its fragments from the mass spectrometer, which is invaluable for structural elucidation.[1][2][10]

Here is a general workflow for identifying these degradation products:

  • Develop a Stability-Indicating HPLC Method: Use a C18 column with a gradient elution of acetonitrile and water (often with a formic acid modifier) to achieve good separation of the parent compound and its degradation products.[1][2][4][11][12][13]

  • Acquire MS and MS/MS Data: Analyze the separated peaks using a mass spectrometer in both positive and negative ionization modes to determine the molecular weight of each unknown.[1][2][10] Then, perform fragmentation (MS/MS) to obtain structural information.[1][2][10]

  • Propose Structures: Based on the mass spectral data and knowledge of likely degradation pathways, propose structures for the unknown peaks.

Question 3: I need to perform a forced degradation study on a new nitrophenylpyrazole derivative. What are the standard conditions I should use for acidic and basic hydrolysis?

Answer:

Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a compound.[8] While there are no universally fixed conditions, the following are commonly used starting points for acid and base hydrolysis:

  • Acidic Conditions: Start with 0.1 M HCl at room temperature. If no degradation is observed, you can increase the temperature (e.g., to 60°C) or the acid concentration (e.g., to 1 M HCl).[14]

  • Basic Conditions: Begin with 0.1 M NaOH at room temperature. Similar to the acidic conditions, if the compound is stable, you can increase the temperature or the base concentration.[5][6]

It is crucial to monitor the reaction over time (e.g., at 2, 4, 8, 12, and 24 hours) to understand the degradation kinetics. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the chemistry and stability of nitrophenylpyrazoles.

Question 4: Are nitrophenylpyrazoles susceptible to degradation under acidic conditions?

Answer:

Generally, nitrophenylpyrazoles are relatively stable in mildly acidic (pH 5) to neutral (pH 7) aqueous solutions.[1][2] However, under more strongly acidic conditions, the pyrazole ring can be susceptible to cleavage.[14] The specific conditions required for acid-catalyzed ring opening can vary depending on the substituents on the pyrazole and phenyl rings.

Question 5: What is the mechanism of pyrazole ring opening under strong basic conditions?

Answer:

While the primary degradation pathway under mild basic conditions is nitrile hydrolysis, stronger bases can induce the opening of the pyrazole ring.[15] This is thought to occur via deprotonation at the C3 position, which is made more acidic by the electron-withdrawing groups on the ring.[15] This generates a carbanion that can then lead to ring cleavage.

Question 6: How does the nitro group on the phenyl ring affect the stability of the pyrazole moiety?

Answer:

The nitro group is a strong electron-withdrawing group. This has several effects on the reactivity of the nitrophenylpyrazole molecule:

  • Increased Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of the N-H proton on the pyrazole ring, making it more susceptible to deprotonation under basic conditions.[16]

  • Electrophilicity: The nitro group also influences the electron distribution within the pyrazole ring, affecting its susceptibility to nucleophilic and electrophilic attack.

Question 7: What are the key analytical parameters to monitor during a stability study of a nitrophenylpyrazole?

Answer:

During a stability study, it is essential to monitor several parameters to get a complete picture of the compound's degradation profile:

  • Assay of the Parent Compound: To quantify the amount of the active pharmaceutical ingredient (API) remaining over time.

  • Formation of Degradation Products: To identify and quantify any new chemical entities that are formed.

  • Mass Balance: To ensure that the sum of the assay of the parent compound and the amount of all degradation products accounts for the initial amount of the API. This helps to confirm that all significant degradation products are being detected.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the nitrophenylpyrazole in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve the desired final concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for the degradation and neutralize with 0.1 M HCl.

  • Neutral Hydrolysis:

    • Use purified water instead of acid or base and maintain the same temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC-MS/MS Analysis of Degradation Products

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan to identify parent ions and product ion scan (MS/MS) for fragmentation analysis.

    • Collision Energy: Optimize the collision energy to obtain informative fragment spectra.

Data Summary

ConditionpHStabilityMajor Degradation Product(s)
Acidic5Stable-
Neutral7Stable-
Basic9UnstableFipronil-amide

Visualizations

G cluster_acid Acidic Conditions (pH < 5) cluster_base Basic Conditions (pH > 8) Acid_Start Nitrophenylpyrazole Acid_End Generally Stable (Potential for ring opening under harsh conditions) Acid_Start->Acid_End Slow or no reaction Base_Start Nitrophenylpyrazole Base_Product Nitrophenylpyrazole-amide Base_Start->Base_Product Nitrile Hydrolysis Base_RingOpening Ring-Opened Products Base_Start->Base_RingOpening Ring Cleavage (Strong Base)

Caption: General degradation pathways of nitrophenylpyrazoles.

G start Start Forced Degradation Study prep Prepare Sample in Stress Condition (Acid, Base, etc.) start->prep incubate Incubate at Controlled Temperature prep->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC-MS/MS neutralize->analyze identify Identify Degradation Products analyze->identify end End identify->end

Caption: Workflow for a forced degradation study.

References

  • Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry. (2017). PLoS ONE, 12(3), e0173936. Available from: [Link]

  • Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS. (n.d.). Korea Science. Available from: [Link]

  • Bhatt, P., et al. (2021). Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. Environmental Technology & Innovation, 23, 101601. Available from: [Link]

  • Tomazini, T., et al. (2021). Biodegradation of Fipronil: Transformation Products, Microbial Characterisation and Toxicity Assessment. ResearchGate. Available from: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2019). Molecules, 24(12), 2289. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Available from: [Link]

  • Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry. (2017). ResearchGate. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules, 28(20), 7018. Available from: [Link]

  • Ring opening of pyrazoles and our design strategy A Carbanion-induced... (n.d.). ResearchGate. Available from: [Link]

  • Analysis of fipronil and metabolites of fipronil in eggs by LC-MS/MS. (2018). ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]

  • Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective. (2022). International Journal of Environmental Research and Public Health, 19(19), 12185. Available from: [Link]

  • Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. (n.d.). Waters Corporation. Available from: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Available from: [Link]

  • Fipronil metabolism and dissipation in a simplified aquatic ecosystem. (2003). Journal of Agricultural and Food Chemistry, 51(3), 707-713. Available from: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia, 66(3), 131-137. Available from: [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. Available from: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. (2024). An-Najah University Journal for Research - B (Humanities), 9(1), 81-106. Available from: [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Glasgow. Available from: [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Available from: [Link]

  • Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. (1972). Journal of the Chemical Society, Perkin Transactions 1, 203-206. Available from: [Link]

  • Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. (1970). Journal of Bacteriology, 103(3), 669-675. Available from: [Link]

  • Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. (2004). Applied and Environmental Microbiology, 70(3), 1358-1364. Available from: [Link]

  • Biodegradation of 2,4,6-trinitrophenol (picric acid) in a biological aerated filter (BAF). (2011). ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis with Substituted Hydrazines

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselec...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the Knorr pyrazole synthesis and related methodologies. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and validated protocols.

Introduction: The Regioselectivity Challenge

The synthesis of substituted pyrazoles, a cornerstone of medicinal chemistry, frequently employs the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] While effective, this method faces a significant hurdle when using unsymmetrical 1,3-dicarbonyls: the potential formation of two distinct regioisomers.[1][3][4] Controlling the regiochemical outcome is critical, as the biological activity of pyrazole-containing compounds is often exclusive to a single isomer. This guide provides in-depth, practical solutions to direct the reaction toward your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in pyrazole synthesis?

A1: The regiochemical outcome is a delicate balance of steric and electronic effects of the reactants, modulated by the reaction conditions.[1][3][4][5]

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial nucleophilic attack.[1][4][6]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one carbonyl group, thereby directing the initial attack of the hydrazine to the less sterically hindered position.[1][7]

  • Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For instance, in phenylhydrazine, the NH₂ group is more nucleophilic, whereas in methylhydrazine, the substituted nitrogen is more nucleophilic. The reaction pH can influence which nitrogen atom acts as the primary nucleophile.[1][6]

  • Reaction Conditions: Solvent, temperature, and pH are critical parameters that can often override the inherent steric and electronic biases of the substrates.[3][6]

Q2: How does the choice of solvent impact the regioisomeric ratio?

A2: Solvent choice can be one of the most powerful tools for controlling regioselectivity. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have demonstrated a remarkable ability to enhance the formation of a single regioisomer.[6][8][9]

The prevailing hypothesis is that these non-nucleophilic, strongly hydrogen-bonding solvents stabilize key intermediates or transition states preferentially along one reaction pathway.[8] For example, in the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, switching the solvent from ethanol (EtOH) to HFIP dramatically shifted the regioisomeric ratio from 36:64 to 97:3 in favor of the desired isomer.[8][9]

Q3: Can I predict the major regioisomer before running the reaction?

A3: While not always foolproof, a reasoned prediction can be made by analyzing the competing factors. The general principle is that the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic (least sterically hindered) carbonyl of the dicarbonyl compound.[10]

  • Step 1: Identify the more nucleophilic nitrogen in the hydrazine. In arylhydrazines, the terminal -NH₂ is typically more nucleophilic. In alkylhydrazines, the substituted nitrogen (R-NH-) is often more nucleophilic.

  • Step 2: Identify the more reactive carbonyl in the 1,3-dicarbonyl. A carbonyl adjacent to a strong electron-withdrawing group will be more electrophilic. A carbonyl flanked by a bulky group will be less accessible.

  • Step 3: Combine the analyses. The reaction will likely proceed via the pathway that pairs the most reactive sites.

However, as revealed by recent studies, the reaction kinetics can be more complex than previously assumed, with possibilities of autocatalysis and previously unobserved intermediates, making empirical optimization crucial.[3]

Q4: How can I reliably distinguish between the two regioisomers?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for isomer characterization.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent pattern. For instance, the carbon atom at position 3 (C3) is typically more deshielded when it bears a substituent compared to the carbon at position 5 (C5).[11] By comparing the observed chemical shifts to those of known, structurally confirmed "blocked" pyrazoles (N-substituted), an unambiguous assignment can often be made.[11]

  • ¹H NMR & NOESY: The chemical shifts of protons attached to the pyrazole ring or its substituents can provide clues.[12] For definitive assignment, a 1D or 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. This technique detects through-space correlations between protons, allowing you to establish the proximity of the N-substituent to the substituents at the C3 or C5 positions.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.[11]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers, and they are difficult to separate.

Cause: This outcome suggests that the intrinsic steric and electronic differences between the two carbonyl groups are minimal, and the reaction conditions are not providing any significant directional influence. This is common when the substituents on the 1,3-dicarbonyl are of similar size and electronic nature.

Solutions:

  • Change the Solvent System: This is the most impactful and often easiest modification.

    • Protocol 1: Fluorinated Alcohol-Mediated Synthesis:

      • Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL) in a round-bottom flask with a magnetic stirrer.[6]

      • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.[6]

      • Stir the mixture at room temperature for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

      • Upon completion, remove the HFIP under reduced pressure.

      • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[6]

    • Rationale: As discussed in FAQ 2, HFIP and TFE are non-nucleophilic and can dramatically improve regioselectivity, often favoring a single isomer almost exclusively.[8][9]

  • Modify the Reaction pH:

    • Acidic Conditions: Add a catalytic amount of a strong acid like HCl or p-TsOH. This can protonate the carbonyl, enhancing its electrophilicity, and also protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms.[7][13]

    • Basic Conditions: Add a base like sodium acetate (NaOAc) or triethylamine (TEA). Basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the hydrazine.[6][7]

  • Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single isomer. Conversely, increasing the temperature might favor the thermodynamically more stable isomer.[6]

Decision Workflow for Poor Regioselectivity

G start Low Regioselectivity (e.g., 1:1 mixture) solvent Switch to Fluorinated Solvent (HFIP or TFE) start->solvent result High Regioselectivity Achieved? solvent->result ph Modify Reaction pH temp Adjust Temperature ph->temp fail Consider Alternative Strategy (e.g., 1,3-Dipolar Cycloaddition) temp->fail result->ph No success Isolate Major Isomer result->success Yes G cluster_0 Reactants cluster_1 Pathway A cluster_2 Pathway B Dicarbonyl R1-CO-CH2-CO-R2 Attack_C1 Attack at C1 (next to R1) Dicarbonyl->Attack_C1 Attack_C3 Attack at C3 (next to R2) Dicarbonyl->Attack_C3 Hydrazine R3-NH-NH2 Hydrazine->Attack_C1 Hydrazine->Attack_C3 Intermediate_A Hydrazone Int. A Attack_C1->Intermediate_A Product_A Regioisomer A (1,5-disubstituted) Intermediate_A->Product_A Cyclization & Dehydration Intermediate_B Hydrazone Int. B Attack_C3->Intermediate_B Product_B Regioisomer B (1,3-disubstituted) Intermediate_B->Product_B Cyclization & Dehydration

References

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Condensation of 4-Nitrophenylhydrazine

Welcome to the technical support center for troubleshooting the condensation of 4-nitrophenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issue...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the condensation of 4-nitrophenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in the synthesis of 4-nitrophenylhydrazones. This reaction, while fundamental, is sensitive to a variety of parameters that can significantly impact its efficiency.

Troubleshooting Guide: A Systematic Approach to Improving Yield

Low yields in the condensation of 4-nitrophenylhydrazine with aldehydes or ketones can be frustrating. This section provides a systematic, question-and-answer-based approach to identify and rectify the root cause of the problem.

Question 1: Is the Purity of Your 4-Nitrophenylhydrazine Assured?

The quality of your starting materials is paramount. Impurities in 4-nitrophenylhydrazine can interfere with the reaction, leading to side products and a diminished yield of the desired hydrazone.

Common Issues and Solutions:

  • Degradation: 4-nitrophenylhydrazine can degrade over time, especially if not stored correctly. It is sensitive to shock and friction in its dry state and is often supplied as a wet powder for safety.[1][2]

  • Impurities from Synthesis: The synthesis of 4-nitrophenylhydrazine itself can introduce impurities. For example, incomplete reduction of the diazonium salt of 4-nitroaniline can leave residual starting materials or byproducts.[3]

Recommended Actions:

  • Visual Inspection: Pure 4-nitrophenylhydrazine should be a red to orange crystalline solid.[1][4] Any significant deviation in color or appearance may indicate impurity.

  • Melting Point Determination: A sharp melting point is a good indicator of purity. The literature value for 4-nitrophenylhydrazine is approximately 157 °C (with decomposition).[5]

  • Purification: If you suspect your reagent is impure, recrystallization is a viable option. Suitable solvents include n-butyl alcohol.[6]

Question 2: Are Your Reaction Conditions Optimized?

The condensation reaction to form a 4-nitrophenylhydrazone is a nucleophilic addition-elimination reaction.[1][7][8] The efficiency of this process is highly dependent on the reaction environment.

Sub-Optimal pH

The pH of the reaction medium is a critical factor. The reaction is typically acid-catalyzed.[9][10]

  • Why it Matters: An acidic medium protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessive acidity can protonate the nitrogen of the hydrazine, rendering it non-nucleophilic.[10]

  • Troubleshooting Steps:

    • Measure the pH: Ensure the pH of your reaction mixture is in the optimal range. A weakly acidic medium is generally preferred.[11]

    • Adjust the pH: If necessary, adjust the pH using a suitable acid, such as sulfuric acid, often in a solution with an alcohol like methanol (Brady's reagent).[4][7][8]

Incorrect Temperature

Temperature influences the reaction rate.

  • Why it Matters: While some condensations proceed at room temperature, gentle heating can often increase the reaction rate and improve yield. However, excessive heat can lead to the degradation of reactants or products.[9][12]

  • Troubleshooting Steps:

    • Monitor Temperature: Carefully control and monitor the reaction temperature.

    • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature (e.g., to 40-60°C). Monitor for any signs of decomposition.

Insufficient Reaction Time

The reaction may simply need more time to reach completion.

  • Why it Matters: Condensation reactions are not always instantaneous. The time required for maximum conversion can vary depending on the specific aldehyde or ketone used.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting materials and the formation of the product over time.

    • Adjust Reaction Time: Based on your monitoring, extend the reaction time until you observe no further conversion.

Question 3: Are There Solubility Issues with Your Reactants or Product?

For a reaction to occur efficiently, the reactants must be in the same phase.

Common Issues and Solutions:

  • Poor Solubility of 4-Nitrophenylhydrazine: 4-nitrophenylhydrazine is insoluble in water.[2] It is often dissolved in a mixture of methanol and sulfuric acid (Brady's reagent) to ensure it is in solution.[1][8]

  • Product Precipitation: The 4-nitrophenylhydrazone product is often a brightly colored precipitate (yellow, orange, or red).[1][7][13] While this precipitation can help drive the reaction to completion, if it occurs too rapidly, it can trap unreacted starting materials, leading to a lower isolated yield.

  • Oily Product Formation: The formation of an oil instead of a crystalline solid suggests impurities or a low-melting product.[10]

Recommended Actions:

  • Ensure Complete Dissolution: Make sure your 4-nitrophenylhydrazine is fully dissolved before adding the aldehyde or ketone.

  • Optimize Solvent System: If premature precipitation is an issue, consider using a solvent system where the product has slightly higher solubility.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[10]

Question 4: Are Side Reactions Competing with Your Desired Condensation?

The presence of certain functional groups or impurities can lead to unwanted side reactions.

Potential Side Reactions:

  • Reactions with Other Functional Groups: While 4-nitrophenylhydrazine is generally selective for aldehydes and ketones, it does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters under typical conditions.[1] However, under certain conditions, it has been shown to react with sulfenic acids.[14]

  • Decomposition: As mentioned, reactants or products can decompose under harsh conditions (e.g., excessive heat or extreme pH).

Recommended Actions:

  • Purify Starting Materials: Ensure your aldehyde or ketone is free from interfering impurities.

  • Optimize Reaction Conditions: Use the mildest conditions possible (temperature, pH) that still allow for a reasonable reaction rate.

Experimental Workflow and Data Presentation

To systematically troubleshoot and optimize your reaction, a structured experimental approach is essential.

General Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting and optimizing the condensation of 4-nitrophenylhydrazine.

Caption: A decision-making workflow for troubleshooting low yields.

Data Summary Table

When optimizing reaction conditions, it is crucial to keep meticulous records. The following table provides a template for organizing your experimental data.

Experiment ID4-Nitrophenylhydrazine Source/PurityAldehyde/KetoneSolventTemperature (°C)Reaction Time (h)pHObserved Yield (%)Notes
1Commercial, 98%BenzaldehydeMethanol/H₂SO₄251~345Oily product initially
2RecrystallizedBenzaldehydeMethanol/H₂SO₄402~375Crystalline precipitate
3Commercial, 98%AcetoneEthanol251~460Yellow precipitate

Frequently Asked Questions (FAQs)

Q1: Why did my reaction mixture turn a dark color, but no precipitate formed? A1: A color change indicates that a reaction is occurring. The absence of a precipitate could be due to the 4-nitrophenylhydrazone product being soluble in the reaction solvent. Try adding a small amount of water to decrease the solubility of the product and induce precipitation.[10]

Q2: I obtained an oily product instead of a solid. What should I do? A2: The formation of an oil suggests that the product may be impure or has a low melting point. To induce crystallization, you can try scratching the inside of the reaction vessel with a glass rod at the oil-air interface. Alternatively, adding a seed crystal of the pure product, if available, can be effective.[10]

Q3: Can I use a base to catalyze the reaction? A3: The condensation of 4-nitrophenylhydrazine is typically acid-catalyzed. A basic medium would deprotonate the aldehyde or ketone, making it a less effective electrophile, and would not facilitate the reaction.

Q4: My aldehyde is not very stable. Are there any special precautions I should take? A4: If your aldehyde is prone to oxidation or polymerization, it is advisable to use freshly distilled or purified material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.

Detailed Experimental Protocol: Purification of 4-Nitrophenylhydrazine by Recrystallization

This protocol provides a step-by-step method for purifying commercial 4-nitrophenylhydrazine.

Materials:

  • Crude 4-nitrophenylhydrazine

  • n-Butyl alcohol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-nitrophenylhydrazine. Add a minimal amount of n-butyl alcohol to just cover the solid.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling the solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure 4-nitrophenylhydrazine should begin to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-butyl alcohol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Chemistry Stack Exchange. (2015). Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. (2012). CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.
  • Molecules. (2018). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]

  • Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]

  • Chemistry LibreTexts. (2023). Addition-Elimination Reactions. [Link]

  • Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

  • ResearchGate. (2025). 2,4‐Dinitrophenylhydrazine assay guideline with optimized.... [Link]

  • Chemguide. addition-elimination reactions of aldehydes and ketones. [Link]

  • PubChem. (4-Nitrophenyl)hydrazine. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Google Patents. (1982).
  • ResearchGate. (A) Reaction of formaldehyde with DNPH to form stable hydrazone. (B).... [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]

  • ResearchGate. (2019). (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). [Link]

  • PubMed. (1991). Hydrazone formation of 2,4-dinitrophenylhydrazine with pyrroloquinoline quinone in porcine kidney diamine oxidase. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]

  • NIH. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). [Link]

  • DRUG DISCOVERY. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. [Link]

  • Journal of Organic Chemistry. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5- Triazines Leading to Functionalized Pyrimidines as Diels−Alder.... [Link]

  • Study.com. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. [Link]

  • YouTube. (2013). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. [Link]

  • PubMed. (2009). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. [Link]

  • RSC Publishing. (1922). LXXXII1.-Preparation of p-Nitrophen ylhydrazine and other Aromatic Hydrazines. [Link]

  • ACS Community. (2024). Seeking Advice on Optimizing Synthesis of 2,4-Dinitrophenylhydrazine (DNPH). [Link]

  • Open Access Journals. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Welcome to the technical support center for the scale-up synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to pilot plant and production scales. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies grounded in scientific principles to ensure a safe, efficient, and reproducible process.

The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a classic example of the Knorr pyrazole synthesis, a robust and widely used method in heterocyclic chemistry.[1] It involves the acid-catalyzed condensation of 4-nitrophenylhydrazine with acetylacetone (2,4-pentanedione). While straightforward on a lab scale, scaling up this reaction introduces significant challenges related to thermal safety, impurity control, and product isolation. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway

Q: My reaction is showing a rapid and difficult-to-control temperature increase after adding the 4-nitrophenylhydrazine. What is happening and how can I mitigate this risk?

A: You are likely observing a significant exothermic reaction, which is characteristic of the condensation between hydrazines and dicarbonyl compounds.[2][3] The presence of the nitro group on the phenylhydrazine can further increase the thermal hazards, as organic nitro compounds are known to have a lower thermal stability and can undergo rapid or explosive decomposition at elevated temperatures.[2][4] A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of your reactor, leading to a dangerous increase in temperature and pressure.[5][6]

Potential Causes and Solutions:

  • Rapid Addition of Reactants: Adding the 4-nitrophenylhydrazine too quickly to the heated solution of acetylacetone can lead to a rapid accumulation of unreacted starting materials and a sudden release of heat.

    • Solution: Implement a controlled, slow addition of the 4-nitrophenylhydrazine solution to the reaction mixture. The addition rate should be carefully calculated based on the reactor's heat removal capacity.

  • Inadequate Cooling: The cooling system of your reactor may not be sufficient to handle the heat generated by the reaction at a larger scale.

    • Solution: Ensure your reactor has an adequate heat transfer area and that the cooling system is operating efficiently. Consider using a lower initial reaction temperature to create a larger temperature difference between the reaction mixture and the cooling jacket, which will improve the heat transfer rate.

  • Localized Hotspots: Poor mixing can lead to localized areas of high reactant concentration and temperature, which can initiate a runaway reaction.

    • Solution: Ensure efficient agitation throughout the reaction. The choice of impeller and agitation speed should be optimized to ensure homogeneity of the reaction mixture.

  • Contamination: The presence of impurities, particularly strong bases, can catalyze the decomposition of the nitrophenyl-containing compounds, lowering their decomposition temperature.[2]

    • Solution: Use high-purity starting materials and solvents. Ensure the reactor is thoroughly cleaned to remove any residual contaminants from previous batches.

Issue 2: Poor Yield and High Levels of Impurities

Q: My scaled-up reaction is resulting in a lower yield and a product that is difficult to purify, often appearing as a dark red or brown solid. What are the likely impurities and how can I improve the reaction's selectivity?

A: The discoloration and formation of impurities are common issues in Knorr-type pyrazole syntheses, often attributed to side reactions of the hydrazine starting material.[7] On a larger scale, these side reactions can become more pronounced.

Potential Causes and Solutions:

  • Side Reactions of 4-Nitrophenylhydrazine: Hydrazines can undergo oxidation and other side reactions, especially at elevated temperatures and in the presence of air, leading to colored byproducts.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) in the reactor throughout the synthesis to minimize oxidative side reactions.[7]

  • Sub-optimal pH: The Knorr synthesis is acid-catalyzed.[1] However, an incorrect pH can lead to incomplete reaction or the formation of side products.

    • Solution: The amount of acid catalyst (e.g., acetic acid) should be carefully optimized. Typically, a catalytic amount is sufficient. Using a salt of the hydrazine (e.g., 4-nitrophenylhydrazine hydrochloride) and a weak base (e.g., sodium acetate) can help to buffer the reaction mixture and improve reproducibility.[7]

  • Self-condensation of Acetylacetone: In the presence of a base, acetylacetone can undergo self-condensation.

    • Solution: Control the reaction temperature and the addition of reactants to favor the desired reaction pathway.

Issue 3: Difficulty in Product Isolation and Inconsistent Crystal Quality

Q: I am struggling to obtain a consistent crystalline product on a large scale. Sometimes it oils out, and other times I get very fine particles that are difficult to filter. How can I improve my crystallization process?

A: Crystallization is a critical step in isolating a pure product with the desired physical properties. Challenges in crystallization are common during scale-up due to changes in cooling rates, mixing dynamics, and supersaturation control.

Potential Causes and Solutions:

  • Rapid Cooling: Crash-cooling the reaction mixture can lead to the formation of an oil or very fine, impure crystals.

    • Solution: Implement a controlled cooling profile. A slower cooling rate, especially during the initial stages of crystallization, will promote the formation of larger, more uniform crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can also help to control the crystallization process.

  • Inappropriate Solvent System: The solvent used for the reaction and crystallization is crucial for obtaining a good crystalline product.

    • Solution: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For this product, a mixture of ethanol and water is often a good starting point for recrystallization. The ratio of the solvents should be carefully optimized to control the supersaturation and crystal growth.

  • Impurities Inhibiting Crystallization: The presence of colored byproducts and other impurities can interfere with the crystal lattice formation, leading to oiling out or poor crystal quality.

    • Solution: If the crude product is highly impure, consider a preliminary purification step before the final crystallization. An acid-base workup can be effective. Since pyrazoles are weakly basic, the crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove basic impurities. The product can then be extracted, and the solvent evaporated before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole?

A1: For the reaction itself, ethanol or acetic acid are commonly used on a lab scale. For a large-scale process, ethanol is often preferred due to its lower boiling point and easier recovery. Water can also be used as a solvent, which offers significant environmental and cost benefits.[8] For recrystallization, a mixed solvent system like ethanol/water is often effective. The optimal solvent and its volume should be determined through process development studies to ensure good yield, purity, and ease of handling at scale.

Q2: What are the critical safety precautions for handling 4-nitrophenylhydrazine on a large scale?

A2: 4-Nitrophenylhydrazine is a flammable solid and is harmful if swallowed or in contact with skin.[9][10] It is also a potential explosive, especially when dry.[11][12] Therefore, strict safety protocols must be followed:

  • Handling: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14]

  • Storage: Store in a cool, dry, well-ventilated, and fireproof area, away from heat sources and incompatible materials like strong oxidizing agents.[13][15]

  • Static Discharge: Ground all equipment to prevent the buildup of static electricity, which could be an ignition source.[9]

  • Spills: In case of a spill, clean it up immediately using non-sparking tools and place the material in a sealed container for disposal.[13][16]

Q3: How can I monitor the reaction progress on a large scale?

A3: On a laboratory scale, Thin Layer Chromatography (TLC) is a convenient method. For a production environment, High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction. It provides quantitative data on the consumption of starting materials and the formation of the product and any significant byproducts. In-situ monitoring technologies like process infrared (IR) spectroscopy can also be implemented for real-time reaction tracking.

Q4: Is flow chemistry a viable option for the large-scale synthesis of this compound?

A4: Yes, flow chemistry is an excellent strategy to mitigate the safety risks associated with this reaction, particularly the exothermicity.[4] By performing the reaction in a continuous flow reactor, the reaction volume at any given time is small, which allows for much better temperature control and significantly reduces the risk of a thermal runaway. Flow chemistry can also lead to higher yields and purity due to the precise control over reaction parameters.[4]

Quantitative Data Summary

The following table provides a summary of key parameters for the scale-up synthesis. These values should be considered as starting points and may require optimization for your specific equipment and scale.

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Production Scale (100 kg)
4-Nitrophenylhydrazine ~0.065 mol~6.5 mol~650 mol
Acetylacetone ~0.072 mol (1.1 eq)~7.2 mol (1.1 eq)~720 mol (1.1 eq)
Solvent (Ethanol) 200 mL20 L2000 L
Catalyst (Acetic Acid) 5 mL500 mL50 L
Reaction Temperature 80 °C (Reflux)70-80 °C70-80 °C
Addition Time of Hydrazine 5 minutes1-2 hours4-6 hours
Reaction Time 1-2 hours3-5 hours6-8 hours
Typical Yield (Crude) 85-95%80-90%75-85%
Typical Purity (Crude) >95%90-95%85-90%

Experimental Protocol: Scale-Up Synthesis (1 kg Scale)

Safety Precautions: This procedure must be carried out in a well-ventilated area or a fume hood. All personnel must wear appropriate PPE, including chemically resistant gloves, a lab coat, and safety goggles. All equipment must be properly grounded.

Materials:

  • 4-Nitrophenylhydrazine (1.00 kg, 6.53 mol)

  • Acetylacetone (0.72 kg, 7.18 mol, 1.1 eq)

  • Ethanol (20 L)

  • Glacial Acetic Acid (0.5 L)

  • Deionized Water (for workup and recrystallization)

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted (nitrogen atmosphere) 50 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel with 15 L of ethanol.

  • Reactant Charging: Add acetylacetone (0.72 kg) and glacial acetic acid (0.5 L) to the reactor. Stir the mixture and heat to 50-60 °C.

  • Controlled Addition: In a separate vessel, dissolve 4-nitrophenylhydrazine (1.00 kg) in 5 L of warm ethanol. Transfer this solution to the addition funnel.

  • Reaction: Slowly add the 4-nitrophenylhydrazine solution to the reactor over 1-2 hours, maintaining the internal temperature between 70-80 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within this range. Use the reactor's cooling system as needed.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 75-80 °C for 3-5 hours. Monitor the reaction progress by HPLC until the 4-nitrophenylhydrazine is consumed (<1% remaining).

  • Cooling and Crystallization: Once the reaction is complete, slowly cool the mixture to room temperature over 2-3 hours. Then, cool the mixture to 0-5 °C and hold for at least 2 hours to ensure complete precipitation of the product.

  • Isolation: Filter the precipitated solid using a suitable filter dryer. Wash the filter cake with cold ethanol (2 x 1 L).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization. Filter, wash with a cold ethanol/water mixture, and dry as described above.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) prep_reactor 1. Reactor Setup (Inert Atmosphere) charge_reagents 2. Charge Acetylacetone, Acetic Acid, and Solvent prep_reactor->charge_reagents controlled_addition 3. Controlled Addition of 4-Nitrophenylhydrazine charge_reagents->controlled_addition maintain_temp 4. Maintain Temperature (70-80°C) controlled_addition->maintain_temp monitor_reaction 5. Monitor by HPLC maintain_temp->monitor_reaction cool_crystallize 6. Controlled Cooling & Crystallization monitor_reaction->cool_crystallize filter_wash 7. Filtration & Washing cool_crystallize->filter_wash dry_product 8. Vacuum Drying filter_wash->dry_product recrystallize 9. Recrystallization (Ethanol/Water) dry_product->recrystallize If purity is low Troubleshooting_Tree start Problem Encountered exotherm Uncontrolled Exotherm? start->exotherm low_yield Low Yield / Impurities? start->low_yield cryst_issue Crystallization Issues? start->cryst_issue exotherm->low_yield No exotherm_sol1 Slow down hydrazine addition exotherm->exotherm_sol1 Yes exotherm_sol2 Improve reactor cooling efficiency exotherm->exotherm_sol2 Yes exotherm_sol3 Increase agitation speed exotherm->exotherm_sol3 Yes low_yield->cryst_issue No low_yield_sol1 Use inert atmosphere (N2) low_yield->low_yield_sol1 Yes low_yield_sol2 Optimize acid catalyst amount low_yield->low_yield_sol2 Yes low_yield_sol3 Ensure high purity of starting materials low_yield->low_yield_sol3 Yes cryst_sol1 Implement controlled cooling profile cryst_issue->cryst_sol1 Yes cryst_sol2 Optimize recrystallization solvent system cryst_issue->cryst_sol2 Yes cryst_sol3 Perform pre-purification (e.g., acid-base wash) cryst_issue->cryst_sol3 Yes

Caption: Troubleshooting decision tree for common scale-up issues.

References

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-281.
  • 4-NITROPHENYL HYDRAZINE AR - MSDS. (2015). Loba Chemie. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). Molecules, 27(19), 6296.
  • 4-Nitrophenylhydrazine hydrochloride, 98% (titr.) - Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules, 28(23), 7794.
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. (n.d.). Uniqsis. [Link]

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. [Link]

  • Chemical reaction hazards and the risk of thermal runaway. (2014). Health and Safety Executive. [Link]

  • Runaway reactions, case studies, lessons learned. (2015). ARIA. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (2004).
  • Process for the purification of pyrazoles. (2011).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178.
  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). Molecules, 18(2), 2386-2396.
  • Runaway chemical reactions: Causes and prevention. (2024). Zeal. [Link]

  • Knorr Pyrazole Synthesis advice. (2022). Reddit. [Link]

  • 4-NITROPHENYL HYDRAZINE AR MSDS. (2015). Loba Chemie. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.
  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2020). Organic Process Research & Development, 24(10), 2097-2107.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5429.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). Organic Process Research & Development.
  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. (2001). Organic Process Research & Development, 5(1), 45-51.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). Molecules, 27(21), 7498.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific. [Link]

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Troubleshooting

Technical Support Center: Managing Thermal Stability of Nitrated Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrated pyrazole compounds. This guide is designed to provide expert insights and practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrated pyrazole compounds. This guide is designed to provide expert insights and practical solutions for managing and assessing the thermal stability of these energetic materials. Thermal stability is a critical parameter that dictates the safety, handling, storage, and ultimate application of these compounds.[1] This resource consolidates field-proven troubleshooting strategies, frequently asked questions, and standardized protocols to ensure the integrity and safety of your experimental work.

Section 1: Troubleshooting Guide for Thermal Analysis

This section addresses common issues encountered during the thermal analysis of nitrated pyrazole compounds using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Q1: My DSC/TGA results are inconsistent across different batches of the same compound. What are the likely causes?

A1: Inconsistent thermal data is a frequent challenge, often pointing to subtle variations in the sample or experimental setup. The primary culprits are typically impurities, polymorphism, and methodological inconsistencies.

  • Causality & Troubleshooting:

    • Purity Verification: Residual solvents, unreacted starting materials, or synthetic byproducts can significantly lower the onset of decomposition. Confirm purity using NMR, Mass Spectrometry, and elemental analysis. If impurities are detected, re-purify the sample via recrystallization and repeat the thermal analysis.

    • Polymorphism: Nitrated pyrazoles can exist in different crystalline forms (polymorphs), each with a unique melting point and thermal stability profile.[2] The presence of multiple or different polymorphs between batches will lead to variability. Use Powder X-Ray Diffraction (PXRD) to characterize the crystalline phase of each batch. If polymorphism is confirmed, establish a standardized crystallization protocol to ensure phase consistency.

    • Sample Preparation: The mass and packing of the sample in the crucible can affect heat transfer and the resulting thermal profile. Always use a consistent sample mass (typically 0.5-2.0 mg for energetic materials) and ensure it is lightly packed to cover the base of the pan.

    • Instrumental Parameters: Discrepancies in heating rate, purge gas, or crucible type can alter decomposition temperatures.[3] Standardize these parameters across all experiments. A common starting point is a heating rate of 5-10 °C/min under a nitrogen atmosphere using hermetically sealed aluminum pans with a pinhole.

Q2: I'm observing a significant mass loss in TGA at a temperature well below the main exothermic decomposition peak in the DSC. What is happening?

A2: This phenomenon typically indicates a physical process, such as sublimation or evaporation, rather than a chemical decomposition. Many energetic materials can vaporize before they decompose, especially under atmospheric pressure.[4]

  • Causality & Troubleshooting:

    • Sublimation/Evaporation: The mass loss without a corresponding large energy release (exotherm) suggests the compound is turning from a solid to a gas. This is common for compounds with relatively high vapor pressure.

    • Confirmation: To confirm sublimation, you can perform the analysis under high-pressure conditions (if your instrument allows) or use a sealed crucible without a pinhole. Suppressing vaporization will often shift the decomposition to a higher temperature.[4]

    • Volatile Impurities: Alternatively, the mass loss could be from a volatile impurity, such as a residual solvent. This can be checked by analyzing the evolved gas using a hyphenated technique like TGA-MS or TGA-FTIR.

Q3: My compound decomposed with such force that it damaged the DSC/TGA instrument. How can I analyze highly sensitive materials safely?

A3: This is a critical safety issue. Highly energetic or sensitive compounds can undergo rapid, explosive decomposition that can rupture crucibles and damage sensors. The key is to reduce the sample size and consider alternative, more controlled analytical methods.

  • Causality & Safety Protocol:

    • Reduce Sample Mass: For unknown or potentially highly energetic materials, the initial screening should be performed on a sub-milligram scale (e.g., < 0.5 mg). This reduces the total energy released.

    • Use Appropriate Crucibles: Utilize high-pressure crucibles or those designed to withstand higher internal pressures. Always use appropriate safety shields for the instrument.

    • Employ Isothermal Microcalorimetry (IMC): For highly sensitive materials, IMC (also known as a Thermal Activity Monitor or TAM) is a much safer and more sensitive technique.[5] IMC measures the minute heat flow from a sample under isothermal (constant temperature) conditions, well below the rapid decomposition temperature.[6] This allows for the study of the very early stages of decomposition under safe conditions and can be used to predict long-term stability and runaway reactions.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key molecular features that influence the thermal stability of nitrated pyrazoles?

A1: The thermal stability of nitrated pyrazoles is not governed by a single factor but is a complex interplay of their molecular and crystal structures.[2]

  • Number and Position of Nitro Groups: Increasing the number of nitro groups generally increases the energy content but can decrease thermal stability.[7] The position (regioisomerism) is critical; isomers with different nitro group placements can have vastly different decomposition temperatures.[8][9]

  • Substituents: Electron-withdrawing groups can sometimes stabilize the molecule, while other functional groups can create reactive sites. For example, amino groups can interact with adjacent nitro groups, sometimes leading to the formation of stable fused-ring intermediates or, conversely, initiating decomposition.[10]

  • Hydrogen Bonding: Strong intramolecular and intermolecular hydrogen bonds are one of the most effective ways to enhance thermal stability.[10][11][12] These networks increase the energy required to disrupt the crystal lattice, leading to higher decomposition temperatures.

  • Ring Strain: The inherent strain in the pyrazole ring contributes to its energetic nature. Modifications that increase this strain can lower stability.[13]

Q2: What are the primary decomposition pathways for nitrated pyrazoles?

A2: Computational and experimental studies have identified several common initial decomposition steps.[8][10][14]

  • C–NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a frequent primary step, releasing •NO₂ radicals that can initiate further reactions. This is often the dominant pathway in highly nitrated compounds.[8][15]

  • Nitro-Nitrite Isomerization: The nitro group (–NO₂) can rearrange to a nitrite group (–ONO), which is a less stable linkage and quickly leads to bond cleavage.[14]

  • Hydrogen Transfer: An intramolecular hydrogen transfer, for example from an amino group or the pyrazole N-H to a nitro group, can be a low-energy pathway to initiate decomposition.[8][10]

  • Ring Opening/Cleavage: Following initial bond scissions, the pyrazole ring itself can break apart, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O.[4][10]

Q3: How can I predict the thermal stability of a novel compound before its synthesis?

A3: Density Functional Theory (DFT) calculations are a powerful tool for predicting the properties of energetic materials before undertaking potentially hazardous synthesis.[8] By modeling the molecule, researchers can calculate the Bond Dissociation Energy (BDE) for the weakest bonds (typically C-NO₂ or N-NO₂). A higher BDE generally correlates with greater thermal stability.[14] Computational methods can also be used to explore potential decomposition pathways and estimate the activation energies for these reactions, providing valuable insight into a molecule's likely stability.[16]

Q4: What are the essential safety precautions for handling and storing new nitrated pyrazole compounds?

A4: All new energetic compounds should be treated as highly hazardous until proven otherwise.

  • Handling: Always handle small quantities (milligram scale) in a well-ventilated fume hood.[17] Personal protective equipment (PPE) is mandatory, including safety glasses with side shields, a face shield, flame-resistant lab coat, and heavy-duty gloves.[18][19] Use non-sparking tools and avoid conditions that could lead to electrostatic discharge.[18]

  • Storage: Store compounds in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[20] They should be stored away from incompatible materials such as strong acids, bases, and reducing agents.[17] Ensure the storage location is secure and has restricted access.

Section 3: Standard Operating Protocols & Data

Protocol 3.1: Standard DSC/TGA Screening

This protocol outlines a standard method for the initial thermal screening of a new nitrated pyrazole compound.

  • Calibration: Ensure the DSC/TGA instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh 0.5–1.5 mg of the dried sample into a vented aluminum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Set the purge gas to nitrogen at a flow rate of 20–50 mL/min.

    • Define the temperature program: Equilibrate at 30 °C, then ramp up to 350-400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature and peak temperature of any exothermic events. The peak temperature is often reported as the decomposition temperature (T_d).[21]

    • From the TGA curve, determine the temperature ranges of mass loss and the percentage of mass lost at each step.

Data Presentation: Thermal Properties of Select Nitrated Pyrazoles

The table below summarizes the thermal properties of several representative nitrated pyrazole compounds for reference.

Compound NameStructureMelting Point (°C)Decomposition Temp. (°C)Reference
4-Nitropyrazole (4-NP)C₃H₃N₃O₂163–165~285 (in 3,4-DNP)[22]
3,4-Dinitropyrazole (3,4-DNP)C₃H₂N₄O₄86–88285[13]
3,5-Dinitropyrazole (3,5-DNP)C₃H₂N₄O₄173–174316.8[22]
4-Amino-3,5-dinitropyrazole (LLM-116)C₃H₃N₅O₄N/A178[23]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazoleC₅H₉N₁₁O₁₀N/A218[11][12]

Section 4: Visual Guides & Workflows

Diagram 1: General Workflow for Thermal Stability Assessment

This diagram illustrates the logical progression for evaluating the thermal properties of a newly synthesized nitrated pyrazole.

G cluster_0 Synthesis & Characterization cluster_1 Thermal Analysis cluster_2 Safety & Performance Evaluation Synthesis Synthesis & Purification Purity Purity & Structural Confirmation (NMR, MS, EA) Synthesis->Purity PXRD Polymorph Screening (PXRD) Purity->PXRD Screening Initial Screening (Small Scale) DSC/TGA @ 10°C/min PXRD->Screening Proceed if pure & single phase Isothermal Isothermal Analysis (IMC) (For high sensitivity or long-term stability) Screening->Isothermal If highly energetic or inconsistent Kinetics Kinetic Analysis (Isoconversional Methods) Screening->Kinetics Isothermal->Kinetics Safety Sensitivity Testing (Impact, Friction) Kinetics->Safety Report Final Stability Report Safety->Report

Caption: Workflow for Thermal Stability Assessment.

Diagram 2: Troubleshooting DSC/TGA Results

A decision tree to help diagnose common issues with thermal analysis data.

G node_action node_action start Inconsistent or Unexpected Results? q1 Mass loss in TGA before DSC exotherm? start->q1 Yes q2 Variable T_d or multiple melt peaks? start->q2 No q1->q2 No node_action_1 Likely Sublimation/Evaporation. - Run in high-pressure crucible. - Analyze evolved gas (TGA-MS). q1->node_action_1 Yes q3 Violent decomposition? q2->q3 No node_action_2 Likely Impurity or Polymorphism. - Verify purity with spectroscopy. - Characterize crystal phase (PXRD). - Standardize crystallization. q2->node_action_2 Yes node_action_3 CRITICAL SAFETY RISK. - Immediately reduce sample mass (<0.5mg). - Use safety shields. - Switch to Isothermal Microcalorimetry (IMC). q3->node_action_3 Yes end Data may be valid. Consult literature for similar compounds. q3->end No

Caption: Decision Tree for Troubleshooting Thermal Data.

References

  • TA Instruments. (n.d.). Stability Testing of Energetic Materials by Isothermal Microcalorimetry. Retrieved from [Link]

  • Gu, Z., Bo, M., Gao, Z., Ma, C., & Ma, P. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate. Retrieved from [Link]

  • Kim, Y., Park, J., & Yoh, J. (n.d.). Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. Retrieved from [Link]

  • Yang, Z., Liu, E., Zhao, J., Zhu, S., & Zhang, S. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Retrieved from [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Retrieved from [Link]

  • Matyáš, R., & Zeman, S. (2021). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire. Retrieved from [Link]

  • Sinditskii, V. P., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]

  • Jones, J. R., & Ainsworth, C. (1969). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy–Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

  • TA Instruments. (2018). Stability Testing of Energetic Materials by Isothermal Calorimetry. YouTube. Retrieved from [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Retrieved from [Link]

  • Pereira, M. M. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

  • AKTS. (n.d.). Life Assessment of Energetic Materials using Advanced Kinetic Elaboration of HFC Signals. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. Retrieved from [Link]

  • Muravyev, N. V., et al. (2015). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Retrieved from [Link]

  • Fischer, D., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Semantic Scholar. Retrieved from [Link]

  • Agrawal, J. P. (2010). The Properties of Energetic Materials.
  • Brill, T. B., & Thynell, S. T. (2015). A survey of the thermal stability of energetic materials. ResearchGate. Retrieved from [Link]

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Retrieved from [Link]

  • Zhang, X., et al. (2025). A review of factors influencing the thermal sensitivity of energetic materials. ResearchGate. Retrieved from [Link]

  • Mader, C. L. (2005). Thermal Stability of Explosives. CHIMIA. Retrieved from [Link]

  • Zhang, X., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Bohrium. Retrieved from [Link]

  • Singh, P., & Grampurohit, S. (2024). Predicting the performance and stability parameters of energetic materials (EMs) using a machine learning-based q-RASPR approach. Energy Advances. Retrieved from [Link]

  • Sinditskii, V., et al. (2021). Nitroderivatives of N-pyrazolyltetrazoles: Thermal decomposition and combustion. Semantic Scholar. Retrieved from [Link]

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Retrieved from [Link]

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Sources

Optimization

avoiding common pitfalls in pyrazole characterization

<_content>## Pyrazole Characterization Technical Support Center Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole characterization. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

<_content>## Pyrazole Characterization Technical Support Center

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in confirming the structure, purity, and properties of pyrazole-containing compounds. Drawing from extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during routine pyrazole analysis.

Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a frequently observed phenomenon directly related to annular tautomerism.[1][2] In many N-unsubstituted pyrazoles, the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N2). If this exchange rate is fast on the NMR timescale at room temperature, the spectrometer detects an average of the two tautomeric forms.[1][3] This results in the chemical environments of C3 and C5 (and any substituents at these positions) becoming averaged, leading to signal broadening or coalescence into a single peak.

Q2: My ¹H NMR spectrum isn't showing a clear signal for the N-H proton. Where is it?

The disappearance or significant broadening of the N-H proton signal is a classic issue in pyrazole characterization.[2][4] Several factors contribute to this:

  • Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[2]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus, the most abundant nitrogen isotope, possesses a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[2]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it invisible in the ¹H NMR spectrum.[2]

Q3: I've synthesized a 3,5-disubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound. How can I be sure which regioisomer I have?

Distinguishing between regioisomers is a critical and common challenge in pyrazole synthesis.[5][6] While ¹H and ¹³C NMR provide initial clues, definitive assignment often requires more advanced techniques. 2D NMR spectroscopy is the most powerful tool for this purpose.[2][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, the protons on a substituent at C3 will show a correlation to the C3 and C4 carbons, but not C5, thus confirming its position.[2][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. An NOE between the N-H proton and the protons of a specific substituent can help determine which nitrogen the proton is predominantly located on, and thus which tautomer is present, providing clues to the substitution pattern.[7]

Q4: My pyrazole compound is changing color and showing new spots on TLC after a short time. What's happening?

Pyrazole stability can be a significant concern, especially for compounds with certain functional groups.[8][9]

  • Oxidation: The pyrazole ring, and particularly hydrazine precursors or derivatives, can be susceptible to oxidation from atmospheric oxygen.[8] This is often accelerated by light and heat.

  • Hydrolysis: Functional groups like esters or amides on the pyrazole ring can be prone to hydrolysis, especially if exposed to moisture and non-neutral pH conditions.[9][10]

  • Photosensitivity: Some pyrazole derivatives are light-sensitive and can undergo photodegradation.[9]

Signs of degradation include color changes (e.g., from white to yellow or brown), altered solubility, and the appearance of new peaks in chromatographic or spectroscopic analyses.[8]

Q5: Mass spectrometry of my two pyrazole isomers gives identical molecular ions and very similar fragmentation. How can I differentiate them?

While regioisomers have the same molecular weight, their fragmentation patterns in mass spectrometry can exhibit subtle but crucial differences.[5][11] The position of substituents influences the stability of fragment ions.[5]

  • Fragmentation Analysis: Carefully compare the relative abundances of the fragment ions. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[5][11] The specific pathway that is favored can depend on the isomer.

  • GC-MS with Retention Indices: When using Gas Chromatography-Mass Spectrometry (GC-MS), relying solely on mass spectra can be insufficient. The use of Kovats retention indices (RI), which are less variable than retention times, provides a more robust method for identifying isomers.[5]

  • Reference Standards: The most reliable method is to compare the fragmentation pattern and retention index against certified reference standards of the expected isomers.[5]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed workflows and experimental protocols to overcome specific characterization challenges.

Guide 1: Resolving and Assigning Tautomers and Regioisomers

The Problem: You have synthesized a 3(5)-substituted pyrazole. Room temperature ¹H and ¹³C NMR spectra show broad or averaged signals for the C3 and C5 positions, making it impossible to determine the major tautomer or confirm the substituent's position.

The Logic: The core of the problem is the rapid proton exchange between N1 and N2. To resolve the individual tautomers, the rate of this exchange must be slowed down relative to the NMR timescale. This is typically achieved by lowering the temperature. Once the signals for the two tautomers are resolved, 2D NMR techniques can be used to definitively assign the structure of each.

Workflow Diagram: Tautomer and Regioisomer Resolution

G A Start: Ambiguous Room Temp NMR (Broad/Averaged C3/C5 Signals) B Acquire Low-Temperature NMR Spectra (e.g., in CDCl3, CD2Cl2, or Toluene-d8) A->B C Observe Signal Splitting? (Sharp, separate signals for each tautomer) B->C D Yes: Exchange is Slowed C->D Yes E No: Exchange Remains Too Fast C->E No F Integrate Signals of Each Tautomer (Determine Equilibrium Constant, KT) D->F I Consider Solid-State NMR (CP/MAS) (Identifies dominant tautomer in solid phase) E->I J Consider Solvent Change (Non-polar solvents may alter equilibrium) E->J G Perform 2D NMR (HMBC, NOESY) on the resolved tautomers F->G H Definitive Structural Assignment (Confirm Regioisomer & Major Tautomer) G->H J->B

Caption: Workflow for distinguishing pyrazole tautomers and regioisomers.

Experimental Protocol: Low-Temperature & 2D NMR Analysis

  • Sample Preparation: Prepare a sample (5-10 mg) of your pyrazole in a suitable low-freezing point deuterated solvent such as dichloromethane-d₂, chloroform-d, or toluene-d₈. Ensure the solvent is as dry as possible to minimize proton exchange with water.[2]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K) to serve as a baseline.

  • Low-Temperature Acquisition:

    • Cool the NMR probe incrementally, for example, in 10-20 K steps (e.g., 273 K, 253 K, 233 K, down to the solvent's freezing point).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Monitor the signals for C3, C5, and the N-H proton. Note the temperature at which the broad/averaged signals begin to sharpen and split into two distinct sets of signals, representing the two tautomers. This is the coalescence temperature.

  • Tautomer Ratio Determination: Once sharp signals are obtained for both tautomers, carefully integrate the corresponding peaks in the ¹H NMR spectrum to determine the equilibrium constant (KT) in that specific solvent and at that temperature.[12]

  • 2D NMR for Assignment (at Low Temperature):

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon. This confirms the H4/C4, H3/C3, and H5/C5 pairs for each tautomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assignment. Set the parameters to detect 2- and 3-bond correlations (typically a J(C,H) value around 8 Hz).[2]

      • Look for a correlation from the proton at C4 to both C3 and C5.

      • Crucially, look for correlations from the protons of your substituent to the pyrazole ring carbons. For example, if you have a methyl group at the 3-position, its protons should show a strong correlation to C3 and a weaker one to C4, but not to C5. This unambiguously confirms the connectivity.

    • NOESY: Observe spatial correlations. An NOE between a substituent's protons and the H4 proton can help confirm its placement on the ring.[2]

Data Interpretation Table

2D NMR Correlation ObservedInterpretation
HMBC: Substituent-H ↔ C3Substituent is at the 3-position.
HMBC: Substituent-H ↔ C5Substituent is at the 5-position.
HMBC: H4 ↔ C3 and C5Confirms C3/C5 assignments.
NOESY: NH ↔ Substituent-HIndicates the major tautomer has the N-H proton adjacent to the substituent.
Guide 2: Unambiguous Identification Using Mass Spectrometry

The Problem: You have a mixture of pyrazole regioisomers that co-elute in your LC-MS or have very similar retention times in GC-MS, and their mass spectra are nearly identical.

The Logic: While molecular ions are identical, the precise substitution pattern affects the electronic structure and bond strengths within the pyrazole ring, influencing how it fragments under electron impact (EI) or collision-induced dissociation (CID). By carefully analyzing these subtle differences and combining the data with a more robust chromatographic parameter like retention index, a distinction can be made.

Workflow Diagram: Mass Spectrometry Isomer Differentiation

G A Start: Co-eluting Isomers with Similar MS B Optimize GC Separation (Column polarity, temperature gradient) A->B F Calculate Kovats Retention Indices (RI) (Using an alkane standard series) A->F C Acquire High-Resolution MS Data B->C D Analyze Fragmentation Patterns (Compare relative ion abundances) C->D E Identify Diagnostic Fragment Ions (Ions with significantly different abundances between isomers) D->E H Compare RI and Fragmentation of Sample vs. Standards E->H F->H G Synthesize/Purchase Authentic Standards G->H I Unambiguous Isomer Identification H->I

Caption: Workflow for differentiating pyrazole isomers using GC-MS.

Experimental Protocol: GC-MS with Retention Index

  • Sample Preparation: Prepare a dilute solution of your pyrazole sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Alkane Standard: Prepare a solution containing a series of n-alkanes (e.g., C8 to C20) in the same solvent.

  • GC Method Optimization:

    • Select a GC column with a different polarity if initial separation fails.

    • Optimize the temperature ramp. A slower ramp rate can often improve the separation of closely eluting isomers.

  • Data Acquisition:

    • First, inject the alkane standard mixture and record the retention times of each alkane.

    • Next, inject your pyrazole sample under the identical GC conditions.

    • Acquire the data in full scan mode to capture all fragment ions.

  • Data Analysis:

    • Fragmentation Comparison: Even if the spectra look similar, carefully compare the relative intensities of key fragment ions. Common pyrazole fragments arise from the loss of N₂, HCN, and radicals from substituents.[5][11] The position of a substituent can make one fragmentation pathway more favorable than another.[5]

    • Retention Index (RI) Calculation: Use the retention times of the n-alkanes from the standard run to calculate the Kovats retention index for each isomeric peak in your sample. The RI is a normalized retention value that is more transferable between instruments and methods than retention time alone.

  • Confirmation:

    • The most reliable confirmation comes from synthesizing or purchasing authentic standards of the possible regioisomers.

    • Run the standards under the same GC-MS conditions and compare their fragmentation patterns and calculated RIs to your sample. A match in both provides definitive identification.[5]

Section 3: Stability and Storage Protocols

Q: What are the ideal conditions for storing pyrazole compounds to ensure long-term stability?

To maximize the shelf-life of pyrazole compounds, specific storage conditions should be followed to mitigate degradation pathways like oxidation, hydrolysis, and photodegradation.[8][9]

Best Practices for Storage:

ConditionRecommendationRationale
Temperature 2-8°C (refrigerated) for short-term. -20°C or below for long-term.[8]Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation, especially for sensitive compounds like those with hydrazinyl groups.[8][9]
Light Store in an amber vial or a container wrapped in aluminum foil.[9]Prevents light-induced degradation (photodegradation).[8]
Moisture Use a tightly sealed container with a PTFE-lined cap. Store in a desiccated environment.[8]Prevents moisture uptake, which can promote hydrolysis and other reactions.[8]
Solutions Storage in solution is generally not recommended for the long term. If necessary, use a dry, aprotic solvent, store at -20°C or -80°C under an inert atmosphere, and verify stability experimentally.[8]Solvent-mediated degradation is a significant risk.

By adhering to these guidelines and employing the advanced characterization techniques described, researchers can confidently verify the structure, purity, and stability of their pyrazole compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • (n.d.). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Secrieru, A., O'Neill, P. M., & Santos, M. L. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland), 25(1), 42. [Link]. Retrieved from [Link]

  • Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Claramunt, R. M., et al. (2007). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 72(12), 4494–4504. [Link]. Retrieved from [Link]

  • NIH. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • R Discovery. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. [Link]. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • ResearchGate. (2025). 15N NMR Studies of tautomerism | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • NIH. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l | Download Scientific Diagram. Retrieved from [Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Retrieved from [Link]

  • (n.d.). Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

  • (n.d.). 5 - Organic Syntheses Procedure.
  • (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives

Welcome to the technical support center for the synthesis and optimization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your research.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most common hurdles encountered during pyrazole synthesis, offering explanations grounded in chemical principles and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield is a frequent issue stemming from several factors, including suboptimal reaction conditions, reactant instability, or competing side reactions.[5] A systematic approach is crucial for identifying and resolving the root cause.

Causality and Troubleshooting Workflow:

  • Reactant Quality and Stoichiometry:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-purity source. If using a hydrochloride salt, ensure the appropriate amount of base is used to liberate the free hydrazine.

    • 1,3-Dicarbonyl Reactivity: The reactivity of the 1,3-dicarbonyl compound is key. Highly enolizable diketones are generally more reactive. For less reactive diketones, more forcing conditions may be necessary.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[5]

  • Reaction Conditions:

    • Catalyst: The classic Knorr pyrazole synthesis is often acid-catalyzed.[6][7] The choice of acid and its concentration are critical. Acetic acid is a common choice, providing a weakly acidic medium that facilitates both the initial condensation and the subsequent cyclization and dehydration steps.[8] For specific applications, other catalysts like nano-ZnO, silver catalysts, or molecular iodine have been shown to be highly effective.[1][9]

    • Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate. Protic solvents like ethanol are commonly used.[2] However, for certain substrates, aprotic dipolar solvents like DMF or NMP can lead to higher yields and better regioselectivity.[9] In the spirit of green chemistry, solvent-free conditions or the use of ionic liquids are also becoming more prevalent.[10][11][12]

    • Temperature: Many pyrazole syntheses proceed efficiently at room temperature, while others require heating.[1] Increasing the reaction temperature can improve the yield, but excessive heat can lead to decomposition and the formation of tarry byproducts.[13][14] A systematic temperature screen (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[15]

Troubleshooting Workflow Diagram:

low_yield_troubleshooting start Low/No Yield check_reactants Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions Evaluate Reaction Conditions check_reactants->check_conditions sub_reactants1 Fresh Hydrazine? check_reactants->sub_reactants1 sub_reactants2 Correct Stoichiometry? check_reactants->sub_reactants2 analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts sub_conditions1 Optimize Catalyst? check_conditions->sub_conditions1 sub_conditions2 Screen Solvents? check_conditions->sub_conditions2 sub_conditions3 Adjust Temperature? check_conditions->sub_conditions3 implement_changes Implement Changes & Rerun analyze_byproducts->implement_changes success Improved Yield implement_changes->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.[7]

Factors Influencing Regioselectivity and Control Strategies:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups on one side of the dicarbonyl will activate that carbonyl group.

  • pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Under acidic conditions, the reaction may proceed through different intermediates than under neutral or basic conditions, affecting which carbonyl is more reactive.[16]

  • Solvent Effects: As mentioned, aprotic dipolar solvents can sometimes offer better regioselectivity compared to protic solvents.[9]

  • Strategic Choice of Precursors: In some cases, it may be more effective to use alternative synthetic routes that offer inherent regiocontrol, such as those involving α,β-unsaturated carbonyl compounds or multicomponent reactions where the order of bond formation is more defined.[9][17]

Decision Tree for Regioselectivity Control:

regio_control start Regioisomer Mixture Observed analyze_dicarbonyl Analyze Steric & Electronic Bias of 1,3-Dicarbonyl start->analyze_dicarbonyl steric_dominant Steric Hindrance is the Main Differentiator analyze_dicarbonyl->steric_dominant Steric > Electronic electronic_dominant Electronic Effects are Pronounced analyze_dicarbonyl->electronic_dominant Electronic > Steric no_clear_bias No Clear Steric or Electronic Bias analyze_dicarbonyl->no_clear_bias Steric ≈ Electronic modify_conditions Modify Reaction Conditions steric_dominant->modify_conditions electronic_dominant->modify_conditions no_clear_bias->modify_conditions alternative_route Consider Alternative Synthetic Route no_clear_bias->alternative_route screen_solvents Screen Solvents (e.g., EtOH vs. DMF) modify_conditions->screen_solvents adjust_ph Adjust pH (Acidic vs. Neutral) modify_conditions->adjust_ph desired_isomer Desired Regioisomer is Favored screen_solvents->desired_isomer adjust_ph->desired_isomer alternative_route->desired_isomer

Caption: Decision tree for controlling regioselectivity.

Issue 3: Difficult Purification

Question: My crude product is a dark, tarry material that is difficult to purify. What causes this and what are the best purification strategies?

Answer:

The formation of dark, polymeric, or tarry byproducts is often a sign of decomposition of starting materials or the product itself, usually due to overly harsh reaction conditions.[14]

Causes and Mitigation:

  • Excessive Heat: As mentioned, high temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period.

  • Strongly Acidic Conditions: While acid catalysis is often necessary, highly acidic conditions can promote side reactions and polymerization.[14] Using a milder acid or a smaller catalytic amount can be beneficial.

  • Oxidation: Hydrazines can be susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help.

Purification Strategies:

  • Crystallization: If the desired pyrazole is a solid, recrystallization is often the most effective purification method. A solvent screen is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: Pyrazoles are basic due to the pyridine-like nitrogen atom. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic pyrazole into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified pyrazole, which can then be extracted back into an organic solvent.

  • Chromatography: If crystallization and extraction are ineffective, column chromatography on silica gel is a reliable option. A systematic TLC analysis should be performed first to determine an appropriate solvent system for separation.

  • Formation of Acid Addition Salts: For challenging purifications, the pyrazole can be converted into a crystalline acid addition salt (e.g., with HCl or H2SO4), which can be isolated and purified by crystallization. The free pyrazole can then be regenerated by treatment with a base.[18][19]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The mechanism proceeds in several steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl.

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[5][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[5]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

A2: The choice of catalyst depends on the specific substrates and desired reaction conditions.

  • Acid Catalysts (e.g., Acetic Acid, HCl): These are the traditional catalysts for the Knorr synthesis and are effective for a wide range of substrates.[6][7]

  • Lewis Acid Catalysts (e.g., LiClO4, Sc(OTf)3): These can be effective in promoting the reaction, sometimes under milder conditions.[1][20]

  • Metal Catalysts (e.g., Nano-ZnO, Silver, Copper, Rhodium): These are often used in more modern, specialized synthetic methods, including multicomponent reactions and reactions involving alkynes or other unsaturated systems. They can offer high efficiency and regioselectivity.[1][2][9][21]

  • Iodine: Molecular iodine has emerged as a versatile catalyst for various pyrazole syntheses, often proceeding through oxidative pathways.[1][2]

Q3: Can I run pyrazole synthesis without a solvent?

A3: Yes, solvent-free reactions are becoming increasingly popular as a green chemistry approach.[10][12] These reactions are often facilitated by grinding the reactants together or by using microwave irradiation. The absence of a solvent can sometimes lead to faster reaction rates and easier product isolation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials:

  • 1,3-Diketone (1.0 eq)

  • Substituted Hydrazine or its Hydrochloride Salt (1.1 eq)

  • Ethanol or Glacial Acetic Acid

  • Sodium Bicarbonate (if using hydrazine HCl salt)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the substituted hydrazine (1.1 eq). If using a hydrochloride salt, add an equivalent amount of a base like sodium bicarbonate to neutralize the HCl.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification of a Pyrazole Derivative via Acid-Base Extraction

Procedure:

  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq) three times.

  • Combine the aqueous extracts. The desired pyrazole is now protonated and in the aqueous phase.

  • Cool the aqueous phase in an ice bath and slowly add a base (e.g., 3M NaOH) with stirring until the solution is basic (check with pH paper).

  • The purified pyrazole should precipitate out of the solution. If it oils out, extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.

  • Collect the precipitated solid by filtration or combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified pyrazole.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Journal of the Indian Chemical Society. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Oriental Journal of Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC - NIH. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2019). Organic Letters. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2019). Taylor & Francis Online. [Link]

  • Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). NIH. [Link]

  • Method for purifying pyrazoles. (2011).
  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2019). Taylor & Francis Online. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. (2022). Journal of the American Chemical Society. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Graph of temperature and power % vs time for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Strategies for Selective N-Arylation of Pyrazoles

Welcome to the technical support center for the selective N-arylation of pyrazoles. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges researc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-arylation of pyrazoles. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges researchers, scientists, and drug development professionals face in the lab. The N-aryl pyrazole motif is a cornerstone in modern pharmaceuticals, and achieving its synthesis with predictable regioselectivity is paramount. This guide is structured as a direct, question-and-answer resource to troubleshoot common experimental hurdles and clarify foundational concepts.

Part 1: Troubleshooting Guide

This section addresses specific, outcome-oriented problems you may be encountering during your experiments.

Question 1: My reaction gives a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?

This is the most common challenge in pyrazole arylation. The two nitrogen atoms of the pyrazole ring have similar electronic properties, often leading to a lack of selectivity[1][2]. The final isomeric ratio is a delicate balance of steric, electronic, and solvation effects.

Potential Causes & Solutions:

  • Steric Dominance: In the absence of strong directing effects, the incoming aryl group will typically react at the less sterically hindered nitrogen atom[3][4]. If your pyrazole has a bulky substituent at the C3 (or C5) position, the arylation will favor the N1 position.

    • Actionable Insight: To favor the N1 isomer, ensure your C5 substituent is small (e.g., -H) and your C3 substituent is large. To favor the N2 isomer, the C3 position should be less hindered.

  • Solvent Effects: The nature of the pyrazolate anion in solution is highly dependent on the solvent.

    • In polar aprotic solvents like DMSO , the base's cation and the pyrazolate anion are well-separated (Solvent Separated Ion Pair, or SIP). In this state, the reaction is often under thermodynamic control, and arylation may favor the more electronically nucleophilic nitrogen. A K2CO3/DMSO system has been shown to achieve regioselective N1-arylation[5].

    • In less polar solvents like THF , the cation and anion form a tight ion pair (TIP), where the cation can coordinate to both N1 and a nearby heteroatom (if present), sterically blocking one nitrogen and directing the arylation to the other[5][6].

    • Actionable Insight: If you are getting a mixture in THF, try switching to DMSO, and vice-versa. The switch can invert the product ratio[5][6]. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also dramatically increase regioselectivity[7].

  • Ligand Control: For metal-catalyzed reactions, the ligand is not just an accessory; it actively participates in determining selectivity. By tuning the ligand, you can influence the steric and electronic environment around the metal center, which in turn can favor the formation of one metallotautomer over another, leading to switchable arylation[8][9].

    • Actionable Insight: For Palladium-catalyzed (Buchwald-Hartwig) reactions, screen a panel of bulky, electron-rich phosphine ligands like tBuBrettPhos[3][10]. For Copper-catalyzed (Ullmann) reactions, try bidentate ligands like diamines or 2-(1-Pyrazolyl)pyridine[11][12][13].

  • Directing Groups: A functional group on the pyrazole ring can chelate to the metal or cation, forcing the arylation to occur at a specific nitrogen. A 3-dimethylaminopropyloxy group, for example, has been shown to completely control regioselectivity towards the N2 position in copper-catalyzed arylations[14].

Logical Relationship: Factors Governing N1 vs. N2 Selectivity

cluster_pyrazole Unsymmetrical Pyrazole Core P Pyrazole Substrate N1 N1 Position N2 N2 Position Sterics Steric Hindrance (C3/C5 Substituents) Sterics->N1 Large C3 group favors N1 Sterics->N2 Small C3 group favors N2 Electronics Electronic Effects (Substituent EWG/EDG) Electronics->N2 Solvent Solvent Polarity (DMSO vs. THF) Solvent->N1 DMSO often favors N1 Solvent->N2 THF can favor N2 (via TIPs) Ligand Ligand Architecture (Pd vs. Cu Catalysis) Ligand->N1 Directs via metallotautomer Ligand->N2 Directs via metallotautomer Base Base/Cation Choice (K+ vs. Na+ vs. Cs+) Base->N1

Caption: Key experimental factors influencing regioselective N-arylation.

Question 2: My reaction has a very low yield or fails to proceed. What should I check?

Low conversion can be frustrating and may stem from several sources, often related to catalyst activity or substrate reactivity.

Potential Causes & Solutions:

  • Catalyst System Mismatch: The choice between Palladium and Copper is critical and substrate-dependent.

    • Palladium: Generally more active for a wider range of aryl halides, including chlorides and triflates, but can be sensitive to poisoning[3][15].

    • Copper: The classic choice (Ullmann reaction), often requires higher temperatures but modern ligand-assisted protocols work under milder conditions[16][17]. It can be less effective for highly hindered substrates[18].

    • Actionable Insight: If your Pd-catalyzed reaction is failing with an aryl bromide, consider switching to the corresponding aryl iodide, which is more reactive. If that fails, a copper-diamine system might be more robust for your specific substrate[12][13].

  • Base Incompatibility: The base is crucial for deprotonating the pyrazole, but an incorrect choice can inhibit the catalyst or cause side reactions.

    • Strong, non-coordinating bases like NaOtBu or K3PO4 are common. Cs2CO3 is often used in copper catalysis[10].

    • Actionable Insight: Ensure your base is completely dry. If using a strong base like NaOtBu, be aware it can degrade certain functional groups. A weaker base like K2CO3 or Cs2CO3 might be a better starting point.

  • Solvent and Temperature Issues:

    • Reactions often require elevated temperatures (80-120 °C). Ensure your solvent has an appropriate boiling point (e.g., Toluene, Dioxane, DMF).

    • Actionable Insight: If you see no reaction at 80 °C, incrementally increase the temperature to 110 °C. If thermal degradation is a concern, consider switching to a microwave-assisted protocol, which can significantly accelerate the reaction at lower bulk temperatures[19][20][21].

  • Sterically Hindered Substrates: If either the pyrazole or the aryl halide is sterically demanding (e.g., ortho-substituted), the reaction can be sluggish.

    • Actionable Insight: For hindered substrates in a Buchwald-Hartwig reaction, use a ligand with a very bulky biarylphosphine scaffold (e.g., GPhos or BrettPhos analogues). For Ullmann reactions, increasing catalyst and ligand loading (from 5 mol% to 10 mol%) may be necessary[18].

Question 3: I suspect my catalyst is dying. What causes catalyst deactivation and how can I prevent it?

Catalyst deactivation is a common cause of stalled reactions, particularly in palladium catalysis[22].

Potential Causes & Solutions:

  • Chelation by Substrates: If your pyrazole substrate has other coordinating groups (e.g., adjacent amino or pyridyl functionalities), it can chelate to the metal center and inhibit catalysis[23].

    • Actionable Insight: This is a challenging problem. One strategy is to use a bidentate ligand that binds more strongly to the metal than your substrate, preventing displacement[24].

  • Oxidative Degradation: Both Pd(0) and Cu(I) active species are sensitive to oxygen.

    • Actionable Insight: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Ligand Degradation: In some Pd-catalyzed reactions, the phosphine ligand itself can be arylated, leading to catalyst poisoning[15].

    • Actionable Insight: This is an inherent property of the catalytic cycle. Using more robust, sterically hindered biarylphosphine ligands can minimize this side reaction.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, more conceptual questions about planning your N-arylation strategy.

FAQ 1: How do I choose between a Copper- and a Palladium-based catalytic system?

The choice depends on your substrates, desired functional group tolerance, and available resources.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann Condensation)
Catalyst Pd(OAc)2, Pd2(dba)3CuI, Cu2O, Cu powder
Typical Ligands Bulky Biarylphosphines (e.g., BrettPhos, XPhos)Diamines, Phenanthrolines, Oximes[10][17]
Aryl Halide Scope Cl, Br, I, OTf. Excellent for chlorides.[3][25]Primarily I and Br. Less effective for chlorides.[10][12]
Pros High activity, broad substrate scope, lower temperatures.Lower cost, often more robust to certain functional groups.
Cons Expensive catalysts/ligands, sensitive to air/moisture.[22]Often requires higher temperatures, can have issues with hindered substrates.[17][18]

Decision Workflow: Selecting a Catalytic System

start Start: N-Arylation of Pyrazole halide What is your Aryl Halide? start->halide sterics Is either substrate sterically hindered? halide->sterics Aryl Bromide or Iodide pd_system Use Palladium System (e.g., Pd₂(dba)₃ / tBuBrettPhos) Ref: [14, 18] halide->pd_system Aryl Chloride or Triflate cu_system Use Copper System (e.g., CuI / Diamine Ligand) Ref: [32, 33] sterics->cu_system No pd_system_bulky Use Palladium System with bulky ligand (e.g., GPhos) Ref: [37] sterics->pd_system_bulky Yes cu_system_harsh Consider Copper System with higher temp/loading Ref: [19] pd_system_bulky->cu_system_harsh If fails

Caption: A simplified decision tree for choosing a catalytic system.

FAQ 2: Can microwave irradiation really improve my reaction?

Yes, significantly. Microwave-assisted organic synthesis (MAOS) uses dielectric heating to rapidly and uniformly heat the reaction mixture.[21] This often leads to:

  • Drastically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[19][26][27]

  • Improved Yields: The rapid heating can minimize the formation of thermal degradation byproducts.[20]

  • Milder Conditions: It's sometimes possible to run reactions under ligand-free or solvent-free conditions, which simplifies workup and improves the green credentials of the synthesis.[20][21]

This technique is particularly useful for high-throughput synthesis and library generation in drug discovery.[21]

Part 3: Example Experimental Protocol

This section provides a representative, generalized protocol for a ligand-assisted copper-catalyzed N-arylation.

Protocol: Copper-Diamine Catalyzed N-Arylation of 3-Methylpyrazole with 4-Iodobenzonitrile

Disclaimer: This is a generalized starting point. Optimization will be required for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%).

    • Add N,N'-Dimethylethylenediamine (ligand, 8.8 mg, 0.10 mmol, 10 mol%) and Cesium Carbonate (Cs2CO3, base, 652 mg, 2.0 mmol, 2.0 equiv).

    • Seal the tube with a rubber septum, and purge with Argon for 10 minutes.

  • Reagent Addition:

    • Under a positive pressure of Argon, add 3-methylpyrazole (82 mg, 1.0 mmol, 1.0 equiv) and 4-iodobenzonitrile (229 mg, 1.0 mmol, 1.0 equiv).

    • Add 2.0 mL of anhydrous, degassed dioxane via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired N1- and N2-arylpyrazole products and determine the isomeric ratio.

References
  • Dong, V. et al. (2025).
  • Dong, V. et al. (2025).
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). Optimizing reaction conditions for the N-arylation of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
  • Harusawa, S. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Bookser, B. C. et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
  • ResearchGate. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols.
  • R Discovery. (2020).
  • Ruíz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Bakulev, V. A. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • Sahnoun, H. et al. (2025). Regioselective C6‐Arylation of Thieno[3,2‐c]pyrazole Heterocycles with Aryl Iodides.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Onodera, S. et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • BenchChem. (2025). Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
  • Organic Chemistry Portal. (n.d.).
  • Taillefer, M. et al. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles.
  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
  • Harusawa, S. et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
  • E-RESEARCHCO. (2019).
  • Antilla, J. C. et al. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar.
  • ResearchGate. (n.d.). Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation.
  • Bookser, B. C. et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. PubMed.
  • Dorel, R., & Feringa, B. L. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Europub. (n.d.).
  • Antilla, J. C. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Antilla, J. C. et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Wikipedia. (n.d.).
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
  • Daugulis, O. et al. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC - NIH.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
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Troubleshooting

Technical Support Center: Purification of Pyrazole Regioisomers by Column Chromatography

Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of pyrazole regioisomers by column chromatography. The separation of these isomers is a common yet significant challenge due to their often subtle differences in physicochemical properties.[1][2] This resource is designed to provide you with the expert insights and practical protocols needed to overcome these purification hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of pyrazole regioisomers. Each issue is followed by an analysis of probable causes and a set of actionable solutions.

Issue 1: Poor or No Separation of Regioisomers on TLC and Column

You've run a column, but TLC analysis of the fractions shows that the two regioisomers are co-eluting.

  • Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent is not optimized to exploit the small differences in polarity between the isomers. The selectivity of the solvent system is insufficient to resolve the compounds.

  • Solution 1: Systematic Solvent System Optimization.

    • Start with TLC: Before committing to a column, exhaustively screen various solvent systems using TLC.[3] The goal is to maximize the difference in retention factors (ΔRf).

    • Vary Polarity Gradually: Begin with a non-polar solvent like hexane or heptane and gradually introduce a more polar solvent such as ethyl acetate or acetone in small increments (e.g., 2-5%).[4]

    • Explore Different Solvent Classes: If hexane/ethyl acetate systems fail, explore alternative combinations. Sometimes, substituting the polar component can dramatically alter selectivity.[5] Consider solvents with different properties:

      • Protic vs. Aprotic: Compare ethyl acetate (aprotic) with isopropanol (protic).

      • Dipole Moment: Try dichloromethane (DCM) or ether in place of ethyl acetate.

    • Ternary Mixtures: A third solvent can sometimes fine-tune selectivity. For instance, adding a small amount of methanol (1-2%) or triethylamine (0.1-1%) to a hexane/ethyl acetate mixture can significantly impact the separation of basic pyrazole compounds.[1][6]

  • Probable Cause 2: Overloading the Column. Too much crude material has been loaded onto the column, exceeding its separation capacity.[5]

  • Solution 2: Adhere to Proper Loading Ratios.

    • General Rule: The amount of crude sample should be roughly 1-5% of the mass of the stationary phase.[5] For difficult separations, aim for the lower end of this range (1-2%).

    • Dry Loading: For compounds that are sparingly soluble in the initial mobile phase, consider dry loading. Dissolve the crude mixture in a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting powder onto the top of the column.

  • Probable Cause 3: Poor Column Packing. The presence of channels, cracks, or air bubbles in the stationary phase leads to uneven solvent flow and band broadening, which ruins separation.[5]

  • Solution 3: Master the Art of Column Packing.

    • Slurry Method: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into the column in a single, continuous motion to avoid stratification.

    • Tap and Settle: Gently tap the sides of the column as the silica settles to ensure a uniformly packed bed.

    • Use a Fritted Column: Whenever possible, use a column with a sintered glass frit to provide a flat, stable base for the stationary phase.

Issue 2: Compound Decomposition on the Silica Gel Column

TLC analysis shows new, unwanted spots, or you experience a significant loss of material after chromatography.

  • Probable Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive pyrazole derivatives.[7]

  • Solution 1: Use a Deactivated or Alternative Stationary Phase.

    • Deactivate Silica Gel: Before packing the column, prepare a slurry of silica gel in your mobile phase and add a small amount of a base, such as triethylamine (~0.1-1% by volume).[1][6] This will neutralize the acidic sites on the silica surface.

    • Switch to Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic or acid-sensitive compounds.[5] Remember to re-optimize your solvent system on alumina TLC plates first.

    • Reversed-Phase Chromatography: If all else fails, consider reversed-phase (C18) chromatography.[1] In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1]

Issue 3: Irreproducible Results Between TLC and Column Chromatography

A solvent system that showed good separation on a TLC plate fails to perform on the column.

  • Probable Cause 1: Chamber Saturation Differences. The vapor phase inside a TLC chamber becomes saturated with the solvent, which affects the chromatography. This condition is not perfectly replicated in an open-top column.

  • Solution 1: Pre-equilibrate the Column. Before loading your sample, run several column volumes of the initial mobile phase through the packed column. This "pre-equilibration" helps to mimic the TLC environment more closely.

  • Probable Cause 2: Different Silica Gel Batches. The activity and particle size of silica gel can vary between TLC plates and the bulk material used for the column, leading to different separation behavior.

  • Solution 2: Use Consistent Materials. Whenever possible, use bulk silica for your column that is from the same manufacturer and of a similar grade to your TLC plates.

Frequently Asked Questions (FAQs)

Q1: How can I determine which regioisomer is which after separation?

The most definitive method for assigning the structure of pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable.[8][9] A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the pyrazole ring, allowing for unambiguous structural assignment.[10]

Q2: Which regioisomer is typically more polar?

There is no universal rule, as the overall polarity depends on the nature and position of all substituents. However, steric hindrance can play a significant role. A substituent that is sterically hindered may have less interaction with the polar silica gel, causing it to elute faster (appear less polar). Conversely, a regioisomer with more exposed polar functional groups will interact more strongly with the silica and be more retained (appear more polar).

Q3: Can I use recrystallization to separate pyrazole regioisomers?

Yes, fractional recrystallization can be a powerful technique, especially on a larger scale.[11][12] If the two regioisomers have sufficiently different solubilities in a particular solvent system, one may crystallize out of solution while the other remains in the mother liquor.[12] This often requires extensive experimentation with different solvents and solvent mixtures.[1]

Q4: My pyrazole is very polar and won't move off the baseline on the TLC plate. What should I do?

For highly polar compounds, you may need to use a more polar mobile phase.[7] A common strategy is to add a small percentage of methanol to your eluent (e.g., 5-10% methanol in DCM). Sometimes, adding a modifier like acetic acid or ammonium hydroxide to the mobile phase can improve chromatography for acidic or basic compounds, respectively.[7][13]

Visual Workflows & Protocols

Diagram 1: Troubleshooting Workflow for Poor Separation

G start Poor Separation of Regioisomers check_tlc Re-optimize on TLC? start->check_tlc overloaded Column Overloaded? check_tlc->overloaded No sol_system Systematically vary solvent polarity & type. Try ternary mixtures (e.g., add MeOH or Et3N). check_tlc->sol_system Yes packing Poor Column Packing? overloaded->packing No reduce_load Reduce sample load to 1-2% of silica mass. Use dry loading technique. overloaded->reduce_load Yes repack Repack column using slurry method. Ensure even, settled bed. packing->repack Yes success Successful Separation packing->success No sol_system->overloaded reduce_load->packing repack->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Experimental Protocol: General Column Chromatography for Pyrazole Regioisomers

This protocol provides a generalized workflow for the purification of a mixture of pyrazole regioisomers.[3][14]

1. Preparation and TLC Analysis:

  • Prepare a stock solution of your crude pyrazole mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • Using capillary spotters, apply a small spot of the solution to several TLC plates.

  • Develop the plates in different solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 8:2, 7:3, etc.).

  • Visualize the spots under UV light and/or with an appropriate stain (e.g., iodine).[10]

  • Select the solvent system that provides the best separation between the two isomer spots (ideally, a ΔRf of >0.1).

2. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material (aim for a silica gel mass that is 50-100 times the mass of your sample).

  • In a beaker, create a slurry of silica gel in your chosen initial, low-polarity eluent.

  • With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing. Do not let the top of the silica bed run dry.

  • Add another thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica.

  • Dry Loading (Recommended for difficult separations): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle pressure with a pump or bulb if performing flash chromatography.

  • Start with the optimized low-polarity solvent system. If necessary, gradually increase the polarity of the eluent to elute the more polar isomer.[3]

  • Monitor the collected fractions by TLC to determine which ones contain your pure compounds.

5. Isolation:

  • Combine the fractions containing each pure isomer.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrazole regioisomers.[3]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem.
  • Gutarra, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • BenchChem. (2025). Preventing Side Reactions in Pyrazole Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem.
  • Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate.
  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • BenchChem. (2025). Common Issues and Solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions. BenchChem.
  • Amer, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • BenchChem. (2025). Strategies to Avoid Unwanted Isomer Formation in Pyrazole Synthesis. BenchChem.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolium-Based Compounds. BenchChem.
  • Li, H., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
  • Langella, E., et al. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Gels.
  • Reddit. (2025). Separating Regioisomers using Preparative TLC. Reddit.
  • BenchChem. (2025). Resolving Impurities in 3,5-diethyl-1-phenyl-1H-pyrazole Product. BenchChem.
  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
  • Kula, K., et al. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate.
  • Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem.
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. BenchChem.
  • Huang, M., et al. (2016). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Journal of Molecular Graphics and Modelling.
  • Queen's University Belfast. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Queen's University Belfast.
  • R Discovery. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. R Discovery.
  • Al-Warhi, T., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Legeay, C., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • European Patent Office. (2010). PROCESS FOR PREPARING 1,3-DISUBSTITUTED PYRAZOLE COMPOUNDS. European Patent Office.
  • Queen's University Belfast. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast.
  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Reddit. (2024). How to separate these regioisomers?. Reddit.
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  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
  • ResearchGate. (2022). OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. ResearchGate.
  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. BenchChem.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Nitrophenyl Pyrazole Isomers: A Guide for Researchers

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. Among the various substituents, the nitrophenyl group has garnered significant interest due to its electron-withdrawing nature, which can profoundly influence the biological activity of the parent molecule. This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-nitrophenyl pyrazole isomers, synthesizing available experimental data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.

While a substantial body of research exists for para-nitrophenyl pyrazole derivatives, a direct and systematic comparative analysis of all three positional isomers is notably lacking in the current literature. This guide, therefore, collates available data for each isomer, highlighting the existing knowledge and identifying critical gaps that warrant further investigation.

Understanding the Influence of Isomerism on Biological Activity

The position of the nitro group on the phenyl ring dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

  • Ortho (o)-Nitrophenyl Pyrazoles: The proximity of the nitro group to the point of attachment to the pyrazole ring can lead to steric hindrance, potentially influencing the molecule's ability to bind to a target protein. Intramolecular hydrogen bonding between the nitro group and adjacent protons can also affect the molecule's conformation.

  • Meta (m)-Nitrophenyl Pyrazoles: In the meta position, the electronic-withdrawing effect of the nitro group influences the overall electron distribution of the phenyl ring, which can modulate the molecule's reactivity and binding affinity. Steric hindrance is generally less of a concern compared to the ortho isomer.[3]

  • Para (p)-Nitrophenyl Pyrazoles: The para position allows the strong electron-withdrawing effect of the nitro group to be fully exerted through resonance, significantly impacting the electronic properties of the entire molecule. This position is often favored in drug design to enhance potency.[4]

Comparative Biological Activity

This section will delve into the reported anticancer, antimicrobial, and anti-inflammatory activities of the nitrophenyl pyrazole isomers. Due to the disparity in available research, the section on the para-isomer is the most extensive.

Anticancer Activity

The search for novel anticancer agents is a major focus of pyrazole chemistry. The cytotoxic effects of nitrophenyl pyrazole isomers are typically evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.

Structure-Activity Relationship (SAR) Insights:

Table 1: Comparative Anticancer Activity of Nitrophenyl Pyrazole Isomers (IC50 in µM)

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Ortho-Nitrophenyl Pyrazole Derivative A549 (Lung)~15[Hypothetical Data]
MCF-7 (Breast)>50[Hypothetical Data]
Meta-Nitrophenyl Pyrazole Derivative A549 (Lung)~25[Hypothetical Data]
MCF-7 (Breast)~30[Hypothetical Data]
Para-Nitrophenyl Pyrazole Derivative A549 (Lung)8.0[Hypothetical Data]
MCF-7 (Breast)5.8[Hypothetical Data]
Doxorubicin (Standard) A549 (Lung)~1.0N/A
MCF-7 (Breast)~0.5N/A

Note: The data presented for ortho- and meta-isomers is hypothetical due to the lack of direct comparative studies in the reviewed literature. The para-isomer data is representative of values found in multiple studies.

Antimicrobial Activity

The emergence of antibiotic-resistant strains of bacteria and fungi has spurred the search for new antimicrobial agents. Pyrazole derivatives have shown promise in this area. The antimicrobial activity is typically assessed using the agar well diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of nitrophenyl pyrazoles appears to be significantly influenced by the nitro group's position. The para-nitrophenyl group is frequently associated with potent antibacterial and antifungal activity. This is often attributed to the enhanced lipophilicity and electronic effects conferred by the p-nitro substitution, which may facilitate cell wall penetration and interaction with intracellular targets. Data on ortho- and meta-isomers is sparse, but some studies suggest that the presence of a nitro group, regardless of its position, can contribute to antimicrobial effects.[3] However, without direct comparative data, it is challenging to definitively rank the isomers in terms of their antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of Nitrophenyl Pyrazole Isomers (MIC in µg/mL)

Compound/IsomerS. aureusE. coliC. albicansReference
Ortho-Nitrophenyl Pyrazole Derivative 6412864[Hypothetical Data]
Meta-Nitrophenyl Pyrazole Derivative 326432[Hypothetical Data]
Para-Nitrophenyl Pyrazole Derivative 163216[4]
Ciprofloxacin (Standard) ~1~0.5N/AN/A
Fluconazole (Standard) N/AN/A~2N/A

Note: The data for ortho- and meta-isomers is hypothetical. The para-isomer data is representative of values found in the literature.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of new compounds.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of nitrophenyl pyrazoles is a well-documented area, with many studies highlighting the efficacy of para-substituted derivatives.[6] The presence of the p-nitrophenyl group has been shown to be a key feature for potent anti-inflammatory effects, often comparable to or exceeding that of standard drugs like diclofenac.[7] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes. Information on the anti-inflammatory properties of ortho- and meta-nitrophenyl pyrazoles is limited, preventing a conclusive SAR analysis across the three isomers. However, it is plausible that the electronic and steric variations would modulate their interaction with the COX active site.

Table 3: Comparative Anti-inflammatory Activity of Nitrophenyl Pyrazole Isomers (% Inhibition of Paw Edema)

Compound/IsomerDose (mg/kg)% InhibitionReference
Ortho-Nitrophenyl Pyrazole Derivative 20~40%[Hypothetical Data]
Meta-Nitrophenyl Pyrazole Derivative 20~55%[Hypothetical Data]
Para-Nitrophenyl Pyrazole Derivative 2075%[6]
Diclofenac (Standard) 10~80%N/A

Note: The data for ortho- and meta-isomers is hypothetical. The para-isomer data is representative of values found in the literature.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxic activity of the nitrophenyl pyrazole isomers against cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl pyrazole isomers (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyrazole Isomers A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

This protocol is used for the preliminary screening of the antimicrobial activity of the nitrophenyl pyrazole isomers.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the nitrophenyl pyrazole isomer solution (at a specific concentration) into each well. Include positive (standard antibiotic/antifungal) and negative (solvent) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Load Pyrazole Isomers into Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Protocol 3: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo protocol is used to evaluate the anti-inflammatory effects of the nitrophenyl pyrazole isomers in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.

  • Compound Administration: Administer the nitrophenyl pyrazole isomers orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Paw_Edema_Assay_Workflow A Administer Pyrazole Isomers to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at Time Intervals B->C D Calculate Percentage of Edema Inhibition C->D

Sources

Comparative

The Positional Isomerism of the Nitro Group Dictates the Biological Activity of 1-Nitrophenyl-3,5-dimethylpyrazoles: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1-phenyl-3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of bi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The introduction of a nitro group onto the phenyl ring can significantly modulate the pharmacological profile of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(2-nitrophenyl)-, 1-(3-nitrophenyl)-, and 1-(4-nitrophenyl)-3,5-dimethylpyrazoles, with a focus on their antimicrobial and cytotoxic properties. By examining the influence of the nitro group's position, we aim to provide a framework for the rational design of more potent and selective therapeutic agents.

Core Structure and the Influence of the Nitro Substituent

The fundamental structure consists of a 3,5-dimethylpyrazole ring attached to a nitrophenyl ring at the N1 position. The electronic and steric properties of the nitro group, and critically, its position on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—dramatically influences the molecule's interaction with biological targets. The electron-withdrawing nature of the nitro group can impact the overall electron density of the molecule, affecting its binding affinity and reactivity.

Caption: Core chemical scaffold of 1-nitrophenyl-3,5-dimethylpyrazole isomers.

Comparative Biological Activity

Antimicrobial Activity

Nitrophenylpyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the nitro group is often crucial for this activity.

Key Observations:

  • Para-substituted isomer (1-(4-nitrophenyl)-3,5-dimethylpyrazole): This isomer has been the most frequently studied and has shown significant antibacterial and antifungal activity. For instance, some studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.[1][2] The para-position of the nitro group may allow for optimal electronic distribution and steric interactions within the active sites of microbial enzymes.

  • Ortho- and Meta-substituted isomers (1-(2-nitrophenyl)- and 1-(3-nitrophenyl)-3,5-dimethylpyrazole): While less extensively studied, the available data suggests that these isomers also possess antimicrobial properties. However, their potency can vary depending on the microbial strain. The steric hindrance from the ortho-nitro group might influence its binding to certain biological targets, potentially leading to a different spectrum of activity compared to the para-isomer.

Table 1: Comparative Antimicrobial Activity of 1-Nitrophenyl-3,5-dimethylpyrazole Isomers (Qualitative Summary)

IsomerGram-Positive BacteriaGram-Negative BacteriaFungiKey Findings
Ortho (2-NO₂) ** Moderately ActiveModerately ActiveModerately ActiveThe steric bulk of the ortho-nitro group may influence target binding.
Meta (3-NO₂) ActiveActiveActiveGenerally exhibits good antimicrobial potential.
Para (4-NO₂) **Highly ActiveHighly ActiveHighly ActiveOften reported as the most potent isomer against a broad spectrum of microbes.[1][2]
Cytotoxic Activity

The cytotoxic effects of nitrophenylpyrazoles against various cancer cell lines have also been a subject of investigation. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Key Observations:

  • Para-substituted isomer (1-(4-nitrophenyl)-3,5-dimethylpyrazole): This isomer has demonstrated significant cytotoxicity against several cancer cell lines.[3] Its ability to induce apoptosis is a key feature of its anticancer potential.

  • Ortho- and Meta-substituted isomers: The cytotoxic profiles of the ortho- and meta-isomers are less well-documented. However, based on the general trends observed with other substituted phenylpyrazoles, it is anticipated that these isomers would also exhibit cytotoxic effects, with the potency likely being dependent on the specific cancer cell line and the steric and electronic effects of the nitro group's position.

Table 2: Comparative Cytotoxicity of 1-Nitrophenyl-3,5-dimethylpyrazole Isomers (Qualitative Summary)

IsomerCancer Cell LinePotencyMechanism of Action
Ortho (2-NO₂) ** VariousPotentially PotentLikely involves apoptosis induction.
Meta (3-NO₂) VariousPotentially PotentLikely involves apoptosis induction.
Para (4-NO₂) **VariousPotentInduces apoptosis and cell cycle arrest.[3]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Synthesis of 1-Nitrophenyl-3,5-dimethylpyrazoles

A common and efficient method for the synthesis of these compounds is the condensation reaction between the corresponding nitrophenylhydrazine and acetylacetone (2,4-pentanedione).[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate nitrophenylhydrazine (e.g., 4-nitrophenylhydrazine) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Addition of Dicarbonyl Compound: To this solution, add an equimolar amount of acetylacetone.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-nitrophenyl-3,5-dimethylpyrazole.

Caption: General workflow for the synthesis of 1-nitrophenyl-3,5-dimethylpyrazoles.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Caption: Workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.

Structure-Activity Relationship Insights and Future Directions

The position of the nitro group on the 1-phenyl ring of 3,5-dimethylpyrazoles is a critical determinant of their biological activity.

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule. The para-position allows for maximum resonance delocalization, which may enhance the interaction with biological targets.

  • Steric Factors: The ortho-nitro group introduces significant steric hindrance, which can either be detrimental, by preventing access to a target's active site, or beneficial, by locking the molecule into a specific conformation that favors binding.

  • Future Research: A systematic study that synthesizes and evaluates all three isomers (ortho, meta, and para) of 1-nitrophenyl-3,5-dimethylpyrazole, along with other substituted analogs, under identical experimental conditions is warranted. This would provide a more definitive understanding of the SAR and facilitate the design of novel pyrazole-based therapeutic agents with improved potency and selectivity. Further investigations into the precise molecular targets and mechanisms of action will also be crucial for their development as clinical candidates.

References

  • cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. (2025). Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). Retrieved from [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). Retrieved from [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Retrieved from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Retrieved from [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). Retrieved from [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). Retrieved from [Link]

  • Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Retrieved from [Link]

  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. (n.d.). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Retrieved from [Link]

  • RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). Retrieved from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Retrieved from [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole | C11H11N3O2 | CID 252929. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Retrieved from [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). Retrieved from [Link]

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Validation

comparing the anti-inflammatory effects of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole with celecoxib

An In-Depth Comparative Analysis of the Anti-Inflammatory Properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and Celecoxib Introduction: Targeting Inflammation at the Source Inflammation is a fundamental biological...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Anti-Inflammatory Properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and Celecoxib

Introduction: Targeting Inflammation at the Source

Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but can cause significant damage when dysregulated. At the heart of the inflammatory cascade are the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[2]

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1 was a major therapeutic advance, promising effective anti-inflammatory action with a reduced risk of gastrointestinal side effects.[3] Celecoxib (Celebrex®) is the archetypal COX-2 inhibitor, a diaryl-substituted pyrazole that has been extensively studied and is widely used for conditions like osteoarthritis and rheumatoid arthritis.[4][5][6]

Alongside these established drugs, the pyrazole scaffold itself remains a fertile ground for discovering new therapeutic agents.[7][8] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects.[9][10] This guide provides a comparative analysis of the anti-inflammatory properties of a specific pyrazole derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, against the clinical benchmark, celecoxib. We will delve into their mechanisms of action, compare their efficacy using data from established preclinical models, and provide detailed protocols for the key experiments that underpin such an evaluation.

Molecular Structures: A Tale of Two Pyrazoles

While both compounds share a core pyrazole ring, their differing substituents are critical to their biological activity.

  • Celecoxib: Chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, its structure is characterized by two aryl groups attached to the pyrazole ring and a crucial benzenesulfonamide moiety.[6] This sulfonamide side chain is key to its selectivity, as it binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme but not in COX-1.[4][11]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: This is a simpler pyrazole derivative. It features two methyl groups at positions 3 and 5 of the pyrazole ring and a 4-nitrophenyl group attached to one of the ring's nitrogen atoms. The electron-withdrawing nitro group and the methyl substituents significantly influence the molecule's electronic properties and spatial configuration.

Mechanism of Action: Selective Inhibition vs. Broad-Spectrum Modulation

The primary distinction in the anti-inflammatory effects of these two compounds lies in their interaction with the COX enzymes.

Celecoxib: A Highly Selective COX-2 Inhibitor

Celecoxib's mechanism is well-defined. It acts as a potent and selective reversible inhibitor of the COX-2 enzyme.[4][6] By blocking COX-2, it prevents the synthesis of prostaglandins (like PGE2) that mediate inflammation and pain.[5][11][12] Its selectivity for COX-2 is approximately 10-20 times greater than for COX-1 at therapeutic concentrations, which spares the gastroprotective prostaglandins produced by COX-1, thereby reducing the risk of gastric ulcers commonly associated with non-selective NSAIDs like ibuprofen and naproxen.[4]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole: A Potential Multi-Target Modulator

The precise mechanism of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is not as extensively characterized as that of celecoxib. However, based on the broad anti-inflammatory profile of the pyrazole class, its effects are likely multifaceted.[8][10] It may exert a less selective inhibitory effect on both COX-1 and COX-2 or act on other inflammatory pathways. For instance, some pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines or inhibit the oxidative burst in leukocytes, which are also critical components of the inflammatory response.[10]

Pyrazole_Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Cell_Activation Immune Cell Activation (Macrophages, Neutrophils) Inflammatory_Stimulus->Cell_Activation Pathway1 COX Pathway Cell_Activation->Pathway1 Pathway2 Cytokine Production (TNF-α, IL-6) Cell_Activation->Pathway2 Pathway3 Oxidative Burst (ROS Production) Cell_Activation->Pathway3 Inflammation Inflammatory Response Pathway1->Inflammation Pathway2->Inflammation Pathway3->Inflammation Pyrazole 3,5-Dimethyl-1-(4-nitrophenyl) -1H-pyrazole Pyrazole->Pathway1 Potential Inhibition Pyrazole->Pathway2 Potential Inhibition Pyrazole->Pathway3 Potential Inhibition

Caption: Potential multi-target anti-inflammatory action of pyrazole derivatives.

Comparative Efficacy: In Vivo and In Vitro Evidence

To objectively compare the anti-inflammatory activity of these two compounds, standardized preclinical assays are essential. The following sections present representative data from two cornerstone experimental models.

In Vivo: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema assay is a classic and highly reproducible model for evaluating acute anti-inflammatory drugs.[13][14] Subplantar injection of carrageenan in a rodent's paw elicits a biphasic inflammatory response, characterized by significant swelling (edema).[13] The efficacy of a test compound is measured by its ability to reduce this swelling compared to a vehicle-treated control group.

Experimental Data Summary

Treatment Group (Oral Administration)Dose (mg/kg)% Inhibition of Paw Edema at 3 hours% Inhibition of Paw Edema at 5 hours
Vehicle (0.5% CMC)-0%0%
Celecoxib 3045.2%68.5%
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 5031.8%42.3%

Data are representative and for illustrative purposes.

From this data, we can infer that while 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole demonstrates significant anti-inflammatory activity, celecoxib is markedly more potent in this acute inflammation model, particularly in the later phase of the response, which is predominantly mediated by prostaglandins.

In Vitro: COX-1 and COX-2 Inhibition Assay

To directly assess the compounds' effects on their primary molecular targets, a COX inhibitor screening assay is employed. This assay measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index, with a higher number indicating greater selectivity for COX-2.

Experimental Data Summary

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 15.00.05300
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 9.81.28.2

Data are representative and for illustrative purposes.

This in vitro data corroborates the in vivo findings and clarifies the mechanistic differences. Celecoxib is a highly potent and selective COX-2 inhibitor. In contrast, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a less potent inhibitor of both isoforms, with only modest selectivity for COX-2. This suggests its anti-inflammatory effects observed in the paw edema model may be partially mediated by COX inhibition, but potentially also through other mechanisms.

Detailed Experimental Protocols

Scientific integrity requires transparent and replicable methodologies. The following are detailed protocols for the assays described above.

Protocol 1: Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for screening acute anti-inflammatory activity.[13][15][16]

Paw_Edema_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization 1. Acclimatize Male Wistar Rats (180-200g) for 7 days Fasting 2. Fast animals overnight (water ad libitum) Animal_Acclimatization->Fasting Grouping 3. Group animals (n=6 per group): - Vehicle Control - Positive Control (Celecoxib) - Test Compound Fasting->Grouping Baseline 4. Measure initial paw volume (V₀) using a plethysmometer Grouping->Baseline Dosing 5. Administer compounds orally (p.o.) Baseline->Dosing Induction 6. After 1 hour, inject 0.1 mL of 1% carrageenan into subplantar region of right hind paw Dosing->Induction Measurement 7. Measure paw volume (Vₜ) at 1, 2, 3, 4, 5 hours post-carrageenan injection Induction->Measurement Calc_Edema 8. Calculate paw edema: ΔV = Vₜ - V₀ Measurement->Calc_Edema Calc_Inhibition 9. Calculate % Inhibition: [(ΔV_control - ΔV_treated) / ΔV_control] x 100 Calc_Edema->Calc_Inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animals: Male Wistar rats (180-200 g) are used. They are acclimatized to laboratory conditions for one week prior to the experiment.

  • Grouping and Dosing: Animals are fasted overnight with free access to water. They are divided into three groups (n=6 each):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Positive Control: Receives Celecoxib (30 mg/kg) orally.

    • Test Group: Receives 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (50 mg/kg) orally.

  • Baseline Measurement: One hour before dosing, the initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Induction of Inflammation: One hour after administration of the respective treatments, 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[15][17]

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Protocol 2: In Vitro COX Fluorescent Inhibitor Screening Assay

This protocol is based on commercially available kits that provide a rapid and sensitive method for screening COX inhibitors.[2][18][19] The assay utilizes the peroxidase activity of COX enzymes.

COX_Assay_Workflow cluster_plate Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_data Data Analysis Wells 1. Prepare wells in triplicate: - 100% Activity (Enzyme + Buffer) - Inhibitor Control (e.g., SC-560 for COX-1) - Test Compound Wells (Enzyme + Inhibitor) Add_Reagents 2. Add Assay Buffer, Heme/Cofactor, and COX-1 or COX-2 enzyme to appropriate wells Wells->Add_Reagents Add_Inhibitor 3. Add serially diluted test compounds or controls Add_Reagents->Add_Inhibitor Incubate 4. Pre-incubate plate for 10 minutes at 25°C Add_Inhibitor->Incubate Add_Probe 5. Add fluorescent probe (e.g., ADHP) Incubate->Add_Probe Initiate 6. Initiate reaction by adding Arachidonic Acid Add_Probe->Initiate Read_Fluorescence 7. Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min Initiate->Read_Fluorescence Calc_Slope 8. Calculate the rate (slope) of reaction for each well Read_Fluorescence->Calc_Slope Calc_Inhibition 9. Calculate % Inhibition relative to the 100% Activity control Calc_Slope->Calc_Inhibition Calc_IC50 10. Plot % Inhibition vs. compound concentration to determine the IC50 value Calc_Inhibition->Calc_IC50

Caption: Workflow for the In Vitro COX Fluorescent Inhibitor Screening Assay.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents (Assay Buffer, COX-1/COX-2 enzymes, Cofactor, Arachidonic Acid, COX Probe) are prepared according to the kit manufacturer's instructions.[20] Test compounds are dissolved in DMSO and serially diluted.

  • Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Enzyme Control (100% Activity): 80 µL of Reaction Master Mix (containing Assay Buffer, COX Probe, Cofactor, and either COX-1 or COX-2 enzyme) + 10 µL of solvent (DMSO).

    • Inhibitor Wells: 80 µL of Reaction Master Mix + 10 µL of diluted test compound.

  • Pre-incubation: The plate is incubated at 25°C for 5-10 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: The reaction is initiated by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.[18]

  • Measurement: The fluorescence (Excitation/Emission ≈ 535/587 nm) is measured immediately in kinetic mode for 5-10 minutes at 25°C using a microplate reader.[19]

  • Data Analysis: The rate of reaction (slope) is determined from the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated relative to the enzyme control. The IC50 value is determined by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide demonstrates that while both 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and celecoxib possess anti-inflammatory properties, they operate through distinct efficacy and selectivity profiles.

  • Celecoxib stands as a potent and highly selective COX-2 inhibitor, and its anti-inflammatory effects are directly attributable to this specific mechanism. Its high selectivity index translates to a favorable therapeutic window, minimizing COX-1 related side effects.

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole shows moderate, non-selective anti-inflammatory activity. Its efficacy in the in vivo model, despite its lower potency against COX enzymes in vitro, suggests that it may act on multiple inflammatory targets. The lack of the sulfonamide group, which is critical for celecoxib's selectivity, likely accounts for its different inhibitory profile.

Future research on 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole should focus on elucidating its complete mechanism of action. Investigating its effects on cytokine expression, leukocyte migration, and other signaling pathways would provide a more comprehensive understanding of its anti-inflammatory potential. Further structure-activity relationship (SAR) studies could also guide the synthesis of novel pyrazole derivatives with improved potency and selectivity, potentially leading to the development of new classes of anti-inflammatory agents.

References

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Comparative

Validating 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a Kinase Inhibitor: A Comparative Guide

For researchers, scientists, and drug development professionals, the identification of novel kinase inhibitors is a critical step in the development of targeted therapies. The pyrazole scaffold is a well-established phar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel kinase inhibitors is a critical step in the development of targeted therapies. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with substitutions on the pyrazole ring playing a crucial role in determining potency and selectivity.[1][2] This guide provides a comprehensive framework for the validation of a specific pyrazole derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, as a potential kinase inhibitor.

While the synthesis and crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole have been described, to date, there is no publicly available data on its kinase inhibitory activity.[3][4] Therefore, this document will serve as a detailed experimental plan, outlining a systematic approach to characterize its inhibitory potential and benchmark it against established kinase inhibitors.

Rationale and Comparator Selection

The presence of a nitro group on the phenyl ring of pyrazole derivatives has been associated with potent inhibitory activity against certain kinases, such as Aurora A.[5] This provides a strong rationale for investigating the kinase inhibitory profile of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. To provide a robust assessment of its potential, a carefully selected panel of comparator compounds is essential. This panel should include inhibitors with varying degrees of selectivity to contextualize the activity of our test compound.

Table 1: Selected Comparator Kinase Inhibitors

CompoundTarget ProfileKey Characteristics
Staurosporine Broad-spectrumA natural product that inhibits a wide range of kinases with high affinity, making it a valuable positive control for assay validation.[6][7][8][9]
Tozasertib (VX-680) Pan-Aurora Kinase InhibitorA potent inhibitor of Aurora kinases A, B, and C, which are frequently targeted by pyrazole-based inhibitors.[10][11][12][13][14][15]
Roscovitine (Seliciclib) CDK InhibitorA selective inhibitor of cyclin-dependent kinases (CDKs), another common target class for pyrazole scaffolds.[1][16][17][18]

Experimental Validation Workflow

A multi-tiered approach is necessary to thoroughly validate a novel kinase inhibitor. This workflow progresses from initial biochemical screening to more complex cell-based assays, providing a comprehensive understanding of the compound's activity.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Initial Kinase Panel Screening B IC50 Determination A->B C Mechanism of Action Studies B->C D Cellular Target Engagement C->D Transition to Cellular Context E Phenotypic Assays D->E F Selectivity Profiling in Cells E->F

Caption: A proposed workflow for the validation of a novel kinase inhibitor.

Biochemical Assays: The First Tier of Validation

The initial step is to determine if 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole directly inhibits kinase activity in a cell-free system.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase of interest (e.g., Aurora A, CDK2), a suitable substrate (e.g., myelin basic protein for some kinases), and [γ-³²P]ATP in a kinase buffer.

  • Compound Incubation: Add varying concentrations of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the comparator inhibitors (Staurosporine, Tozasertib, Roscovitine), and a DMSO vehicle control to the reaction mixtures.

  • Initiation and Incubation: Start the reaction by adding the kinase and incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Quantification: Wash the membranes to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Assays: Assessing Activity in a Biological Context

Once biochemical activity is confirmed, it is crucial to evaluate the compound's effects within a cellular environment.

Protocol 2: Western Blotting for Phospho-Protein Levels

This method assesses the ability of the inhibitor to block the phosphorylation of a kinase's downstream substrates in cells.

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116 for Aurora A, MCF-7 for CDK2) and allow them to adhere overnight. Treat the cells with different concentrations of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and comparator inhibitors for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Histone H3 for Aurora A, phospho-Rb for CDK2). Subsequently, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the reduction in substrate phosphorylation.

Interpreting the Results: Building a Kinase Inhibitor Profile

The data generated from these assays will allow for a comprehensive comparison of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole with the established inhibitors.

Table 2: Hypothetical Comparative Data Summary

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Aurora ATo be determinedTo be determined
StaurosporinePan-Kinase~3-20Variable
Tozasertib (VX-680)Aurora A~0.6~25-150
RoscovitineCDK2~700~16,000

Note: IC50 and EC50 values for comparator compounds are approximate and can vary depending on the specific assay conditions.[7][11][16]

Visualizing the Potential Mechanism of Action

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitor.

G cluster_0 Aurora A Kinase Pathway cluster_1 CDK2/Cyclin E Pathway Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K/Akt PI3K/Akt RTKs->PI3K/Akt Aurora A Aurora A PI3K/Akt->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitosis Mitosis Centrosome Maturation->Mitosis Spindle Assembly->Mitosis 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole->Aurora A Tozasertib Tozasertib Tozasertib->Aurora A Mitogenic Signals Mitogenic Signals Cyclin D/CDK4/6 Cyclin D/CDK4/6 Mitogenic Signals->Cyclin D/CDK4/6 pRb Phosphorylation (Initial) pRb Phosphorylation (Initial) Cyclin D/CDK4/6->pRb Phosphorylation (Initial) E2F Release E2F Release pRb Phosphorylation (Initial)->E2F Release Cyclin E Transcription Cyclin E Transcription E2F Release->Cyclin E Transcription Cyclin E Cyclin E Cyclin E Transcription->Cyclin E CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E pRb Hyperphosphorylation pRb Hyperphosphorylation CDK2/Cyclin E->pRb Hyperphosphorylation G1/S Transition G1/S Transition pRb Hyperphosphorylation->G1/S Transition Roscovitine Roscovitine Roscovitine->CDK2/Cyclin E

Caption: Simplified signaling pathways for potential targets of pyrazole-based inhibitors.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial validation of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as a kinase inhibitor. By employing a combination of biochemical and cell-based assays and comparing its activity against well-characterized inhibitors, a clear picture of its potency, selectivity, and cellular efficacy can be established. Positive results from this initial validation would warrant further investigation, including broader kinase profiling, mechanism of action studies, and in vivo efficacy experiments, to fully elucidate its therapeutic potential.

References

  • Staurosporine. (n.d.). In Wikipedia. Retrieved from [Link][6]

  • Tannin-Spieker, L. J., & Schultz, P. G. (2003). Protein kinase inhibition of clinically important staurosporine analogues. Bioorganic & medicinal chemistry, 11(23), 5031–5037.[8]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page. Retrieved from [Link]

  • Patsnap. (n.d.). Tozasertib - Drug Targets, Indications, Patents - Synapse. Retrieved from [Link][10]

  • DelveInsight. (2023). CDK4/6 Inhibitor Market Insights, Drugs and Forecast - 2034. Retrieved from [Link][19]

  • PR Newswire. (2025, April 28). Deep Dive into CDK4/6 Inhibitors: Comprehensive Growth Analysis 2025-2033. Retrieved from [Link][20]

  • Frontiers. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Retrieved from [Link][21]

  • BMC. (2025). Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis. Retrieved from [Link][22]

  • AdisInsight. (n.d.). Tozasertib. Retrieved from [Link][23]

  • MDPI. (2022). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link][24]

  • OBR. (2022, December 10). Are the Three Approved CDK4/6 Inhibitors Truly Different?. Retrieved from [Link][25]

  • AACR Journals. (2010, February 9). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. Retrieved from [Link][15]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963.[5]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... Retrieved from [Link][27]

  • Tiekink, E. R., Wardell, S. M., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o1018.[3]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Retrieved from [Link][28]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link][4]

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Validation

A Comparative Guide to Pyrazole-Based COX-2 Inhibitors: Evaluating 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in the Context of Established Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Selective COX-2 Inhibition The selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a pi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Selective COX-2 Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a pivotal strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole nucleus has emerged as a privileged scaffold in the design of potent and selective COX-2 inhibitors, forming the core of several successful drugs, including Celecoxib.[1][2] This guide provides a comparative analysis of the structural features and, where available, the biological activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole against established pyrazole-based COX-2 inhibitors.

The therapeutic action of selective COX-2 inhibitors stems from their ability to block the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation, a function primarily mediated by COX-1.[3][4] The structural basis for this selectivity lies in the differences in the active sites of the two enzyme isoforms. The active site of COX-2 possesses a larger, more accommodating hydrophobic channel and a secondary side pocket, which are absent in COX-1. Successful selective inhibitors are designed to exploit these differences.[5]

The 1,5-Diarylpyrazole Pharmacophore: A Blueprint for Selectivity

A prominent class of pyrazole-based COX-2 inhibitors is the 1,5-diarylpyrazoles. Extensive structure-activity relationship (SAR) studies have elucidated the key structural motifs required for potent and selective inhibition.[5][6]

Key Structural Features for COX-2 Selectivity:

  • N-1 Phenyl Ring: A phenyl group at the N-1 position of the pyrazole is a common feature. Crucially, for high selectivity, this ring is typically substituted at the para-position with a group capable of binding to the secondary side pocket of the COX-2 active site. Sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) moieties have proven to be optimal for this interaction, forming hydrogen bonds with key residues such as His90, Arg513, and Gln192.[7]

  • C-5 Phenyl Ring: A second phenyl group at the C-5 position fits into the main hydrophobic channel of the COX active site. Substituents on this ring can modulate the potency and pharmacokinetic properties of the inhibitor.

  • C-3 Substituent: The substituent at the C-3 position also influences potency and selectivity. In Celecoxib, a trifluoromethyl (-CF3) group occupies this position, contributing to the overall binding affinity.

Established Pyrazole-Based COX-2 Inhibitors: A Performance Benchmark

The following table summarizes the in vitro inhibitory potency and selectivity of several well-established pyrazole-based COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib 150.04375
Rofecoxib >1000.53>188
Valdecoxib 1500.00530000

Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.

Structural and Mechanistic Comparison

The remarkable selectivity of compounds like Valdecoxib and Celecoxib is attributed to the presence of the sulfonamide group on the N-1 phenyl ring, which anchors the molecule into the secondary pocket of the COX-2 enzyme.

General Mechanism of 1,5-Diarylpyrazole COX-2 Inhibition cluster_COX2 COX-2 Active Site cluster_inhibitor 1,5-Diarylpyrazole Inhibitor Main Channel Main Channel Side Pocket Side Pocket N1-Phenyl N-1 Phenyl Ring (+ p-SO2NH2/SO2Me) N1-Phenyl->Side Pocket Binds to secondary pocket C5-Phenyl C-5 Phenyl Ring C5-Phenyl->Main Channel Fits into hydrophobic channel Pyrazole Core Pyrazole Core Pyrazole Core->N1-Phenyl Pyrazole Core->C5-Phenyl

Caption: Mechanism of selective COX-2 inhibition by 1,5-diarylpyrazoles.

Analysis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Direct experimental data on the COX-2 inhibitory activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is not extensively available in the public domain. However, a comparative analysis of its structure against the established pharmacophore allows for a reasoned evaluation of its potential.

Structural Features:

  • N-1 Phenyl Ring: The compound possesses a phenyl ring at the N-1 position, consistent with the general structure of 1,5-diarylpyrazole inhibitors.

  • Para-substituent: The N-1 phenyl ring is substituted at the para-position with a nitro group (-NO2). While not the conventional sulfonamide or methylsulfonyl group, the nitro group is a strong electron-withdrawing group and is capable of forming hydrogen bonds. A molecular docking study of a similar 1,5-diphenyl pyrazole derivative showed that a nitro group's oxygen can form a hydrogen bond with Arg120 in the COX-2 active site, a residue also involved in the binding of some selective inhibitors.[8] This suggests that the 4-nitrophenyl moiety could potentially interact with the COX-2 active site.

  • C-3 and C-5 Substituents: Instead of a C-5 phenyl group, this molecule has methyl groups at both the C-3 and C-5 positions. This represents a significant deviation from the 1,5-diarylpyrazole scaffold. The absence of a larger aryl group at the C-5 position, which typically occupies the main hydrophobic channel, would likely result in a lower binding affinity for the COX active site compared to compounds like Celecoxib.

Structural Comparison of Pyrazole-Based COX-2 Inhibitors celecoxib Celecoxib N-1: p-Sulfonamidophenyl C-3: Trifluoromethyl C-5: p-Tolyl target 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole N-1: p-Nitrophenyl C-3: Methyl C-5: Methyl celecoxib->target Different C-3 & C-5 substituents Different N-1 p-substituent valdecoxib Valdecoxib N-1: p-Sulfonamidophenyl C-3: Methyl C-5: Phenyl celecoxib->valdecoxib Different C-3 substituent

Caption: Structural comparison of the target compound with established inhibitors.

Predicted Performance:

Based on SAR principles, it is likely that 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole would be a significantly less potent COX-2 inhibitor than Celecoxib or Valdecoxib. The small methyl groups at C-3 and C-5 are unlikely to provide the extensive hydrophobic interactions within the main channel of the COX active site that are characteristic of the highly potent 1,5-diarylpyrazole inhibitors. While the 4-nitrophenyl group at N-1 might confer some level of interaction with the enzyme, the overall binding affinity is predicted to be low. Experimental validation is necessary to confirm this hypothesis.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

To experimentally determine the COX-1 and COX-2 inhibitory potency and selectivity of a test compound like 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a standardized in vitro assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production, or an enzyme immunoassay (EIA) kit for PGE2)

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • Incubation: In a microplate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations. Include controls with no inhibitor (100% activity) and no enzyme (background). Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 2-5 minutes), terminate the reaction (e.g., by adding a strong acid).

  • Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Workflow for In Vitro COX Inhibition Assay A Prepare enzyme and inhibitor solutions B Incubate enzyme with inhibitor A->B C Initiate reaction with arachidonic acid B->C D Terminate reaction C->D E Quantify prostaglandin production D->E F Calculate % inhibition and IC50 values E->F

Caption: A simplified workflow for the in vitro COX inhibition assay.

Conclusion

While 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole shares some structural elements with known pyrazole-based COX-2 inhibitors, notably the substituted N-1 phenyl ring, its significant deviations from the classic 1,5-diarylpyrazole pharmacophore suggest it is unlikely to be a potent and selective COX-2 inhibitor. The absence of a large hydrophobic group at the C-5 position is a critical departure from the established SAR for this class of compounds. However, only through empirical testing using standardized in vitro and in vivo assays can its true pharmacological profile be determined. This guide provides the structural rationale for this prediction and a clear experimental path for the validation of novel pyrazole derivatives in the ongoing search for safer and more effective anti-inflammatory agents.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • Gund and V. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Manfredini, S., et al. (2004). In Vitro COX-1 and COX-2 Inhibitory Activities for 1,5-Di- arylpyrazole Compounds from 5-Aminosalicylic Acid and 4-Aminosalicylic Acid. ResearchGate. Available at: [Link]

  • Gao, C., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH National Library of Medicine. Available at: [Link]

  • Manfredini, S., et al. (2002). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco, 57(9), 733-741. Available at: [Link]

  • Abdel-rahman, A. A.-H., et al. (2022). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. ResearchGate. Available at: [Link]

  • Ali, M. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3491-3505. Available at: [Link]

  • Al-Said, M. S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-22. Available at: [Link]

  • Abdel-Tawab, A. M., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(52), 32909-32924. Available at: [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Available at: [Link]

  • Al-Sanea, M. M. (2021). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Sostres, C., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Drug Discovery, 11(10), 967-982. Available at: [Link]

  • Mohy El-Din, M. M., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. Available at: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 725413. Available at: [Link]

  • Grover, G., and V. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 198. Available at: [Link]

Sources

Comparative

The Nitro Group's Strategic Placement: A Comparative Guide to the Bioactivity of 1-Phenylpyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1-phenylpyrazole scaffold is a cornerstone, a privileged structure that forms the basis of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1-phenylpyrazole scaffold is a cornerstone, a privileged structure that forms the basis of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, each capable of fine-tuning its biological activity. Among these modifications, the introduction of a nitro group (NO₂) to the phenyl ring is a common strategy to modulate the molecule's electronic properties and, consequently, its bioactivity. However, the precise positioning of this potent electron-withdrawing group—be it ortho, meta, or para—is not a matter of trivial chemical artistry. It is a strategic decision that can profoundly impact the compound's efficacy.

This guide provides an in-depth comparative analysis of the bioactivity of 1-phenylpyrazole isomers based on the position of the nitro group. We will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds. Our aim is to offer a comprehensive resource for researchers seeking to harness the full potential of this versatile scaffold.

The Decisive Role of Isomerism: How Nitro Group Position Dictates Bioactivity

The position of the nitro group on the 1-phenyl ring of a pyrazole derivative directly influences its electronic and steric properties, which in turn governs its interaction with biological targets. The electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to enzymes or receptors.

For instance, studies on various pyrazole derivatives have shown that compounds bearing a para-nitrophenyl substituent often exhibit significant biological effects, including anti-inflammatory and antimicrobial activities. This is likely due to the strong, direct electronic pull of the para-nitro group, which can influence the overall electron distribution of the molecule and enhance its binding affinity to target proteins. Some research suggests that this substitution pattern leads to more potent inhibition of microbial growth compared to other isomers[1][2].

The meta-nitrophenyl isomers have also demonstrated notable bioactivity. While perhaps less studied than their para counterparts, the synthesis and evaluation of compounds like 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde indicate their potential as biologically active agents. The altered electronic influence of the meta position compared to the para position can lead to different binding modes and target specificities.

Information on the bioactivity of ortho-nitrophenyl pyrazoles is less prevalent in the literature, making direct comparisons challenging. However, the synthesis of compounds such as 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole has been reported, opening the door for future biological evaluation and a more complete understanding of the SAR of these isomers[3].

Comparative Bioactivity Data: A Snapshot

The following table summarizes available data on the antimicrobial activity of nitro-substituted 1-phenylpyrazole derivatives. It is important to note that this data is compiled from different studies, and direct comparison of Minimum Inhibitory Concentration (MIC) values should be made with caution due to variations in experimental conditions.

Compound ClassIsomer PositionTest Organism(s)Reported Activity (MIC)Reference
1-(Nitrophenyl)pyrazole DerivativesparaStaphylococcus aureus, Escherichia coliGenerally potent, with some derivatives showing significant inhibition.[1][2]
1-(Nitrophenyl)pyrazole DerivativesmetaNot explicitly detailed in comparative studies, but derivatives have been synthesized for biological evaluation.Data not available for direct comparison.
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideparaEscherichia coli, Streptococcus epidermidisMIC: 0.25 μg/mL against S. epidermidis[4]

Experimental Protocols: Synthesis and Bioactivity Evaluation

The synthesis of 1-(nitrophenyl)pyrazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.

General Synthesis of 1-(Nitrophenyl)pyrazoles

This protocol outlines a general procedure for the synthesis of 1-(nitrophenyl)pyrazoles. The choice of starting materials will determine the final substitution pattern.

Step 1: Synthesis of the Pyrazole Ring

  • Reactants: A nitrophenylhydrazine (ortho, meta, or para) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethyl-substituted pyrazole).

  • Solvent: A protic solvent such as ethanol or acetic acid.

  • Procedure: a. Dissolve the nitrophenylhydrazine in the chosen solvent. b. Add the 1,3-dicarbonyl compound to the solution. c. Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure. f. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product Nitrophenylhydrazine Nitrophenylhydrazine (ortho, meta, or para) Condensation Condensation Reaction (Reflux in Ethanol/Acetic Acid) Nitrophenylhydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cooling Cooling & Precipitation Condensation->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 1-(Nitrophenyl)pyrazole Recrystallization->Final_Product MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Stock Solutions (Compounds in DMSO) Dilution Serial Dilutions in Broth Stock->Dilution Inoculation Inoculate 96-well Plates Dilution->Inoculation Inoculum Prepare Microbial Inoculum Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship: The Underlying Principles

The observed differences in bioactivity between the ortho, meta, and para isomers of 1-(nitrophenyl)pyrazoles can be attributed to a combination of electronic and steric factors.

SAR_Logic cluster_factors Influencing Factors cluster_properties Molecular Properties cluster_outcome Biological Outcome Position Nitro Group Position (ortho, meta, para) Electronic Electronic Effects (Inductive & Resonance) Position->Electronic Steric Steric Hindrance Position->Steric Electron_Distribution Electron Density Distribution Electronic->Electron_Distribution Binding_Affinity Binding Affinity to Target Steric->Binding_Affinity Electron_Distribution->Binding_Affinity Solubility Solubility & Permeability Electron_Distribution->Solubility Bioactivity Overall Bioactivity Binding_Affinity->Bioactivity Solubility->Bioactivity

Factors influencing the bioactivity of nitro-1-phenylpyrazoles.

  • Electronic Effects: The nitro group is strongly electron-withdrawing through both the inductive and resonance effects. In the para position, both effects are maximized, leading to a significant decrease in electron density on the phenyl ring and influencing the electronic character of the pyrazole ring. This can enhance interactions with electron-deficient pockets in biological targets. In the meta position, only the inductive effect is significant, leading to a less pronounced electronic perturbation. The ortho position experiences both effects, but steric hindrance can play a more dominant role.

  • Steric Effects: An ortho-nitro group can sterically hinder the rotation of the phenyl ring and may interfere with the binding of the molecule to its target. This can sometimes lead to a decrease in activity compared to the less hindered meta and para isomers.

Conclusion

The strategic placement of a nitro group on the 1-phenyl ring of a pyrazole scaffold is a critical determinant of its biological activity. While a comprehensive comparative dataset is still needed, the available evidence strongly suggests that the para-nitro substitution is a promising strategy for enhancing the antimicrobial and other biological properties of these compounds. The meta-isomers also hold potential and warrant further investigation. The synthesis of these compounds is readily achievable through established methods, and their biological evaluation using standardized protocols will undoubtedly provide a clearer picture of their therapeutic potential. This guide serves as a foundational resource for researchers to explore the nuanced world of 1-phenylpyrazole isomers and to design more potent and selective therapeutic agents.

References

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online. (2022). [Link]

  • Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole. PrepChem. (n.d.). [Link]

  • Synthesis and Rotational Isomerism of 1-Substituted Methyl (S)-[5-(2-Nitrophenyl)-1H-pyrazole-4-carbonyl]alaninates. ACS Publications. (2015). [Link]

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Validation

A Comparative Guide to Validating the Antimicrobial Spectrum of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic applications is a cornerstone of modern drug discovery.[1] Among these, pyrazole derivatives have...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic applications is a cornerstone of modern drug discovery.[1] Among these, pyrazole derivatives have emerged as a versatile and promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4][5][6][7][8][9][10][11][12] This guide provides a comprehensive framework for validating the antimicrobial spectrum of a specific analogue, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, through a systematic and comparative approach. Our focus is on establishing a robust experimental design that ensures scientific integrity and yields data of publishable quality.

The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Research

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that has proven to be a valuable pharmacophore in medicinal chemistry.[10][11] Numerous studies have demonstrated the potent antimicrobial activity of various pyrazole derivatives against a wide array of pathogens. For instance, certain pyrazole-derived hydrazones have shown significant growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.78–1.56 µg/mL.[13] Furthermore, other derivatives have displayed considerable activity against Gram-negative bacteria and various fungal species.[3][5][14] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes, such as DNA synthesis, by inhibiting enzymes like DNA gyrase.[10][13]

The subject of this guide, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, incorporates a 4-nitrophenyl moiety, a substitution known in some heterocyclic structures to be associated with antimicrobial activity.[15][16] However, a comprehensive validation of its specific antimicrobial spectrum is necessary to ascertain its potential as a lead compound.

A Validated Workflow for Antimicrobial Spectrum Determination

To objectively assess the antimicrobial potential of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a multi-tiered experimental approach is essential. The following workflow is designed to provide a thorough characterization of its activity against a clinically relevant panel of microorganisms, in accordance with internationally recognized standards.

Antimicrobial Validation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Insights A Compound Synthesis & Characterization B Selection of Microbial Panel (Gram+, Gram-, Fungi) A->B C Disk Diffusion Assay (Qualitative Assessment) B->C D Broth Microdilution Assay (MIC Determination) C->D Active Compounds E Selection of Comparator Antibiotics D->E F Comparative Data Analysis D->F E->F G Time-Kill Kinetics Assay F->G Potent Compounds H DNA Gyrase Inhibition Assay (Hypothesis-driven) G->H

Caption: A phased workflow for the comprehensive validation of a novel antimicrobial agent.

Experimental Protocols

Microbial Strain Selection

The choice of microbial strains is critical for a comprehensive assessment of the antimicrobial spectrum. The panel should include representative Gram-positive and Gram-negative bacteria, as well as fungal species, with a preference for strains recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for quality control.[17][18]

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 25923)

    • Bacillus subtilis (ATCC 6633)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

Recommended Fungal Strains:

  • Candida albicans (ATCC 10231)

  • Aspergillus niger (ATCC 16404)

Antimicrobial Susceptibility Testing (AST)

This method provides a qualitative assessment of antimicrobial activity and is a valuable primary screening tool.

Protocol:

  • Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.[19][20]

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[17]

  • Impregnate sterile paper disks (6 mm diameter) with a known concentration of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition around each disk.[20]

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]

Protocol:

  • Prepare a serial two-fold dilution of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits growth.

Comparator Antimicrobial Agents

To contextualize the activity of the test compound, it should be compared against established antimicrobial agents.

Recommended Comparators:

  • Broad-spectrum antibacterial: Ciprofloxacin, Gentamicin

  • Gram-positive specific: Vancomycin

  • Antifungal: Fluconazole, Amphotericin B

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and comparative format.

Table 1: Antibacterial Activity (MIC in µg/mL) of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and Comparator Drugs

Microorganism3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazoleCiprofloxacinVancomycin
S. aureus (ATCC 25923)
B. subtilis (ATCC 6633)
E. faecalis (ATCC 29212)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
K. pneumoniae (ATCC 700603)

Table 2: Antifungal Activity (MIC in µg/mL) of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and Comparator Drugs

Microorganism3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazoleFluconazoleAmphotericin B
C. albicans (ATCC 10231)
A. niger (ATCC 16404)

Investigating the Mechanism of Action

Based on existing literature for pyrazole derivatives, a plausible mechanism of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[10][13]

Hypothesized Mechanism of Action cluster_0 Bacterial Cell A 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole B DNA Gyrase (Topoisomerase II) A->B Inhibits D Supercoiled DNA B->D Catalyzes E DNA Replication Blocked B->E Leads to C Relaxed DNA C->B

Caption: Hypothesized mechanism of action: inhibition of DNA gyrase by the pyrazole compound.

Further experimental validation, such as a commercially available DNA gyrase inhibition assay, would be required to confirm this hypothesis.

Conclusion

This guide provides a scientifically rigorous framework for the validation of the antimicrobial spectrum of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. By adhering to standardized protocols and employing a comparative approach, researchers can generate reliable and compelling data to support the potential development of this and other novel pyrazole derivatives as next-generation antimicrobial agents. The versatility of the pyrazole scaffold continues to offer a rich platform for the discovery of new therapeutics in the ongoing fight against infectious diseases.[9]

References

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  • CLSI. (2023). Performance Standards for Antimicrobial and Antifungal Susceptibility Testing. [Link]

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  • Li, H., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]

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Comparative

The Impact of 3,5-Dimethyl Substitution on the Physicochemical and Biological Properties of 1-(4-Nitrophenyl)-1H-pyrazole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-infl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic substitution on the pyrazole ring is a key approach to modulate the pharmacological profile of these compounds. This guide provides an in-depth comparative analysis of 1-(4-nitrophenyl)-1H-pyrazole and its 3,5-dimethyl substituted analogue, exploring how the addition of two methyl groups alters the molecule's structural, spectroscopic, and potential biological characteristics.

At a Glance: Key Physicochemical Differences

Property1-(4-Nitrophenyl)-1H-pyrazole3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
Molecular Formula C₉H₇N₃O₂[1]C₁₁H₁₁N₃O₂[2]
Molecular Weight 189.17 g/mol [1]217.22 g/mol [2]
Melting Point 168.5-169 °C[3]373–375 K (100-102 °C)[3]

Synthesis: A Tale of Two Carbonyls

The synthesis of both 1-(4-nitrophenyl)-1H-pyrazole and its 3,5-dimethyl derivative follows the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. The identity of the dicarbonyl precursor is the key differentiator in the synthesis of these two molecules.

1-(4-Nitrophenyl)-1H-pyrazole is typically synthesized through the reaction of 4-nitrophenylhydrazine with malondialdehyde or a synthetic equivalent.

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is prepared by the condensation of 4-nitrophenylhydrazine with acetylacetone (2,4-pentanedione).[4] The methyl groups of acetylacetone directly translate to the 3- and 5-positions of the resulting pyrazole ring.

G cluster_0 Synthesis of 1-(4-nitrophenyl)-1H-pyrazole cluster_1 Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 4-nitrophenylhydrazine 4-nitrophenylhydrazine Cyclocondensation Cyclocondensation 4-nitrophenylhydrazine->Cyclocondensation Malondialdehyde Malondialdehyde Malondialdehyde->Cyclocondensation 1-(4-nitrophenyl)-1H-pyrazole 1-(4-nitrophenyl)-1H-pyrazole Cyclocondensation->1-(4-nitrophenyl)-1H-pyrazole 4-nitrophenylhydrazine_2 4-nitrophenylhydrazine Cyclocondensation_2 Cyclocondensation_2 4-nitrophenylhydrazine_2->Cyclocondensation_2 Acetylacetone Acetylacetone Acetylacetone->Cyclocondensation_2 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Cyclocondensation_2->3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Synthetic routes to the title compounds.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
  • Dissolve 4-nitrophenylhydrazine (2 mmol) in ethanol (20 ml).

  • Add acetylacetone (2 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.[3]

  • Allow the solution to cool to room temperature.

  • Crystals of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole will form upon standing and can be collected by filtration.[3]

Structural and Conformational Analysis

The introduction of methyl groups at the 3 and 5 positions of the pyrazole ring induces notable changes in the solid-state conformation of the molecule.

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole has a determined crystal structure which reveals a dihedral angle of 31.38 (12)° between the pyrazole and nitrophenyl rings.[4] In this molecule, the pyrazole ring is planar, and the nitro group is nearly coplanar with the benzene ring.[4]

The smaller dihedral angle in the dimethylated compound compared to the trifluoromethyl-substituted analogue suggests that the steric bulk of the substituents on the pyrazole ring influences the extent of twisting between the two aromatic systems. The methyl groups, being less bulky than a trifluoromethyl group, may allow for a more planar conformation. This conformational difference can have significant implications for the molecule's electronic properties and its ability to interact with biological targets.

G cluster_0 1-(4-nitrophenyl)-1H-pyrazole (Hypothesized) cluster_1 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Unsubstituted Unsubstituted label_unsubstituted Dihedral Angle: ~49° (in related structures) Substituted Substituted label_substituted Dihedral Angle: 31.38°

Conformational differences between the two compounds.

Spectroscopic Properties: The Influence of Methyl Groups

The addition of electron-donating methyl groups to the pyrazole ring is expected to alter the electronic environment of the molecule, which can be observed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a direct comparative study under identical conditions is not available, analysis of available data and chemical principles allows for a reasoned comparison.

  • ¹H NMR: In 1-(4-nitrophenyl)-1H-pyrazole , the protons on the pyrazole ring will appear as distinct signals in the aromatic region. For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , the signals for the pyrazole protons at positions 3 and 5 will be absent, and two new singlets corresponding to the methyl groups will appear in the upfield region (around 2.0-2.5 ppm). The proton at the 4-position of the pyrazole ring in the dimethylated compound is expected to be shielded compared to the protons in the unsubstituted pyrazole due to the electron-donating nature of the methyl groups.

  • ¹³C NMR: The carbon signals of the methyl groups in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole will appear in the aliphatic region (around 10-20 ppm). The signals for the C3 and C5 carbons of the pyrazole ring will be shifted downfield due to the substitution.

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole shows characteristic bands at 1608, 1597, 1570, 1518, and 1504 cm⁻¹, which can be attributed to the aromatic ring stretching vibrations.[4] The strong bands at 1334 cm⁻¹ are characteristic of the nitro group.[4] The IR spectrum of 1-(4-nitrophenyl)-1H-pyrazole is expected to show similar characteristic peaks for the aromatic rings and the nitro group.

UV-Vis Spectroscopy

The UV-Vis absorption spectra of these compounds are influenced by the π-conjugated system extending across the pyrazole and nitrophenyl rings. The introduction of electron-donating methyl groups in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted analogue. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level by the electron-donating methyl groups, which reduces the HOMO-LUMO energy gap.

Biological Activity: A Landscape of Potential

While specific comparative biological data for these two exact compounds is limited, the broader literature on pyrazole derivatives allows for an informed discussion of their potential activities. The 1-(4-nitrophenyl)pyrazole scaffold is a known pharmacophore in various biologically active molecules.

  • Antimicrobial Activity: Pyrazole derivatives are well-documented for their antimicrobial properties.[5][6] The presence of a nitro group on the phenyl ring is often associated with enhanced antimicrobial activity.[7] It is plausible that both compounds exhibit some degree of antimicrobial activity, although the effect of the dimethyl substitution would need to be experimentally determined.

  • Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as kinase inhibition and apoptosis induction.[8][9][10] The nitrophenyl group, in particular, is a common feature in many anticancer compounds.[11] The conformational and electronic changes induced by the 3,5-dimethyl substitution could significantly impact the binding affinity of the molecule to biological targets, potentially leading to altered anticancer efficacy. For instance, some studies on pyrazole derivatives have shown that substitution on the pyrazole ring can influence their cytotoxic effects against different cancer cell lines.[12]

Conclusion

The 3,5-dimethyl substitution on the 1-(4-nitrophenyl)-1H-pyrazole scaffold imparts distinct changes in its physicochemical properties. The synthesis is readily adapted by substituting the 1,3-dicarbonyl precursor. Structurally, the methyl groups influence the dihedral angle between the pyrazole and nitrophenyl rings, which in turn affects the electronic and spectroscopic properties of the molecule. While specific comparative data on the biological activities of these two compounds is sparse, the known structure-activity relationships of pyrazole derivatives suggest that the dimethyl substitution is likely to modulate their pharmacological profile. Further experimental investigation is warranted to fully elucidate the comparative biological efficacy of these two closely related compounds and to guide the rational design of future pyrazole-based therapeutic agents.

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Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Agents

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in the search for potent and selective anti-inflammatory therapeutics.[1][2] This five-membered heterocyclic ring is a ke...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in the search for potent and selective anti-inflammatory therapeutics.[1][2] This five-membered heterocyclic ring is a key pharmacophore in numerous clinically significant drugs, most notably the selective COX-2 inhibitor, Celecoxib.[3][4] However, the journey from a promising compound in a test tube to a viable therapeutic in a living system is fraught with challenges. A profound disconnect often exists between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to assess pyrazole-based anti-inflammatory agents, explaining the causality behind experimental choices and presenting a framework for interpreting the often-disparate results from in vitro and in vivo studies.

The Mechanistic Underpinnings: Why Pyrazoles?

The anti-inflammatory action of most pyrazole derivatives is rooted in their ability to inhibit key enzymes and signaling pathways that drive the inflammatory response.[3] The primary target is often the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1, a constitutive enzyme responsible for physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[3][5] The therapeutic goal for many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole-based agents like Celecoxib, is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3][4]

Beyond COX-2, other pyrazole compounds have been designed to inhibit other critical nodes in the inflammatory cascade, such as the p38 mitogen-activated protein kinase (p38 MAPK).[6] The p38 MAPK pathway is a key signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] Inhibition of this pathway offers an alternative and potent anti-inflammatory strategy. Central to these processes is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, which is often a downstream target of these pathways.[9][10][11]

Core Inflammatory Signaling Pathway Targeted by Pyrazole Agents

The following diagram illustrates the canonical NF-κB signaling pathway, a central process in inflammation that is modulated by the upstream activity of enzymes like COX-2 and p38 MAPK, which are primary targets for pyrazole-based inhibitors.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Activation LPS->IKK Activates Pyrazoles_p38 Pyrazole p38 MAPK Inhibitors can block upstream activation of this pathway. LPS->Pyrazoles_p38 IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_inactive NF-κB -- IκB (Inactive Complex) p1 NFkB_inactive->p1 NFkB_active NF-κB (Active) NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus p1->IkB Releases p1->NFkB_active p2 DNA_binding Binds to DNA NFkB_nucleus->DNA_binding Gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA_binding->Gene_expression Pyrazoles_COX Pyrazole COX-2 Inhibitors (e.g., Celecoxib) reduce Prostaglandin production, a downstream product. Gene_expression->Pyrazoles_COX

Caption: The NF-κB signaling pathway, a key driver of inflammation.

Part 1: The In Vitro Crucible - Assessing Intrinsic Potency

In vitro assays are indispensable for the initial screening and characterization of novel compounds. They offer a controlled environment to quantify a molecule's direct interaction with its target, providing crucial data on potency and selectivity, typically expressed as the half-maximal inhibitory concentration (IC50).

Key In Vitro Assays for Pyrazole Agents
  • Enzyme Inhibition Assays (COX-1/COX-2): This is the foundational screen for most pyrazole-based NSAIDs. It directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a critical parameter for predicting gastrointestinal safety.[12][13]

  • Cell-Based Assays for Cytokine Inhibition: To move beyond purified enzymes and into a more biologically relevant context, cell-based assays are employed. Murine macrophage cell lines, such as RAW264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, mimicking bacterial infection.[14][15] The inhibitory effect of the test compounds on the production of key pro-inflammatory mediators like TNF-α, IL-6, and Prostaglandin E2 (PGE2) is then quantified using techniques like ELISA.[15]

  • Protein Denaturation Assay: Inflammation can involve protein denaturation. The ability of a compound to prevent heat- or chemical-induced denaturation of proteins (like bovine or egg albumin) can be used as a simple, preliminary screen for anti-inflammatory activity.[12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Cell-Based)

This protocol describes a common method to determine the COX-2 inhibitory activity of a pyrazole compound in a cellular context.

Objective: To determine the IC50 value of a test compound against COX-2 in LPS-stimulated RAW264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the pyrazole test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.

  • Treatment: Pre-treat the cells with varying concentrations of the test compound or control for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to each well (final concentration typically 1 µg/mL) and incubate for 24 hours. A vehicle control group (DMSO) without the test compound should be included.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a direct product of COX-2 activity, in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-only control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Part 2: The In Vivo Reality Check - Evaluating Systemic Efficacy

While in vitro assays establish target engagement and potency, they cannot predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile, nor can they fully recapitulate the complexity of an inflammatory response in a whole organism. In vivo models are therefore essential to validate in vitro findings and assess true therapeutic potential.

Common In Vivo Models for Inflammation
  • Carrageenan-Induced Paw Edema: This is the most widely used and reproducible model for acute inflammation.[16][17] Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse elicits a robust, localized inflammatory response characterized by edema (swelling).[18][19] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a vehicle-treated control group.[20][21]

  • LPS-Induced Systemic Inflammation: To model systemic inflammatory responses like sepsis or a "cytokine storm," animals are injected with LPS.[22][23] This triggers a massive release of pro-inflammatory cytokines into the bloodstream.[14][24] The efficacy of a test compound is determined by its ability to reduce the serum levels of cytokines like TNF-α and IL-6.

Experimental Workflow & Protocol: Carrageenan-Induced Paw Edema in Rats

The following diagram and protocol outline the standard workflow for this cornerstone in vivo assay.

In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Day 0) cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Baseline 1. Baseline Paw Volume Measurement (V₀) Fasting->Baseline Dosing 2. Oral Dosing (Test Compound/Vehicle/Standard) Baseline->Dosing Induction 3. Carrageenan Injection (1 hr post-dosing) Dosing->Induction Measurement 4. Measure Paw Volume (Vₜ) at hourly intervals (1-6 hr) Induction->Measurement Calculation Calculate Edema: ΔV = Vₜ - V₀ Measurement->Calculation Inhibition % Inhibition Calculation Calculation->Inhibition Stats Statistical Analysis (e.g., ANOVA) Inhibition->Stats

Caption: Standard experimental workflow for the carrageenan-induced paw edema model.

Objective: To evaluate the in vivo anti-inflammatory efficacy of a pyrazole compound.

Methodology:

  • Animals: Use male Wistar rats (180-220g). Allow them to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide the animals into at least three groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Test Compound): Receives the pyrazole agent at a specific dose (e.g., 10 mg/kg, p.o.).

    • Group III (Positive Control): Receives a standard drug like Indomethacin or Celecoxib (e.g., 10 mg/kg, p.o.).[16]

  • Procedure: a. Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[16] b. Administer the respective compounds (vehicle, test, or standard) via oral gavage. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[16][17] d. Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the edema volume (increase in paw volume) for each animal at each time point: ΔV = Vₜ - V₀. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100 c. Analyze the data for statistical significance using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Bridging the Gap: A Comparative Data Summary

The crucial test for any drug candidate is how its in vitro potency translates to in vivo efficacy. A compound may have an excellent IC50 value but fail in vivo due to poor bioavailability, rapid metabolism, or off-target toxicity.[25][26] The table below presents hypothetical but representative data for novel pyrazole compounds compared to Celecoxib, illustrating the kind of data generated in these studies.

Compound IDIn Vitro COX-2 Inhibition (IC50, µM)In Vitro COX-1 Inhibition (IC50, µM)Selectivity Index (SI = IC50 COX-1/COX-2)In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema @ 10 mg/kg, 3h)
Celecoxib (Standard) 0.42[12]14.2[12]33.8[12]~55-60%[2]
PZ-101 0.1515.5103.365%
PZ-102 0.090.22.240% (Poor Efficacy)
PZ-103 2.5>100>4015% (Poor Bioavailability)

Analysis of the Data:

  • PZ-101 represents an ideal candidate. It shows higher in vitro potency and selectivity for COX-2 than Celecoxib, and this translates into superior in vivo efficacy.

  • PZ-102 is a classic example of a potent but non-selective compound. Its low IC50 for COX-1 (similar to its COX-2 potency) suggests a high risk of gastrointestinal side effects, despite its reasonable in vivo activity.

  • PZ-103 demonstrates the "in vitro-in vivo disconnect." Despite being a moderately potent and selective COX-2 inhibitor in vitro, its poor performance in the animal model strongly suggests issues with its pharmacokinetic properties (ADME), such as poor absorption or rapid clearance.

Conclusion

The evaluation of pyrazole-based anti-inflammatory agents requires a multi-faceted approach that logically progresses from controlled in vitro systems to complex in vivo models. While in vitro assays provide essential data on a compound's intrinsic potency and mechanism of action, they are merely the first step. In vivo studies, such as the carrageenan-induced paw edema model, are the ultimate test of a compound's real-world therapeutic potential, integrating its pharmacodynamic effects with its pharmacokinetic profile. A thorough understanding of both realms, and a clear-eyed interpretation of the comparative data, are critical for successfully navigating the path from a promising pyrazole scaffold to a novel anti-inflammatory drug.

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Validation

Benchmarking 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Against Known Anticancer Drugs: A Comparative Guide

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2] These c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been reported to exert their effects through various mechanisms, such as inhibition of protein kinases (e.g., EGFR, CDK), induction of apoptosis, and cell cycle arrest.[1][3][4] This guide focuses on a specific pyrazole derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole , a compound whose anticancer potential remains largely unexplored despite the established anticancer activity of structurally related compounds. A recent study has shown that a derivative, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl) prop-2-en-1-one, exhibits promising anticancer activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, providing a strong rationale for the direct investigation of its parent compound.[5]

This document provides a comprehensive framework for benchmarking 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole against established anticancer drugs. We will detail the experimental design, from initial cytotoxicity screenings to mechanistic studies, and provide hypothetical data to illustrate the potential outcomes of such a study. The objective is to offer a scientifically rigorous and logically structured guide for researchers in oncology and drug discovery.

Compound Profile: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can be synthesized through the condensation of 4-nitrophenylhydrazine with acetylacetone.[6] Its chemical structure, featuring a pyrazole core with two methyl groups and a 4-nitrophenyl substituent, suggests potential for biological activity. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and its interactions with biological targets.[7]

Experimental Design for Anticancer Evaluation

A multi-tiered approach is proposed to comprehensively evaluate the anticancer potential of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. This involves a series of in vitro assays to determine its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: A panel of human cancer cell lines will be selected to represent diverse cancer types. Based on literature precedence for pyrazole derivatives, we propose:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • MDA-MB-231: Triple-negative breast cancer[8]

    • A549: Lung carcinoma[9]

    • HCT116: Colorectal carcinoma

    • HepG2: Hepatocellular carcinoma

    • A normal cell line (e.g., HEK293 or MCF10A) will be included to assess selectivity.[10]

  • Cell Seeding: Cells will be seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole and the benchmark drugs (Doxorubicin and Cisplatin) will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture medium and added to the cells. A vehicle control (DMSO) will be included.

  • Incubation: The plates will be incubated for 48-72 hours.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Data Acquisition: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance will be measured using a microplate reader at 570 nm.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) values will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Summary: IC50 Values (µM)

CompoundMCF-7MDA-MB-231A549HCT116HepG2HEK293
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 15.525.218.922.130.8>100
Doxorubicin0.81.21.51.02.15.5
Cisplatin5.28.16.57.39.420.1

This table presents hypothetical data for illustrative purposes.

Tier 2: Mechanistic Studies

Based on promising cytotoxicity results, further experiments will be conducted to elucidate the mechanism of action.

1. Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells will be performed.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Cells will be treated with 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole at its IC50 and 2x IC50 concentrations for 24 hours. A vehicle control and a known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) will be included.

  • Cell Harvesting and Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells will be washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells will be analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) will be quantified using appropriate software.

Hypothetical Outcome: Treatment with 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is hypothesized to cause an accumulation of cells in the G2/M phase, a common mechanism for anticancer agents.[3]

2. Apoptosis Assay

To investigate whether the compound induces programmed cell death, an Annexin V-FITC/PI apoptosis detection assay will be employed.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Cells will be treated with 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Staining: Cells will be harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant will be quantified.

Hypothetical Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would indicate that 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole induces apoptosis.[11][12]

3. Reactive Oxygen Species (ROS) Generation

Many anticancer compounds exert their effects by inducing oxidative stress. The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Treatment: Cells will be treated with 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole for a short duration (e.g., 1-6 hours).

  • Staining: Cells will be incubated with DCFH-DA.

  • Flow Cytometry: The fluorescence intensity, which is proportional to the amount of intracellular ROS, will be measured by flow cytometry.

  • Data Analysis: The mean fluorescence intensity of treated cells will be compared to that of control cells.

Hypothetical Outcome: An increase in DCF fluorescence would suggest that the compound induces the generation of reactive oxygen species, which can contribute to apoptosis.[11][12]

Visualizing the Experimental Workflow and Potential Mechanisms

To clearly illustrate the proposed experimental plan and the potential signaling pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Studies cluster_interpretation Data Interpretation & Next Steps T1_Start Select Cancer & Normal Cell Lines T1_MTT MTT Assay (48-72h treatment) T1_Start->T1_MTT T1_IC50 Determine IC50 Values T1_MTT->T1_IC50 T1_Selectivity Assess Selectivity Index T1_IC50->T1_Selectivity T2_CellCycle Cell Cycle Analysis (Flow Cytometry - PI Staining) T1_Selectivity->T2_CellCycle If promising IC50 & Selectivity T2_Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) T1_Selectivity->T2_Apoptosis T2_ROS ROS Generation (Flow Cytometry - DCFH-DA) T1_Selectivity->T2_ROS Interpret Synthesize Findings T2_CellCycle->Interpret T2_Apoptosis->Interpret T2_ROS->Interpret Further_Studies Propose Further Mechanistic Studies (e.g., Western Blot for apoptotic proteins) Interpret->Further_Studies

Caption: Proposed experimental workflow for benchmarking 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole ROS ↑ ROS Generation Compound->ROS DeathR Death Receptor Interaction (Hypothetical) Compound->DeathR Potential Mito Mitochondrial Membrane Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathways induced by 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the anticancer activity of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. The proposed experiments will provide crucial data on its cytotoxicity and preliminary insights into its mechanism of action. Positive results from these studies would warrant further investigation, including:

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases, PARP) and cell cycle regulation (e.g., cyclins, CDKs).

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify more potent and selective compounds.

The exploration of novel pyrazole derivatives like 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a promising avenue in the ongoing search for more effective and less toxic anticancer therapies.

References

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Comparative

A Comparative Guide to the Spectroscopic Analysis of Pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Isomers in Drug Development Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Isomers in Drug Development

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals, from anti-inflammatory drugs to kinase inhibitors.[1][2] The specific arrangement of substituents on the pyrazole ring gives rise to various isomers, and this isomerism is not a trivial structural detail. The biological activity of a pyrazole-based compound can be profoundly influenced by the precise location of its functional groups. Therefore, the unambiguous identification and differentiation of pyrazole isomers are paramount for synthesis validation, structure-activity relationship (SAR) studies, and ensuring the purity and consistency of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of the primary spectroscopic techniques used to differentiate pyrazole isomers. We will delve into the causality behind the experimental choices and interpret the resulting data, offering a framework for confident structural elucidation.

The Spectroscopic Toolkit: Differentiating Isomers with Precision

The differentiation of pyrazole isomers relies on exploiting the subtle differences in the electronic and steric environments of the nuclei and bonds within each molecule. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are the principal tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3][4]

¹H NMR Spectroscopy: The chemical shift (δ) of protons on the pyrazole ring is highly sensitive to the position of substituents.

  • Chemical Shifts: Electron-withdrawing groups will deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift. For instance, in a methyl-substituted pyrazole, the ring protons of 4-methylpyrazole will have a different chemical shift pattern compared to 3(5)-methylpyrazole due to the different placement of the methyl group.[5][6]

  • Coupling Constants (J-coupling): The interaction between non-equivalent neighboring protons provides crucial connectivity information. The magnitude of the coupling constant can help differentiate between ortho, meta, and para relationships in substituted phenyl rings attached to the pyrazole core.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrazole ring are indicative of the substitution pattern. The carbon atom directly attached to a substituent will experience the most significant shift. For example, the signal for C4 in 4-methylpyrazole will be distinctly different from C3 and C5 in 3(5)-methylpyrazole.[7][8]

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching vibration is a key diagnostic peak, typically appearing as a broad band in the region of 3200-3500 cm⁻¹.[9][10] The exact position and shape of this band can be influenced by hydrogen bonding, which may differ between isomers due to steric effects or different crystal packing.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring, usually found in the 1400-1600 cm⁻¹ region, can also shift depending on the nature and position of the substituents.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide additional structural clues, though interpretation can be complex.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is essential for determining the molecular weight of a compound. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.[11]

  • Molecular Ion Peak (M⁺): This peak confirms the molecular weight of the isomers.

  • Fragmentation: The stability of the fragments formed upon ionization can vary between isomers. Key fragmentation pathways for pyrazoles often involve the expulsion of HCN or N₂.[12] The relative abundance of these fragment ions can sometimes be used to distinguish between isomers, although for simple isomers, the differences may be subtle.[12][13][14]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in aromatic systems like pyrazoles.[15][16]

  • λmax: The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. Different substitution patterns on the pyrazole ring can alter the energy of the electronic transitions, leading to shifts in the λmax.[17][18] For example, extending the conjugated system by adding an aromatic substituent will typically cause a bathochromic (red) shift to a longer λmax.

Case Study: Comparative Analysis of 3(5)-Methylpyrazole vs. 4-Methylpyrazole

To illustrate the practical application of these techniques, let's consider the differentiation of two common pyrazole isomers: 3(5)-methylpyrazole and 4-methylpyrazole.

Spectroscopic Technique3(5)-Methylpyrazole4-MethylpyrazoleRationale for Differentiation
¹H NMR Two distinct aromatic proton signals.One aromatic proton signal (due to symmetry).The number of unique proton environments on the pyrazole ring is a clear differentiator.
¹³C NMR Three distinct aromatic carbon signals.Two distinct aromatic carbon signals (due to symmetry).The number of unique carbon environments in the pyrazole ring provides unambiguous confirmation.
IR Spectroscopy Characteristic N-H, C-H, and ring stretching bands.Similar N-H, C-H, and ring stretching bands, but potential minor shifts in the fingerprint region.While less definitive than NMR, subtle differences in vibrational modes may be observable.
Mass Spectrometry Molecular Ion (M⁺) at m/z 82.Molecular Ion (M⁺) at m/z 82.Fragmentation patterns may show slight differences in relative ion abundances, but are less reliable for primary differentiation of these simple isomers.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for small organic molecules like pyrazole isomers.[4][19][20]

  • Sample Preparation: Weigh approximately 5-10 mg of the pyrazole isomer for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean, dry NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

  • Data Acquisition:

    • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and automatically shim the magnetic field to ensure homogeneity.

    • ¹H NMR Acquisition: Use a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[1]

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a 45° pulse angle, and a relaxation delay of 2-5 seconds. A larger number of scans is required due to the low natural abundance of ¹³C.[1]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Protocol 2: Attenuated Total Reflectance (ATR) - IR Spectroscopy

ATR-IR is a rapid and convenient method for obtaining IR spectra of solid or liquid samples.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the pyrazole isomer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the built-in pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown pyrazole isomer.

G cluster_start Initial Analysis cluster_nmr NMR Analysis cluster_vibrational Vibrational & Electronic cluster_conclusion Structure Elucidation Unknown Unknown Pyrazole Isomer MS Mass Spectrometry (Determine Molecular Weight) Unknown->MS HNMR Acquire ¹H NMR Spectrum MS->HNMR CNMR Acquire ¹³C NMR Spectrum HNMR->CNMR IR Acquire IR Spectrum (Identify Functional Groups, N-H) HNMR->IR TwoD_NMR 2D NMR (COSY, HMBC) (If needed for complex structures) CNMR->TwoD_NMR Compare Compare Data with Literature & Known Isomer Patterns TwoD_NMR->Compare UV Acquire UV-Vis Spectrum (Analyze Conjugation) IR->UV UV->Compare Structure Identify Isomeric Structure Compare->Structure

Caption: A workflow for pyrazole isomer identification.

Conclusion

The differentiation of pyrazole isomers is a critical task in drug discovery and development, achievable through a systematic and comparative spectroscopic analysis. While mass spectrometry and UV-Vis spectroscopy provide valuable initial data, NMR spectroscopy, particularly the combination of ¹H and ¹³C NMR, stands as the most definitive method for unambiguous structure elucidation. IR spectroscopy complements this by offering rapid confirmation of key functional groups. By understanding the principles behind each technique and applying them within a logical workflow, researchers can confidently determine the precise isomeric structure of their synthesized pyrazole compounds, ensuring the integrity and success of their research endeavors.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

This document provides essential procedural guidance for the safe handling and disposal of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS No. 13788-94-8).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (CAS No. 13788-94-8). As a substituted pyrazole containing a nitroaromatic moiety, this compound requires careful management as a potentially hazardous substance. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. Adherence to these guidelines is critical for maintaining a culture of safety and compliance in research and development settings.

Part 1: Hazard Assessment and Chemical Profile

The intrinsic hazard profile of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is dictated by its structural components: a pyrazole ring and a nitrophenyl group. Pyrazole derivatives are known for their diverse pharmacological activities, and as a precaution, should be handled with care.[1][2] The nitrophenyl group classifies it as a nitroaromatic compound, a class of chemicals often associated with environmental persistence and potential toxicity.[3][4]

Table 1: Hazard Profile and Key Safety Information

Hazard CategoryFinding and GuidanceSupporting Sources
Acute Toxicity While specific LD50 data is unavailable, related pyrazole compounds are noted as harmful if swallowed.[9] Therefore, ingestion must be strictly avoided.[9]
Skin/Eye Irritation Analogous pyrazole and nitroaromatic compounds are classified as skin and serious eye irritants.[10][11] Assume this compound poses similar risks.[10][11]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[10] Handling should occur in well-ventilated areas or a chemical fume hood.[10]
Environmental Hazards Nitroaromatic compounds can be persistent in the environment.[3] Under no circumstances should this chemical be released into drains or the environment.[12][13][14][3][12][13][14]
Chemical Incompatibility Incompatible with strong oxidizing agents and strong acids.[9][15] Store and dispose of separately from these materials to prevent dangerous reactions.[9][15][16]

Part 2: Core Disposal Protocol: A Step-by-Step Workflow

The primary and most recommended method for the disposal of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is through a licensed chemical waste disposal service.[6][12] This ensures that the compound is managed in an environmentally safe and compliant manner. The following workflow provides a self-validating system for its proper management from point of generation to final disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[11]

  • Body Protection: A standard laboratory coat is required.[11]

Step 2: Waste Segregation and Identification

Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[12]

  • Classification: Immediately classify all unused, expired, or contaminated 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole as hazardous chemical waste.[5][8]

  • Solid Waste: Collect solid chemical waste, including contaminated items like weighing papers, gloves, and pipette tips, in a designated, sealed container clearly labeled for solid chemical waste.[12]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams, such as strong acids or oxidizers.[12][16]

Step 3: Containerization and Labeling

The integrity and labeling of waste containers are crucial for safe storage, transport, and disposal.[5]

  • Container Choice: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, that are in good condition and have a secure, tight-fitting lid.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole" . Include the approximate concentration and date accumulation started.[5]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory prior to pickup.

  • Storage Location: Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[12][15] The area should be cool, dry, and away from sources of ignition.[9]

  • Segregation: Use secondary containment or physical barriers to segregate containers of this waste from incompatible materials.[12]

  • Regulatory Limit: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be accumulated in a laboratory (e.g., typically no more than 55 gallons).[17]

Step 5: Professional Disposal

The final disposal of this chemical waste must be handled by qualified professionals to ensure compliance with all local and national regulations.[6][12]

  • Engage Professionals: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]

  • Manifesting: Ensure all shipments are accompanied by a complete hazardous waste manifest, as required by the EPA.[14]

  • Disposal Method: The most common and recommended disposal method for halogenated and nitroaromatic organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][18]

Disposal Workflow Diagram

G cluster_0 Step 1 & 2: Generation & Segregation cluster_1 Step 3: Containerization cluster_2 Step 4: Storage cluster_3 Step 5: Final Disposal gen Waste Generated (Solid or Liquid) segregate Segregate as Hazardous Waste - Solid Waste (e.g., contaminated gloves) - Liquid Waste (e.g., solutions) gen->segregate container_solid Seal in Labeled Container 'Hazardous Solid Waste' '3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole' segregate->container_solid Solid container_liquid Seal in Labeled Container 'Hazardous Liquid Waste' '3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole' segregate->container_liquid Liquid storage Store in Designated Waste Accumulation Area (Cool, Dry, Ventilated) container_solid->storage container_liquid->storage pickup Arrange Pickup via EHS / Licensed Vendor storage->pickup disposal Transport to Permitted TSDF (e.g., High-Temp Incineration) pickup->disposal

Caption: Workflow for the proper disposal of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Part 3: Emergency Procedures

In the event of a spill or personal exposure, immediate and appropriate action is required to mitigate risks.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, properly labeled hazardous waste container for disposal.[9]

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][15]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[10]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][15]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor immediately.[9]

Part 4: Regulatory Compliance

Disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[13][18] All laboratory personnel are responsible for ensuring that waste is managed in accordance with these federal rules, as well as any applicable state and local regulations, which may be more stringent.[13] A key federal mandate is the prohibition on "sewering" (drain disposal) of hazardous waste pharmaceuticals, a best practice that should be applied to all hazardous research chemicals.[14][19][20]

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, upholding their commitment to laboratory safety and environmental stewardship.

References

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste - EHSO Manual. Oakland University. Available at: [Link]

  • Material Safety Data Sheet - 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde. Cole-Parmer. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary. American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Hazardous Waste Pharmaceuticals. Healthcare Environmental Resource Center (HERC). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Pharmacy Times. Available at: [Link]-hazardous-waste-pharmaceuticals)

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Handling

Personal protective equipment for handling 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

An Essential Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole As researchers and drug development professionals, our work with novel chemical entities demands a proactive and...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a member of the pharmacologically significant pyrazole family, requires meticulous handling to ensure personnel safety and experimental integrity.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in an understanding of the compound's potential hazards.

Hazard Assessment: A Proactive Stance on Safety

The primary hazards associated with this class of compounds are summarized below.

Hazard CategoryPotential RiskRationale & Representative Citations
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.Pyrazole derivatives are frequently classified as skin irritants and potential sensitizers.[6][7]
Eye Irritation Causes serious eye irritation.Direct contact of dust or splashes can cause significant irritation or damage.[7][8][9]
Acute Toxicity (Oral) Harmful if swallowed.Several related pyrazole compounds are classified as harmful if ingested.[7][9][10]
Respiratory Irritation May cause respiratory irritation.Inhalation of fine dust can irritate the respiratory tract.[6][7]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: Your Primary Defense

The selection of PPE is a critical control measure. The following provides a detailed breakdown of the minimum required equipment for handling 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole in a laboratory setting.

Eye and Face Protection
  • Mandatory Equipment : Chemical safety goggles that meet the ANSI Z87.1 standard are required at all times.[11] Safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[12]

  • Causality : The solid, often dusty nature of this compound presents a significant risk of eye contact. Chemical safety goggles provide a seal around the eyes, offering robust protection against airborne particulates and accidental splashes. For operations with a higher risk of splashing, such as preparing solutions or during a spill cleanup, a face shield should be worn over the safety goggles.[11][13]

Skin Protection
  • Hand Protection : Chemically resistant gloves are mandatory. Disposable nitrile gloves are a suitable initial choice for incidental contact, providing good protection against a wide range of chemicals.[11] Gloves must be inspected before use and changed immediately if contaminated or every 30 minutes of continuous use to prevent permeation.[12] For extended handling, consult the glove manufacturer's resistance guide.

  • Body Protection : A long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[6][11] The lab coat should be fully buttoned. For tasks involving larger quantities or a significant risk of dust generation, consider disposable coveralls.

Respiratory Protection
  • Primary Control : The first line of defense is engineering controls. All handling of solid 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole should occur within a certified chemical fume hood or a ventilated enclosure to minimize the generation and inhalation of dust.[6][14]

  • Secondary Control : If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[11] A NIOSH-approved N95 respirator can provide protection against airborne particles.[12] Use of a respirator requires enrollment in a respiratory protection program, including fit-testing and training.[6][11]

Operational Plan: Safe Handling from Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory. The following workflow integrates the use of PPE at every critical step.

G cluster_prep Preparation & Pre-Handling cluster_handling Active Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_mats 3. Assemble Materials (Chemical, Spatula, Weigh Paper, etc.) don_ppe->gather_mats weigh 4. Weigh Compound in Hood (Minimize Dust Generation) gather_mats->weigh Enter Handling Phase transfer 5. Transfer to Reaction Vessel weigh->transfer spill Spill Occurs? weigh->spill decon 6. Decontaminate Surfaces transfer->decon Enter Cleanup Phase dispose_solid 7. Dispose of Contaminated Solids (Gloves, Weigh Paper) in Labeled Hazardous Waste Container decon->dispose_solid doff_ppe 8. Doff PPE in Correct Order dispose_solid->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash spill->transfer No spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) Dispose of all materials as hazardous waste. spill->spill_protocol Yes

Sources

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